Product packaging for Ethyl 8-hydroxyoctanoate(Cat. No.:CAS No. 93892-06-9)

Ethyl 8-hydroxyoctanoate

Cat. No.: B3059051
CAS No.: 93892-06-9
M. Wt: 188.26 g/mol
InChI Key: DWFKLFYVEOSPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 8-hydroxyoctanoate is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B3059051 Ethyl 8-hydroxyoctanoate CAS No. 93892-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-hydroxyoctanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFKLFYVEOSPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239828
Record name Ethyl 8-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93892-06-9
Record name Octanoic acid, 8-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93892-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-hydroxyoctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 8-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 8-hydroxyoctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule of significant interest in the fields of polymer chemistry, materials science, and synthetic organic chemistry. Possessing both a terminal hydroxyl group and an ethyl ester, this C10 fatty acid ester serves as a versatile building block for the synthesis of novel polymers and fine chemicals. Its primary application lies in its role as a monomer for the production of poly(8-hydroxyoctanoate), a biodegradable and biocompatible medium-chain-length polyhydroxyalkanoate (mcl-PHA) with tunable elastomeric properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its reactivity and applications.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its bifunctionality imparts a unique balance of polarity, influencing its solubility and chromatographic behavior. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
CAS Number 93892-06-9[1][2]
Appearance Colorless liquid (predicted)
Boiling Point 258.19 °C (estimated)[3]
Solubility Soluble in water (1610 mg/L @ 25 °C, est.), ethanol, and common organic solvents.[3]
logP (o/w) 1.936 (estimated)[3]
Topological Polar Surface Area 46.5 Ų[1]

Spectroscopic Profile

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) and multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2H-OCH₂ CH₃
~3.64Triplet (t)2HCH₂ -OH
~2.28Triplet (t)2H-CH₂ -COO-
~1.55-1.65Multiplet (m)4H-CH₂ -CH₂-COO- and -CH₂ -CH₂-OH
~1.25-1.40Multiplet (m)6H-(CH₂ )₃-
~1.25Triplet (t)3H-OCH₂CH₃
VariableSinglet (s, broad)1H-OH
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.8C =O (Ester)
~62.9-C H₂-OH
~60.2-OC H₂CH₃
~34.4-C H₂-COO-
~32.6-C H₂-CH₂-OH
~29.1Methylene chain carbons
~25.7Methylene chain carbons
~24.9Methylene chain carbons
~14.2-OCH₂C H₃
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of key functional group absorptions. The predicted significant peaks are listed in Table 4.

Table 4: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200Strong, BroadO-H stretch (hydroxyl group)
2930, 2855StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1240StrongC-O stretch (ester)
1050MediumC-O stretch (hydroxyl group)
Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would result in a molecular ion peak ([M]⁺) at m/z 188, though it may be of low intensity. The fragmentation pattern would be indicative of the ester and hydroxyl functionalities. Key predicted fragments are outlined in Table 5.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
188[C₁₀H₂₀O₃]⁺ (Molecular Ion)
170[M - H₂O]⁺
143[M - OCH₂CH₃]⁺
115[M - COOCH₂CH₃]⁺
45[COOCH₂CH₃]⁺

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 8-hydroxyoctanoic acid, in the presence of an acid catalyst.

Fischer Esterification Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Fischer_Esterification_Workflow Reactants 8-Hydroxyoctanoic Acid + Ethanol (excess) Reaction Reflux Reactants->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying (e.g., Na₂SO₄) Workup->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the Fischer esterification of 8-hydroxyoctanoic acid.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 8-hydroxyoctanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyoctanoic acid in a 10-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and provides avenues for a variety of applications.

Key Reactions

The hydroxyl and ester groups can undergo a range of chemical transformations.

Reactivity_Diagram cluster_hydroxyl Reactions of the Hydroxyl Group cluster_ester Reactions of the Ester Group E8HO This compound Oxidation Oxidation E8HO->Oxidation Esterification_OH Esterification E8HO->Esterification_OH Etherification Etherification E8HO->Etherification Hydrolysis Hydrolysis E8HO->Hydrolysis Transesterification Transesterification E8HO->Transesterification Amidation Amidation E8HO->Amidation Polymerization Polymerization E8HO->Polymerization

Caption: Key reaction pathways of this compound.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

  • Esterification/Etherification: The hydroxyl group can be further esterified or converted into an ether.

  • Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

  • Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reaction with another alcohol in the presence of a catalyst.

  • Amidation: The ester can react with amines to form the corresponding amides.

  • Polymerization: This is the most significant application, where the molecule undergoes self-condensation or ring-opening polymerization of its corresponding lactone to form poly(8-hydroxyoctanoate).

Application in Biopolymer Synthesis

This compound is a key monomer for the synthesis of poly(8-hydroxyoctanoate), a biodegradable and biocompatible polymer with elastomeric properties, making it suitable for applications in soft tissue engineering, drug delivery, and as a sustainable alternative to conventional plastics.

Experimental Protocol: Enzymatic Polymerization of this compound

Materials:

  • This compound

  • Lipase enzyme (e.g., from Candida antarctica)

  • Anhydrous toluene

  • Molecular sieves

Procedure:

  • Dry anhydrous toluene over molecular sieves.

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the dried toluene.

  • Add the lipase enzyme to the solution.

  • Heat the reaction mixture at a temperature optimized for the specific lipase (typically 60-80 °C) under vacuum to remove the ethanol byproduct and drive the polymerization.

  • The polymerization is allowed to proceed for 24-72 hours.

  • After cooling, dissolve the reaction mixture in chloroform and precipitate the polymer by adding it to cold methanol.

  • Filter and dry the resulting poly(8-hydroxyoctanoate) under vacuum.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important building block for the development of advanced materials, particularly biodegradable polymers. This guide provides the foundational technical information necessary for researchers and scientists to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to Ethyl 8-hydroxyoctanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 8-hydroxyoctanoate, a bifunctional organic molecule of increasing interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and key applications, with a focus on providing actionable insights and methodologies.

Core Physicochemical Properties

This compound is a linear-chain fatty acid ester characterized by the presence of a terminal hydroxyl group and an ethyl ester moiety. This dual functionality makes it a versatile chemical intermediate.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1][2]
IUPAC Name This compound[3]
CAS Number 93892-06-9[1]
Appearance Colorless liquid (predicted)[2]
SMILES CCOC(=O)CCCCCCCO[3]
InChI Key DWFKLFYVEOSPAG-UHFFFAOYSA-N[3]
LogP 1.8824 (estimated)[1]
Topological Polar Surface Area 46.5 Ų[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale preparation involves the esterification of 8-hydroxyoctanoic acid. For a more tailored synthesis of the core structure, a malonic ester synthesis approach can be employed.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines the direct esterification of 8-hydroxyoctanoic acid.

Materials:

  • 8-hydroxyoctanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyoctanoic acid in an excess of anhydrous ethanol (5-10 molar equivalents). The excess ethanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

  • Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopic Data (in CDCl₃): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.12Quartet (q)2H-OCH₂ CH₃
3.64Triplet (t)2HCH₂ OH
2.29Triplet (t)2HCH₂ COO-
1.68 - 1.52Multiplet4H-CH₂CH₂ CH₂OH, -CH₂ CH₂COO-
1.42 - 1.28Multiplet6H-(CH₂ )₃-
1.25Triplet (t)3H-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Collision Cross Section (CCS) values (Ų) per adduct: [5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.14853146.1
[M+Na]⁺211.13047151.3
[M-H]⁻187.13397144.3

Applications in Research and Development

This compound serves as a valuable bifunctional molecule in organic synthesis and, notably, in materials science as a monomer for the production of biodegradable polymers.[6]

Monomer for Polyhydroxyalkanoates (PHAs)

The primary application of this compound is as a precursor for the synthesis of poly(8-hydroxyoctanoate), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).[6] These biopolymers are gaining significant attention due to their biodegradability, biocompatibility, and elastomeric properties.[6]

Key Application Areas of Poly(8-hydroxyoctanoate): [6]

  • Soft Tissue Engineering: The flexibility and biocompatibility of this polymer make it an excellent candidate for creating scaffolds that support cell growth and tissue regeneration.

  • Drug Delivery Systems: Its biodegradable nature allows for the controlled release of encapsulated therapeutic agents.

  • Biodegradable Packaging: It offers an environmentally friendly alternative to conventional plastics.

The synthesis of poly(8-hydroxyoctanoate) from this compound is often achieved through enzymatic polymerization, which aligns with the principles of green chemistry by avoiding harsh reaction conditions and toxic catalysts.[6]

G cluster_0 Synthesis & Polymerization cluster_1 Downstream Applications This compound This compound Enzymatic Polymerization Enzymatic Polymerization This compound->Enzymatic Polymerization Monomer Poly(8-hydroxyoctanoate) (mcl-PHA) Poly(8-hydroxyoctanoate) (mcl-PHA) Enzymatic Polymerization->Poly(8-hydroxyoctanoate) (mcl-PHA) Yields Soft Tissue Engineering Soft Tissue Engineering Poly(8-hydroxyoctanoate) (mcl-PHA)->Soft Tissue Engineering Used in Drug Delivery Drug Delivery Poly(8-hydroxyoctanoate) (mcl-PHA)->Drug Delivery Used in Biodegradable Packaging Biodegradable Packaging Poly(8-hydroxyoctanoate) (mcl-PHA)->Biodegradable Packaging Used in

Workflow from Monomer to Application.
Building Block in Organic Synthesis

The presence of both a hydroxyl and an ester functional group allows for a wide range of chemical transformations. The hydroxyl group can be oxidized or participate in ether and ester linkages, while the ester group can be hydrolyzed, reduced, or undergo transesterification. This makes this compound a versatile starting material for the synthesis of more complex molecules.

Safety and Handling

It is essential to follow standard laboratory safety procedures when handling this compound.

  • General Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 8-hydroxyoctanoate: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. Possessing both a terminal primary hydroxyl group and an ethyl ester, this compound serves as a versatile linear C8 building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This guide provides a comprehensive technical overview of its molecular structure, the distinct chemical properties of its functional groups, methods for its spectroscopic characterization, and its applications in research and development. The content herein is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is an aliphatic ester characterized by an eight-carbon chain. This bifunctionality—the presence of two distinct reactive sites—is central to its synthetic utility, allowing for selective chemical transformations at either end of the molecule.[1][2]

The formal nomenclature for this compound is This compound , as defined by IUPAC standards.[3] Its identity is unambiguously confirmed by its CAS Registry Number: 93892-06-9 .[3][4][5]

Caption: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 93892-06-9[3][4][5][6]
Molecular Formula C₁₀H₂₀O₃[3][4][7][8]
Molecular Weight 188.26 g/mol [3][4][5]
IUPAC Name This compound[3][7]
Synonyms 8-Hydroxyoctanoic acid ethyl ester[4][5][9]
Boiling Point ~258.2 °C (estimated at 760 mmHg)[9]
LogP 1.88 - 2.30 (estimated)[4][5]
Hydrogen Bond Donors 1[3][4]
Hydrogen Bond Acceptors 3[3][4]

Functional Group Analysis and Reactivity

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its two functional groups.[10] This bifunctionality allows it to act as a molecular linker, enabling the construction of complex chemical architectures.[1]

The Ethyl Ester Group

The ethyl ester is a classic carboxylate derivative. Its primary reactivity centers on nucleophilic acyl substitution.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 8-hydroxyoctanoic acid and ethanol. Base-mediated hydrolysis (saponification) is irreversible and typically proceeds to completion, while acid-catalyzed hydrolysis is an equilibrium process.

  • Transesterification: In the presence of another alcohol and a catalyst (acid or base), the ethyl group can be exchanged. This reaction is fundamental in polymer chemistry, for example, in the synthesis of polyesters.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding octane-1,8-diol.

  • Aminolysis: Reaction with amines can convert the ester into the corresponding amide, forming N-substituted 8-hydroxyoctanamides.

The Primary Hydroxyl Group

The terminal primary hydroxyl (-OH) group behaves as a typical primary alcohol. Its key reactions involve the electrophilicity of the carbon atom and the nucleophilicity of the oxygen atom.

  • Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents (e.g., PCC) will yield the corresponding aldehyde (ethyl 8-oxooctanoate), while strong oxidizing agents (e.g., KMnO₄, Jones reagent) will produce the carboxylic acid (which would likely hydrolyze the ester, ultimately forming suberic acid).

  • Esterification/Etherification: The hydroxyl group can act as a nucleophile to form new esters (e.g., via reaction with an acyl chloride or carboxylic acid under Fischer conditions) or ethers (e.g., via the Williamson ether synthesis).

  • Protection: To perform chemistry selectively at the ester terminus, the hydroxyl group must often be protected. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable under conditions required to modify the ester but can be removed later.

The ability to selectively protect one functional group while reacting the other is a cornerstone of using bifunctional reagents in multi-step organic synthesis.[1]

Reactivity_Workflow cluster_ester Ester Group Reactions cluster_alcohol Hydroxyl Group Reactions EHO This compound Hydrolysis 8-Hydroxyoctanoic Acid EHO->Hydrolysis H₃O⁺ or OH⁻ Reduction_Ester Octane-1,8-diol EHO->Reduction_Ester LiAlH₄ Aminolysis N-Alkyl-8-hydroxy octanamide EHO->Aminolysis R-NH₂ Oxidation Ethyl 8-Oxooctanoate (Aldehyde) EHO->Oxidation PCC Esterification Diester Derivative EHO->Esterification R'COCl Protection Protected Alcohol Derivative EHO->Protection TBDMSCl

Caption: Key reaction pathways for the functional groups of this compound.

Spectroscopic Characterization

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[11]

TechniqueExpected Features
¹H NMR ~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃ from the ethyl ester. ~3.6 ppm (triplet, 2H): -CH₂ -OH from the terminal alcohol. ~2.3 ppm (triplet, 2H): -CH₂ -C(=O)O- adjacent to the ester carbonyl. ~1.6 ppm (multiplet, 2H): -CH₂ -CH₂OH. ~1.5 ppm (multiplet, 2H): -CH₂ -CH₂C(=O)O-. ~1.3 ppm (multiplet, 4H): Central methylene groups of the alkyl chain. ~1.2 ppm (triplet, 3H): -OCH₂-CH₃ from the ethyl ester.
¹³C NMR ~174 ppm: C =O of the ester. ~63 ppm: -C H₂-OH of the alcohol. ~60 ppm: -O-C H₂-CH₃ of the ester. ~34 ppm: -C H₂-C(=O)O-. ~32 ppm: -C H₂-CH₂OH. ~25-29 ppm: Remaining four internal alkyl chain carbons. ~14 ppm: -OCH₂-C H₃.
IR Spectroscopy ~3350 cm⁻¹ (broad): O-H stretch from the hydroxyl group. ~2930 & 2860 cm⁻¹ (strong): C-H sp³ stretches from the alkyl chain and ethyl group. ~1735 cm⁻¹ (strong): C=O stretch from the ester carbonyl group. ~1180 cm⁻¹ (strong): C-O stretch from the ester.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 188. Key Fragments: Loss of water (M-18), loss of the ethoxy group (M-45), and characteristic fragmentation patterns of the long alkyl chain.

Note: NMR chemical shifts (ppm) are predicted relative to TMS in a solvent like CDCl₃. IR frequencies are in cm⁻¹.

Synthesis Protocol

This compound is not a naturally occurring compound and must be prepared synthetically. A common and robust laboratory-scale synthesis is adapted from the malonic ester synthesis, which builds the carbon chain systematically.[12][13][14]

Example Protocol: Synthesis via Malonic Ester Alkylation

This protocol describes a two-step process starting from 6-chlorohexan-1-ol and diethyl malonate.

Step 1: Alkylation of Diethyl Malonate with 6-chlorohexan-1-ol [13][14]

  • Reaction Setup: A round-bottomed flask equipped with a reflux condenser and magnetic stirrer is charged with a solution of sodium ethoxide (1.05 eq.) in absolute ethanol.

  • Malonate Addition: Diethyl malonate (1.0 eq.) is added dropwise to the stirred ethoxide solution at room temperature.

  • Alkylation: 6-chlorohexan-1-ol (1.0 eq.) is added to the reaction mixture.

  • Reflux: The mixture is heated to reflux and maintained for 8-12 hours, monitoring the reaction by TLC or GC for the disappearance of starting materials. The reaction forms diethyl (6-hydroxyhexyl)malonate.

  • Workup: After cooling, the ethanol is removed under reduced pressure. The residue is taken up in water and neutralized with dilute HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.

Step 2: Decarboxylation to form this compound [12]

  • Reaction Setup: The crude diethyl (6-hydroxyhexyl)malonate is dissolved in a suitable solvent system (e.g., DMSO/water).

  • Decarboxylation: A salt such as sodium chloride (catalytic to stoichiometric amounts) is added, and the mixture is heated to ~150-180 °C. This promotes the saponification of one ester group followed by decarboxylation of the resulting β-keto acid intermediate.

  • Monitoring: The reaction is monitored for the evolution of CO₂ gas and the formation of the product.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic extract is washed, dried, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Causality Note: The malonic ester synthesis is chosen for its efficiency in forming new carbon-carbon bonds. The use of a strong base (sodium ethoxide) is necessary to deprotonate the acidic α-carbon of diethyl malonate, creating the nucleophile required for the SN2 reaction with the alkyl halide (6-chlorohexan-1-ol).[14] The final heating step with a salt (Krapcho decarboxylation conditions) is a standard method for cleanly removing one of the ester groups from the substituted malonate.[12]

Applications in Research and Drug Development

The value of this compound lies in its role as a versatile synthetic building block.[7][11] Its linear structure and orthogonal functional groups are highly desirable in several areas:

  • Polymer Synthesis: It can be used as a monomer for producing polyesters and polyethers with specific properties. For instance, polymerization through the hydroxyl group while retaining the ester, or vice-versa, allows for the creation of functionalized polymers.

  • Pharmaceutical Intermediates: The parent acid, 8-hydroxyoctanoic acid, is a documented intermediate in the synthesis of pharmacologically active compounds.[13] The ethyl ester serves as a protected form of this acid, which can be carried through several synthetic steps before a final hydrolysis reveals the carboxylic acid moiety.

  • Complex Molecule Synthesis: In drug discovery, constructing molecules with specific spatial arrangements and functionalities is critical. Bifunctional linkers like this compound are used to connect different pharmacophores or to build up a carbon skeleton.[15][16] For example, the hydroxyl end could be attached to a core scaffold, while the ester end is elaborated into a different functional side chain.

  • Materials Science: The ability to form self-assembled monolayers or to be grafted onto surfaces makes this type of molecule interesting for modifying the properties of materials, such as wettability or biocompatibility.

The strategic use of such bifunctional molecules is a key approach for achieving atom economy and building molecular complexity efficiently in modern organic synthesis.[10]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. A thorough understanding of its structure, the distinct reactivity of its ester and hydroxyl functional groups, and its spectroscopic signature is essential for its effective use. For researchers in materials science, polymer chemistry, and particularly in drug development, this molecule offers a reliable C8 scaffold for the rational design and construction of novel, high-value chemical entities. Its utility underscores the broader principle that bifunctional molecules are indispensable tools for advancing molecular engineering.

References

An In-Depth Technical Guide to the Solubility and Stability Profile of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-hydroxyoctanoate, a bifunctional molecule featuring a terminal hydroxyl group and an ethyl ester, is a compound of increasing interest in the fields of polymer chemistry, specialty materials, and as a potential building block in pharmaceutical and cosmetic formulations. Its unique structure, combining both hydrophilic and lipophilic moieties, imparts distinct physicochemical properties that govern its behavior in various solvent systems and under different environmental stressors. Understanding the solubility and stability of this compound is paramount for its effective application, from designing robust synthetic routes and purification schemes to ensuring the shelf-life and efficacy of final formulations.

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed, field-proven methodologies for the experimental determination of these critical parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O₃[1][2]
Molecular Weight 188.26 g/mol [1][2]
Appearance Colorless to pale yellow liquid (estimated)
logP (o/w) 1.88 - 2.30 (estimated)[1][2]
Water Solubility 1610 mg/L at 25 °C (estimated)[3]

The presence of the hydroxyl group contributes to the molecule's polarity and its capacity for hydrogen bonding, while the C8 alkyl chain and the ethyl ester group confer significant non-polar character. This amphiphilic nature suggests a nuanced solubility profile.

Solubility Profile of this compound

Aqueous Solubility

The estimated water solubility of this compound is approximately 1610 mg/L at 25 °C.[3] This limited solubility is a consequence of the long C8 hydrocarbon chain, which dominates the molecule's overall polarity despite the presence of the hydrophilic hydroxyl and ester groups.

Organic Solvent Solubility

Based on its structure, this compound is expected to be miscible with a variety of common organic solvents. The following table provides an estimated solubility profile. It is imperative to note that these are qualitative estimations; for precise applications, experimental verification is strongly recommended.

SolventPolarityExpected SolubilityRationale
Methanol Polar ProticHighly SolubleThe hydroxyl group of methanol can hydrogen bond with both the hydroxyl and ester groups of the solute.
Ethanol Polar ProticHighly SolubleSimilar to methanol, ethanol is a polar protic solvent capable of favorable interactions.
Acetone Polar AproticSolubleThe polar nature of the ketone in acetone can interact with the polar functionalities of the solute.
Acetonitrile Polar AproticSolubleAs a polar aprotic solvent, it is expected to effectively solvate this compound.
Ethyl Acetate Moderately PolarHighly SolubleThe structural similarity (ester functionality) suggests high miscibility.
Dichloromethane NonpolarSolubleThe nonpolar nature of the solvent will readily dissolve the long alkyl chain of the solute.
Toluene NonpolarSolubleThe aromatic, nonpolar nature of toluene is expected to be a good solvent for the nonpolar portion of the molecule.
Hexane NonpolarModerately SolubleWhile the long alkyl chain is compatible, the polar hydroxyl and ester groups may limit complete miscibility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method

For obtaining precise, quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV or RI)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is crucial for ensuring that equilibrium is reached.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the concentration of the solute in the solvent has reached a plateau.[4]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

    • Dilute the collected sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

  • Validation of Equilibrium:

    • To confirm that equilibrium has been achieved, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage, handling, and application. The presence of an ester functional group makes it susceptible to hydrolysis, particularly under acidic or basic conditions. The terminal hydroxyl group and the alkyl chain may also be prone to oxidation.

Potential Degradation Pathways
  • Hydrolysis: This is the most probable degradation pathway for this compound. The ester linkage can be cleaved by water, a reaction that is significantly catalyzed by acids or bases, to yield 8-hydroxyoctanoic acid and ethanol.[7]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction.

    • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the salt of the carboxylic acid.

  • Oxidation: The terminal primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The methylene groups adjacent to the ester and hydroxyl functionalities could also be susceptible to oxidative degradation under certain conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound This compound 8-Hydroxyoctanoic Acid 8-Hydroxyoctanoic Acid This compound->8-Hydroxyoctanoic Acid  H+ or OH- / H2O Ethanol Ethanol This compound->Ethanol Ethyl 8-hydroxyoctanoate_ox This compound Ethyl 8-oxooctanoate Ethyl 8-oxooctanoate (Aldehyde) Ethyl 8-hydroxyoctanoate_ox->Ethyl 8-oxooctanoate [O] 8-Ethoxy-8-oxooctanoic acid 8-Ethoxy-8-oxooctanoic acid (Carboxylic Acid) Ethyl 8-oxooctanoate->8-Ethoxy-8-oxooctanoic acid [O]

References

Introduction: Recontextualizing Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Relevance of Ethyl 8-hydroxyoctanoate: From Monomer to Advanced Biomaterial

This compound is a functionalized fatty acid ester with the chemical formula C₁₀H₂₀O₃.[1] While a survey of the literature reveals limited direct pharmacological activity of the monomer itself, its profound biological relevance emerges from its role as a key building block for advanced biomaterials. This guide, therefore, moves beyond a narrow search for direct bioactivity and instead provides a comprehensive technical overview of how this compound serves as a precursor to Poly(8-hydroxyoctanoate), a biocompatible and biodegradable polymer with significant applications in the biomedical field. For researchers and drug development professionals, understanding the journey from this simple ester to a complex, functional biomaterial is crucial for harnessing its full potential.

This document will elucidate the properties of this compound, detail its polymerization, and explore the biological applications of the resulting polymer, providing both the conceptual framework and the practical methodologies required for its study and application.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for its application in polymer synthesis. These characteristics influence reaction conditions, purification strategies, and the final properties of the polymer.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
CAS Number 93892-06-9[1]
Synonyms Octanoic acid, 8-hydroxy-, ethyl ester[2]
Physical State Colorless to slightly yellow liquid
Solubility Estimated at 1610 mg/L in water at 25°C

From Monomer to Polymer: The Synthesis of Poly(8-hydroxyoctanoate)

The primary route through which this compound interfaces with biological systems is via its polymerization into poly(8-hydroxyoctanoate), a member of the medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are noted for their elastomeric properties, a stark contrast to the more brittle nature of short-chain-length PHAs.

The synthesis is increasingly achieved through green chemistry routes, most notably enzymatic polymerization. This approach avoids the use of heavy metal catalysts and proceeds under milder conditions, which is advantageous for biomedical applications.[3]

Enzymatic Polymerization Workflow

The enzymatic polymerization of this compound is a multi-step process that leverages the catalytic activity of lipases. The general workflow is depicted below.

G cluster_prep Substrate Preparation cluster_reaction Polymerization Reaction cluster_purification Purification A This compound (Monomer) D Reaction Vessel under Inert Atmosphere (N₂) A->D B Immobilized Lipase (e.g., Novozym 435) B->D C Anhydrous Organic Solvent (e.g., Toluene) C->D E Controlled Temperature (e.g., 60-90°C) F Continuous Stirring G Enzyme Filtration D->G Reaction Completion H Solvent Evaporation G->H I Precipitation in Non-Solvent (e.g., Methanol) H->I J Vacuum Drying I->J K Poly(8-hydroxyoctanoate) [P(3HO)] J->K

Caption: Generalized workflow for the enzymatic synthesis of P(3HO).

Detailed Protocol for Enzymatic Polymerization
  • Reactor Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.

  • Reagent Addition : this compound (1 equivalent) is dissolved in anhydrous toluene. To this solution, an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added. The amount of enzyme is typically a percentage of the monomer weight (e.g., 10% w/w).

  • Reaction Conditions : The reaction mixture is heated to a specific temperature, often between 60°C and 90°C, and stirred under a continuous, gentle stream of nitrogen to remove the ethanol byproduct, thereby driving the equilibrium towards polymer formation.[3] The reaction is monitored over time (e.g., 24-72 hours) by sampling the mixture and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).

  • Termination and Purification : Upon reaching the desired molecular weight, the reaction is cooled to room temperature. The enzyme is removed by filtration. The solvent is then removed under reduced pressure.

  • Polymer Precipitation : The resulting viscous polymer is redissolved in a minimal amount of a good solvent (e.g., chloroform) and precipitated by adding it dropwise to a stirred non-solvent (e.g., cold methanol). This step is crucial for removing unreacted monomers and low-molecular-weight oligomers.

  • Final Product : The precipitated white, elastomeric polymer is collected by filtration and dried under vacuum to a constant weight.

Biological Applications of Poly(8-hydroxyoctanoate) and mcl-PHAs

The true "biological activity" of this compound is realized in the applications of its polymer, P(3HO), and related mcl-PHAs. These materials are highly valued in the biomedical field due to their unique combination of properties.

Core Properties and Their Biological Significance
  • Biocompatibility : mcl-PHAs exhibit low toxicity and high immunotolerance.[4] When implanted, they do not elicit a significant inflammatory or foreign body response, a critical requirement for medical devices and tissue scaffolds.[4][5]

  • Biodegradability : These polymers can be broken down in biological environments. The degradation of mcl-PHAs yields fatty acids, which can be metabolized by the body.[6] This property is essential for applications like resorbable sutures, temporary implants, and drug delivery systems where the device is not intended to be permanent.

  • Elastomeric Nature : Unlike the brittle short-chain PHAs, mcl-PHAs like P(3HO) are flexible and resilient. This makes them ideal for applications requiring elasticity, such as in soft tissue engineering (e.g., cardiac patches, blood vessels) and for creating flexible films and scaffolds.[5]

Key Application Areas
  • Soft Tissue Engineering : The flexibility of P(3HO) makes it an excellent material for fabricating scaffolds that mimic the mechanical properties of soft tissues.[5] These scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue, after which the scaffold biodegrades. Applications include cardiac tissue engineering and the creation of nerve guidance conduits.[5][7]

  • Drug Delivery Systems : The biocompatibility and biodegradability of mcl-PHAs make them suitable as matrices for the controlled release of therapeutic agents.[8][9] Drugs can be encapsulated within microspheres or nanoparticles made of P(3HO).[10] The polymer matrix then slowly degrades, releasing the drug over a prolonged period. This is particularly effective for transdermal drug delivery due to the polymer's properties.[9]

  • Wound Dressings and Sutures : The film-forming ability and biodegradability of mcl-PHAs are advantageous for creating advanced wound dressings that can be loaded with antimicrobial agents.[7] Their mechanical properties also make them suitable for producing biodegradable sutures.

Investigating the Biological Response to P(3HO) Biomaterials

Assessing the biological performance of P(3HO) is a critical step in its development for biomedical applications. This involves a series of in vitro and in vivo tests.

Workflow for Biocompatibility Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Material Sterilization B Cytotoxicity Assay (e.g., ISO 10993-5) A->B C Cell Adhesion & Proliferation Assay A->C D Hemocompatibility Test A->D E Subcutaneous Implantation in Animal Model B->E Favorable Results C->E Favorable Results D->E Favorable Results F Histopathological Analysis E->F G Biodegradation Rate Assessment E->G H Biocompatibility Profile F->H G->H

Caption: Workflow for assessing the biocompatibility of P(3HO).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Material Preparation : P(3HO) films are prepared by solvent casting, ensuring they are sterile. Extracts are prepared according to ISO 10993-12 standards by incubating the material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

  • Cell Culture : A relevant cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and incubated until a confluent monolayer is formed.

  • Exposure : The culture medium is replaced with the P(3HO) extract. Positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls are included.

  • Incubation : The cells are incubated with the extracts for 24-48 hours.

  • MTT Addition : The extract-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Quantification : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is read on a microplate reader. Cell viability is calculated as a percentage relative to the negative control.

Conclusion and Future Perspectives

This compound is a molecule of significant interest not for its direct biological activity, but as a gateway to a class of highly functional and versatile biomaterials. Its enzymatic polymerization to P(3HO) yields an elastomeric, biocompatible, and biodegradable polymer with demonstrated utility in soft tissue engineering and drug delivery.[5][7][10]

Future research should focus on further tailoring the properties of P(3HO) through copolymerization and the creation of composites to meet the demands of more specific and advanced biomedical applications. While the direct pharmacological investigation of this compound remains a nascent field, its role as a monomer is firmly established, providing a robust platform for innovation in materials science and regenerative medicine.

References

Ethyl 8-Hydroxyoctanoate: A Comprehensive Technical Guide for the Advanced Synthesis Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-hydroxyoctanoate is a bifunctional molecule of significant interest in modern organic synthesis and materials science. Possessing both a terminal hydroxyl group and an ethyl ester, this linear C10 aliphatic compound serves as a highly versatile intermediate. Its unique structure allows for orthogonal chemical modifications, making it a valuable building block for a diverse range of target molecules, from biodegradable polymers to complex pharmaceutical intermediates. This guide provides an in-depth examination of its synthesis, physicochemical properties, and key applications, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. We will explore both classical chemical syntheses and emerging biocatalytic routes, detail its role as a monomer in advanced polymer systems, and provide the necessary spectroscopic and safety data for its effective utilization in a laboratory setting.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a synthesis intermediate begins with its fundamental properties. This compound (CAS No. 93892-06-9) is typically a colorless liquid under standard conditions.[1] Its bifunctionality dictates its chemical behavior, with the hydroxyl group available for oxidation, etherification, or further esterification, while the ester moiety can undergo hydrolysis, transesterification, or reduction.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below, providing essential data for reaction planning, purification, and safety considerations.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 93892-06-9[3][4]
Molecular Formula C₁₀H₂₀O₃[2][3]
Molecular Weight 188.26 g/mol [1][2][3]
Appearance Colorless liquid (predicted)[1]
Boiling Point 258.19 °C (estimated at 760 mmHg)[1][5]
Flash Point 97.50 °C (207.50 °F) (estimated)[5]
Solubility Soluble in water (1610 mg/L @ 25°C, est.), soluble in ethanol[5][6]
logP (o/w) 1.88 - 1.94 (estimated)[1][3]
SMILES CCOC(=O)CCCCCCCO[2][7]
Spectroscopic Data for Structural Elucidation

Accurate identification and purity assessment are critical. The following spectroscopic data are characteristic of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure. The spectrum, typically recorded in CDCl₃, shows distinct signals corresponding to the protons in different chemical environments.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.12 Quartet (q)2H-OCH₂ CH₃
3.64 Triplet (t)2HHOCH₂ -
2.29 Triplet (t)2H-CH₂ COO-
1.51 - 1.68 Multiplet4H-CH₂ CH₂COO-, HOCH₂CH₂ -
1.29 - 1.40 Multiplet4H-(CH₂)₂- (central methylene groups)
1.25 Triplet (t)3H-OCH₂CH₃

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups: the hydroxyl (-OH) and ester carbonyl (C=O) groups.

  • Broad Absorbance (~3300-3400 cm⁻¹): Characteristic of the O-H stretching vibration of the alcohol group.

  • Strong Absorbance (~1735 cm⁻¹): Corresponds to the C=O stretching vibration of the ester functional group.

  • Absorbance (~2850-2950 cm⁻¹): Represents the C-H stretching of the aliphatic chain.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure. The monoisotopic mass is 188.14125 Da.[7] Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 188, along with characteristic fragments resulting from the loss of water (m/z 170), the ethoxy group (m/z 143), or cleavage adjacent to the functional groups.

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, cost, scalability, and desired purity.

Chemical Synthesis: The Malonic Ester Route

A robust and well-documented method for constructing the carbon backbone of this compound is through a variation of the malonic ester synthesis. This approach builds the C8 chain by alkylating diethyl malonate with a C6 synthon bearing a protected or latent hydroxyl group.

A common industrial approach involves the reaction of 6-bromohexanol or 6-chlorohexan-1-ol with diethyl malonate in the presence of a strong base like sodium ethoxide.[8][9] The resulting intermediate, 2-(6-hydroxyhexyl) diethyl malonate, undergoes subsequent hydrolysis and decarboxylation to yield 8-hydroxyoctanoic acid, which is then esterified to the final product.[9][10] A more direct patented method involves heating the intermediate in a polar aprotic solvent with a sodium halide to directly form this compound.[8]

The causality behind this choice is the high reliability and predictability of the Williamson ether synthesis-like C-C bond formation and the subsequent well-understood Krapcho-like decarboxylation step, making it suitable for industrial scale-up.

Malonic_Ester_Synthesis React1 Diethyl Malonate Intermediate 2-(6-Hydroxyhexyl) diethyl malonate React1->Intermediate 1. React2 6-Bromohexanol React2->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate Product This compound Intermediate->Product 2. Decarboxylation/ Esterification Reagents Sodium Halide, Heat Reagents->Product

Caption: Malonic ester synthesis route to this compound.

Biocatalytic Synthesis: A Green Chemistry Approach

In response to the growing demand for sustainable chemical processes, biocatalysis offers a compelling alternative. Whole-cell biocatalysis, utilizing genetically engineered microorganisms, can produce mono-ethyl dicarboxylic acids from fatty acids.[11] Specifically, Escherichia coli engineered with an ω-oxidation pathway and an alcohol acyltransferase can convert octanoic acid first into its ethyl ester (ethyl octanoate) and subsequently perform ω-oxidation to introduce the terminal hydroxyl group.[11]

This method's strength lies in its mild reaction conditions (ambient temperature and pressure), high specificity which reduces byproduct formation, and the use of renewable feedstocks.[12] The self-validating nature of this protocol comes from the inherent selectivity of the enzymes, ensuring the correct regio- and stereochemistry where applicable.

Biocatalytic_Synthesis cluster_cell Engineered E. coli Cell Enzyme1 Alcohol Acyltransferase (e.g., AtfA, Eeb1) Enzyme2 ω-Oxidation Pathway (AlkBGTHJ) Intermediate Ethyl Octanoate Enzyme1->Intermediate Product This compound Enzyme2->Product OctanoicAcid Octanoic Acid OctanoicAcid->Enzyme1 Ethanol Ethanol Ethanol->Enzyme1 Intermediate->Enzyme2 ω-Oxidation

Caption: Whole-cell biocatalytic workflow for this compound.

Core Applications as a Synthesis Intermediate

The true value of this compound lies in its utility as a versatile building block. Its two distinct functional groups can be addressed sequentially to build molecular complexity.

Monomer for Biodegradable Polyesters (PHAs)

A primary application of this compound is as a monomer for the synthesis of poly(8-hydroxyoctanoate), a type of medium-chain-length polyhydroxyalkanoate (mcl-PHA).[13] These biopolyesters are of immense interest due to their biodegradability, biocompatibility, and desirable elastomeric properties, which contrast with the more brittle nature of short-chain-length PHAs like poly(3-hydroxybutyrate).[13][14]

The synthesis is often achieved via enzymatic polymerization, a green chemistry route that avoids residual metal catalysts.[13] The resulting polymers are highly sought after for applications in:

  • Soft Tissue Engineering: Creating flexible and biocompatible scaffolds.[13]

  • Drug Delivery Systems: Encapsulating therapeutic agents for controlled release.[15]

  • Sustainable Packaging: Developing flexible and biodegradable packaging films.

Polymerization Monomer n  this compound Process Enzymatic Polymerization Monomer->Process Polymer Poly(8-hydroxyoctanoate) + n EtOH Process->Polymer

Caption: Polymerization of this compound into a PHA.

Intermediate in Pharmaceutical Synthesis

While direct applications are proprietary, the core structure is relevant to pharmacologically active molecules. The corresponding acid, 8-hydroxyoctanoic acid, is a documented intermediate for synthesizing compounds like octimibate, a hypolipidemic agent.[9][10] this compound serves as a protected and more soluble precursor to this acid, allowing for cleaner reactions and easier handling during the early stages of a multi-step synthesis before final hydrolysis of the ester is required.

Experimental Protocols & Safety

Protocol: Malonic Ester Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles described in the patent literature.[8][9]

Step 1: Formation of the Malonate Adduct

  • To a stirred solution of sodium ethoxide (1.05 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add 6-chlorohexan-1-ol (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Take up the residue in water and neutralize with dilute HCl. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-(6-hydroxyhexyl) diethyl malonate.

Step 2: Decarboxylative Esterification

  • Dissolve the crude intermediate from Step 1 in a suitable polar aprotic solvent (e.g., DMSO).

  • Add sodium chloride (1.5 eq) and a small amount of water.

  • Heat the mixture to 140-160 °C and maintain for 4-6 hours, monitoring for the evolution of CO₂ and the formation of the product.

  • Cool the reaction mixture, dilute with water, and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Analytical Characterization: HPLC Method

Purity assessment can be performed using reverse-phase HPLC.[16]

  • Column: C18 column (e.g., Newcrom R1).[16]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[16]

  • Detection: UV (at ~210 nm) or Evaporative Light Scattering Detector (ELSD).

Safety and Handling

This compound is considered a hazardous chemical and requires appropriate handling.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][17]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[17]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]

    • P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash/rinse thoroughly with water.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[18][19]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[17]

References

The Elusive Natural Presence of Ethyl 8-Hydroxyoctanoate: A Technical Guide to Its Synthesis, Analysis, and Potential Biological Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-hydroxyoctanoate, a derivative of the C8 fatty acid octanoic acid, occupies a unique position at the intersection of synthetic chemistry and speculative biochemistry. While its structural simplicity suggests a plausible biogenic origin, a thorough review of the scientific literature reveals a conspicuous absence of its confirmed natural occurrence. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of knowledge surrounding this compound. It will address the prevailing evidence regarding its natural presence, delve into the established biosynthetic pathways of its precursor, 8-hydroxyoctanoic acid, and present detailed methodologies for its chemical synthesis and analytical characterization. The guide aims to equip researchers with the foundational knowledge required to explore the potential, yet unconfirmed, biological significance of this intriguing molecule.

Introduction: The Question of Natural Occurrence

This compound (C₁₀H₂₀O₃) is an ethyl ester of 8-hydroxyoctanoic acid.[1][2][3] Its structure, featuring a hydroxyl group at the terminus of an eight-carbon chain, makes it a molecule of interest for potential applications in polymer chemistry, as a fragrance component, and in the synthesis of more complex bioactive molecules. However, a critical review of available data indicates that this compound is not a commonly reported natural product. One chemical database explicitly states that it is "not found in nature".[4] While numerous other ethyl esters, such as ethyl octanoate, are well-documented constituents of fruits and fermented beverages, contributing to their characteristic aromas, the same cannot be definitively stated for this compound.[5][6] This lack of evidence for its natural occurrence necessitates a shift in focus for researchers interested in this compound, moving from isolation from natural sources to laboratory synthesis and the study of its precursor, 8-hydroxyoctanoic acid.

Biosynthesis of the Precursor: 8-Hydroxyoctanoic Acid

While the ethyl ester has not been found in nature, its precursor, 8-hydroxyoctanoic acid, has been successfully biosynthesized in engineered microorganisms. This provides a potential route for the "green" production of this valuable chemical. The yeast Saccharomyces cerevisiae has been genetically modified to produce 8-hydroxyoctanoic acid from simple carbon sources like glucose and ethanol.[7]

The biosynthetic pathway involves two key steps:

  • Octanoic Acid Production: A mutated fatty acid synthase (FAS) complex (FAS1 R1834K/FAS2) is introduced into the yeast. This engineered FAS is specifically designed to favor the production of the medium-chain fatty acid, octanoic acid.[7]

  • ω-Hydroxylation: The produced octanoic acid is then hydroxylated at the terminal (ω) carbon by a cytochrome P450 (CYP) enzyme. The electrons required for this reaction are supplied by a cytochrome P450 reductase (CPR) from the cofactor NADPH.[7]

Biosynthesis_8_Hydroxyoctanoic_Acid Glucose Glucose/Ethanol FAS Mutated Fatty Acid Synthase (FAS1 R1834K/FAS2) Glucose->FAS Octanoic_Acid Octanoic Acid FAS->Octanoic_Acid CYP Cytochrome P450 (CYP) Octanoic_Acid->CYP Hydroxyoctanoic_Acid 8-Hydroxyoctanoic Acid CYP->Hydroxyoctanoic_Acid CPR Cytochrome P450 Reductase (CPR) CPR->CYP e- NADP NADP+ CPR->NADP NADPH NADPH NADPH->CPR

Caption: Biosynthesis of 8-hydroxyoctanoic acid in engineered S. cerevisiae.

Chemical Synthesis of this compound

Given the lack of natural sources, chemical synthesis is the primary method for obtaining this compound for research and development purposes. A standard approach is the Fischer-Speier esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 8-hydroxyoctanoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine (saturated sodium chloride solution).

  • Drying and Purification:

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification are crucial for any study involving this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[8]

Table 1: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV-Vis or Mass Spectrometry (MS)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

This method is scalable and can be adapted for preparative separation to isolate impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

GCMS_Workflow Sample Sample containing This compound Injection GC Injection Port Sample->Injection Column GC Column Separation Injection->Column Ionization Mass Spectrometer (Ionization) Column->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer and Detector Fragmentation->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: General workflow for GC-MS analysis.

Potential Biological Significance and Future Directions

While this compound itself has not been extensively studied for its biological activity, its structural components suggest potential areas for future research. Fatty acid esters are known to play roles in cell signaling and as pheromones in various organisms. The presence of a terminal hydroxyl group also opens up possibilities for its incorporation into biopolymers.

Future research should focus on:

  • Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of synthesized this compound.

  • Enzymatic Synthesis: Exploring the use of lipases for the enzymatic esterification of 8-hydroxyoctanoic acid to produce the ethyl ester under milder conditions.

  • Metabolic Studies: Investigating the potential for microbial or plant systems to metabolize octanoic acid into this compound, which could provide a definitive answer to the question of its natural occurrence.

Conclusion

The natural occurrence of this compound remains unconfirmed, with current evidence suggesting it is primarily a synthetic compound. However, the successful biosynthesis of its precursor, 8-hydroxyoctanoic acid, in engineered yeast provides a promising avenue for its sustainable production. This guide has provided a comprehensive overview of the synthesis and analytical characterization of this compound, equipping researchers with the necessary knowledge to explore its potential applications and unconfirmed biological roles. Further investigation is warranted to definitively ascertain its presence or absence in the natural world and to unlock its full scientific potential.

References

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 8-hydroxyoctanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 8-hydroxyoctanoate from 8-hydroxyoctanoic acid. The protocol is based on the well-established Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the analytical characterization of the final product. The information is tailored for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical depth necessary for successful replication and understanding.

Introduction and Scientific Principles

This compound is a bifunctional organic molecule featuring both a hydroxyl group and an ethyl ester. Its precursor, 8-hydroxyoctanoic acid, is a valuable intermediate in the synthesis of various pharmacologically active compounds.[3][4][5] The conversion of the carboxylic acid to its corresponding ethyl ester modifies its polarity, solubility, and reactivity, making it a versatile building block for further chemical transformations.

The primary method for this synthesis is the Fischer esterification, a classic and cost-effective reaction in organic chemistry.[1] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted toward the products.[2][6] This is typically accomplished by using one of the reactants in large excess or by removing water as it is formed.[2][6] In this protocol, an excess of ethanol is used, which serves as both a reactant and the reaction solvent, effectively driving the reaction to completion in accordance with Le Châtelier's principle.[2]

Reaction Mechanism

The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps. The acid catalyst (e.g., H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][7][8]

The key mechanistic steps are:

  • Protonation of the Carbonyl: The carbonyl oxygen of 8-hydroxyoctanoic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: An ethanol molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another ethanol molecule), regenerating the acid catalyst and yielding the final ester product.[6][7][9]

A potential side reaction for a hydroxy acid is intramolecular esterification to form a cyclic ester, known as a lactone.[1][10][11] In this case, the cyclization of 8-hydroxyoctanoic acid would lead to a nine-membered ring. The formation of five- and six-membered lactones is generally much more favorable than larger rings.[1][10] By using a large excess of external ethanol, the intermolecular esterification is kinetically and thermodynamically favored over the intramolecular cyclization, ensuring that this compound is the major product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Molecular Wt.Quantity
8-Hydroxyoctanoic Acid≥98%N/A764-89-6160.21 g/mol 16.0 g (0.1 mol)
Ethanol (Absolute)Anhydrous, ≥99.5%N/A64-17-546.07 g/mol 200 mL
Sulfuric AcidConcentrated, 98%N/A7664-93-998.08 g/mol 1 mL
Ethyl AcetateACS GradeN/A141-78-688.11 g/mol 300 mL
Sodium BicarbonateSaturated SolutionN/A144-55-884.01 g/mol 150 mL
Brine (NaCl Solution)Saturated SolutionN/A7647-14-558.44 g/mol 100 mL
Anhydrous Sodium SulfateACS GradeN/A7757-82-6142.04 g/mol ~20 g
Round-bottom flask500 mLN/A--1
Reflux Condenser-N/A--1
Separatory Funnel500 mLN/A--1
Rotary Evaporator-N/A--1
Magnetic Stirrer & Bar-N/A--1
Safety and Hazard Information

It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 8-Hydroxyoctanoic Acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Ethanol: Highly flammable liquid and vapor (H225). Causes serious eye irritation (H319).[13]

  • Sulfuric Acid: Causes severe skin burns and eye damage (H314). Corrosive. Handle with extreme care.

  • This compound (Product): Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

Overall Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Combine 8-Hydroxyoctanoic Acid and Ethanol in Flask B Add H₂SO₄ Catalyst A->B C Heat Mixture to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool and Concentrate (Rotary Evaporator) D->E F Redissolve in Ethyl Acetate E->F G Wash with NaHCO₃ (aq) F->G H Wash with Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter and Evaporate Solvent I->J K Purify Crude Product (Vacuum Distillation) J->K L Characterize Pure Product (GC-MS, NMR, IR) K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyoctanoic acid (16.0 g, 0.1 mol).

  • Add absolute ethanol (200 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) dropwise. Caution: This addition is exothermic.

  • Reflux: Remove the flask from the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of the product ester spot (less polar) indicates reaction progression.

  • Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a larger beaker and slowly pour it into a stirred solution of saturated sodium bicarbonate (150 mL). Caution: CO₂ gas evolution will occur. Continue adding the reaction mixture slowly until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Add ethyl acetate (100 mL) and shake vigorously, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Wash the organic layer with an additional portion of ethyl acetate (50 mL).

  • Wash the combined organic layers with saturated sodium chloride (brine) solution (100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~20 g). Let it stand for 15-20 minutes, then filter the solution to remove the drying agent.

  • Remove the solvent (ethyl acetate and any residual ethanol) under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.[15][16]

Fischer Esterification Mechanism Diagram

G start 8-Hydroxyoctanoic Acid + H⁺ activated Protonated Acid start->activated 1. Protonation tetrahedral Tetrahedral Intermediate activated->tetrahedral 2. Nucleophilic Attack by EtOH proton_transfer Protonated Intermediate tetrahedral->proton_transfer 3. Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester 4. Elimination of H₂O product This compound + H⁺ protonated_ester->product 5. Deprotonation

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Expected Analytical Results
Analytical TechniqueExpected Result for this compound
¹H NMR (CDCl₃)δ ~4.12 (q, 2H, -OCH₂CH₃), δ ~3.64 (t, 2H, -CH₂OH), δ ~2.28 (t, 2H, -CH₂COO-), δ ~1.5-1.7 (m, 4H), δ ~1.2-1.4 (m, 6H), δ ~1.25 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃)δ ~174.0 (C=O), δ ~62.9 (-CH₂OH), δ ~60.3 (-OCH₂CH₃), δ ~34.5, δ ~32.7, δ ~29.1, δ ~25.8, δ ~25.0, δ ~14.4 (-OCH₂CH₃).
FT-IR (neat)ν ~3400 cm⁻¹ (broad, O-H stretch), ~2930 & 2860 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (strong, C=O ester stretch), ~1180 cm⁻¹ (C-O stretch).
GC-MS A major peak corresponding to the product's retention time. Mass spectrum showing a molecular ion peak (M⁺) at m/z = 188.26 or characteristic fragments.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 8-hydroxyoctanoic acid via Fischer esterification. By employing an excess of ethanol, the reaction equilibrium is effectively shifted to favor the formation of the desired intermolecular ester product over potential intramolecular lactonization. The described workup and purification procedures, coupled with robust analytical characterization methods, ensure the isolation of a high-purity product suitable for advanced research and development applications.

References

Application Notes and Protocols: Fischer Esterification for the Synthesis of Ethyl 8-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of a Versatile Bifunctional Molecule

Ethyl 8-hydroxyoctanoate is a valuable bifunctional molecule, possessing both a terminal hydroxyl group and an ethyl ester. This unique structure renders it a versatile building block in the synthesis of a variety of materials and chemical entities. Its primary application lies in the production of poly(8-hydroxyoctanoate), a biodegradable and biocompatible medium-chain-length polyhydroxyalkanoate (mcl-PHA). These polymers exhibit desirable elastomeric properties, making them highly suitable for applications in soft tissue engineering, the development of flexible biodegradable packaging, and as matrices for drug delivery systems. The Fischer esterification provides a direct and atom-economical route to this important monomer from 8-hydroxyoctanoic acid and ethanol. This application note provides a detailed protocol for this synthesis, grounded in the principles of chemical kinetics and equilibrium, and offers insights into process optimization and product characterization.

Reaction Principle: The Fischer-Speier Esterification

Experimental Protocol

This protocol details the synthesis of this compound via the Fischer esterification of 8-hydroxyoctanoic acid using ethanol as both the reagent and solvent, with sulfuric acid as the catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
8-Hydroxyoctanoic Acid≥98%e.g., Sigma-Aldrich
EthanolAnhydrous, ≥99.5%e.g., MerckUsing anhydrous ethanol is crucial to drive the equilibrium towards the product.
Sulfuric AcidConcentrated (95-98%)e.g., Fisher ScientificHandle with extreme care.
Ethyl AcetateACS Gradee.g., VWRFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfatee.g., Alfa AesarFor drying the organic phase.
Round-bottom flask (500 mL)
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel (500 mL)
Rotary evaporator
Procedure

A representative procedure for the esterification of a hydroxy acid is as follows, adapted for the specific synthesis of this compound:[3]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g of 8-hydroxyoctanoic acid in 200 mL of anhydrous ethanol.[3]

  • Catalyst Addition: While stirring, slowly and carefully add 3 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[3]

  • Work-up: To the residue, add 50 mL of water and 200 mL of ethyl acetate.[3] Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize the acidic catalyst.[3] Be cautious as this will generate carbon dioxide gas; vent the separatory funnel frequently.

    • Wash the organic layer with brine (2 x 50 mL) to remove any remaining water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as a pale yellow oil.[3]

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Expected Yield

Based on similar Fischer esterification procedures for hydroxy acids, a yield of approximately 95% can be anticipated.[3]

Process Optimization and Troubleshooting

Driving the Equilibrium: To maximize the yield of the ester, it is essential to shift the reaction equilibrium to the right. Using a large excess of ethanol as the solvent is a common and effective strategy.[4] Alternatively, the removal of water as it is formed, for example, by using a Dean-Stark apparatus with an azeotroping solvent like toluene, can also be employed, though this adds complexity to the setup.[3]

Potential Side Reaction - Lactonization: Hydroxy acids, particularly those that can form stable five- or six-membered rings, can undergo intramolecular esterification to form lactones under acidic conditions. While 8-hydroxyoctanoic acid would form a nine-membered lactone, which is less favorable than smaller rings, the possibility of some lactone formation should be considered. Using a large excess of the external alcohol (ethanol) helps to favor the intermolecular reaction over the intramolecular cyclization.

Work-up Considerations: During the neutralization with sodium bicarbonate, the formation of emulsions can sometimes occur. The addition of brine can help to break up these emulsions.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC₁₀H₂₀O₃
Molecular Weight188.26 g/mol [5]
AppearanceColorless liquid (predicted)
Boiling Point258.19 °C (estimated)[6]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): A published ¹H NMR spectrum provides the following key chemical shifts: δ 4.12 (q, 2H, -OCH₂ CH₃). Further peaks corresponding to the methylene groups of the octanoate chain and the hydroxyl proton would also be present.

Safety Precautions and Waste Disposal

Safety:

  • 8-Hydroxyoctanoic Acid: May cause skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

Waste Disposal:

  • Neutralize acidic aqueous waste before disposal.

  • Dispose of organic waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The Fischer esterification is a robust and efficient method for the synthesis of this compound, a key monomer for the production of advanced biodegradable polymers. By understanding the principles of chemical equilibrium and employing appropriate experimental techniques, high yields of the desired product can be achieved. This protocol provides a comprehensive guide for researchers in the fields of materials science and drug development to synthesize and characterize this versatile molecule.

Diagrams

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 8-Hydroxyoctanoic Acid in Anhydrous Ethanol B Add Concentrated Sulfuric Acid (catalyst) A->B Slowly, with cooling C Reflux for 2-4 hours B->C D Remove Excess Ethanol (Rotary Evaporator) C->D E Add Ethyl Acetate & Water D->E F Wash with Saturated NaHCO3 (Neutralization) E->F G Wash with Brine F->G H Dry with Anhydrous Na2SO4 G->H I Concentrate (Rotary Evaporator) H->I J This compound (Crude Product) I->J K Vacuum Distillation (Optional Purification) J->K L Pure this compound K->L G RCOOH 8-Hydroxyoctanoic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation ROH Ethanol (R'-OH) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of Water Ester This compound (R-COOR') Protonated_Ester->Ester Deprotonation Water Water (H2O)

References

Purification of Ethyl 8-Hydroxyoctanoate by Vacuum Distillation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of ethyl 8-hydroxyoctanoate, a bifunctional molecule of significant interest in polymer chemistry and as a versatile synthetic building block. Due to its high boiling point and potential for thermal degradation, vacuum distillation is the method of choice for achieving high purity. This document elucidates the theoretical and practical considerations for this purification technique, including pre-distillation workup, detailed operational procedures, potential side reactions, and post-distillation characterization. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve optimal results with a thorough understanding of the underlying chemical principles.

Introduction: The Rationale for Vacuum Distillation

This compound is a long-chain hydroxy ester with an estimated atmospheric boiling point of 258.19 °C[1]. Distillation at such elevated temperatures poses a significant risk of thermal decomposition. For esters, particularly those with additional functional groups, decomposition can begin at temperatures as low as 150-240 °C. Furthermore, the presence of both a hydroxyl and an ester group in the same molecule introduces the possibility of intermolecular side reactions, such as polyesterification, at high temperatures.

Vacuum distillation is a critical purification technique that circumvents these challenges by lowering the boiling point of the compound. By reducing the pressure above the liquid, the vapor pressure required for boiling is achieved at a much lower temperature, thereby preserving the integrity of the molecule. This method is particularly advantageous for high-boiling point compounds that are prone to decomposition at their atmospheric boiling point.

Pre-Distillation Workup: Mitigating Impurities

Crude this compound, typically synthesized via Fisher esterification or other methods, may contain several impurities that can interfere with the distillation process and affect the purity of the final product. Common impurities include unreacted 8-hydroxyoctanoic acid, ethanol, and the acid catalyst (e.g., sulfuric acid). A thorough pre-distillation workup is essential for their removal.

Protocol for Pre-Distillation Workup
  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in portions to neutralize any residual acid catalyst and unreacted 8-hydroxyoctanoic acid.

    • Causality: The weak base will convert the acidic impurities into their corresponding sodium salts, which are highly soluble in the aqueous phase and can be easily separated from the organic ester layer[2].

  • Aqueous Wash: Gently swirl the separatory funnel to ensure thorough mixing. Allow the layers to separate and drain the lower aqueous layer. Repeat the wash with deionized water to remove any remaining salts and water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).

    • Causality: The brine wash helps to break up any emulsions and reduces the solubility of the organic ester in the aqueous phase, maximizing the yield.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Allow the mixture to stand until the liquid is clear.

    • Causality: The removal of water is critical as the presence of moisture can interfere with the vacuum distillation and potentially lead to hydrolysis of the ester at elevated temperatures[3][4].

  • Filtration: Decant or filter the dried organic layer to remove the drying agent. The resulting clear liquid is the crude, dried this compound, ready for vacuum distillation.

Vacuum Distillation of this compound

The following protocol outlines the procedure for the vacuum distillation of this compound. A short-path distillation apparatus or a Kugelrohr apparatus is recommended for this high-boiling point compound to minimize the distance the vapor has to travel, thereby reducing product loss.

Materials and Apparatus
  • Crude, dried this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with a condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of achieving <15 Torr)

  • Vacuum trap (cold finger or similar)

  • Thick-walled vacuum tubing

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Experimental Protocol
  • Apparatus Assembly:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar in the distilling flask.

    • Add the crude, dried this compound to the distilling flask, filling it to no more than half its volume.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Assemble the distillation apparatus as shown in the diagram below. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the vacuum trap to the distillation apparatus and the vacuum pump. The trap should be cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to protect the pump from volatile components.

  • Initiating the Distillation:

    • Begin stirring the liquid in the distilling flask.

    • Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should gradually decrease.

    • Observe the liquid for any initial bubbling, which indicates the removal of residual volatile solvents.

  • Heating and Fraction Collection:

    • Once a stable vacuum is achieved (ideally below 15 Torr), begin to gently heat the distilling flask using the heating mantle.

    • Increase the temperature gradually. The liquid will begin to boil at a reduced temperature.

    • Collect any low-boiling forerun in a separate receiving flask.

    • As the temperature of the vapor stabilizes at the boiling point of this compound at the given pressure (e.g., ~145 °C at 15 Torr), switch to a clean receiving flask to collect the pure product.

    • Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure a steady distillation rate.

  • Terminating the Distillation:

    • Once the distillation is complete (i.e., no more distillate is collected or a significant temperature drop is observed), turn off the heating mantle and allow the system to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the apparatus.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and weigh the purified product.

Visualizing the Workflow

Vacuum_Distillation_Workflow cluster_prep Pre-Distillation Workup cluster_distill Vacuum Distillation cluster_analysis Characterization Crude Crude Ethyl 8-Hydroxyoctanoate Neutralize Neutralization (NaHCO₃ wash) Crude->Neutralize Wash Aqueous & Brine Wash Neutralize->Wash Dry Drying (Anhydrous MgSO₄) Wash->Dry Filter Filtration Dry->Filter Setup Apparatus Setup Filter->Setup Evacuate Evacuate System Setup->Evacuate Heat Gradual Heating Evacuate->Heat Collect Collect Pure Fraction Heat->Collect Cooldown Cool & Vent Collect->Cooldown Pure Purified Product Cooldown->Pure NMR NMR Pure->NMR FTIR FTIR Pure->FTIR GCMS GC-MS Pure->GCMS

Caption: Workflow for the purification of this compound.

Key Parameters and Data

ParameterValueSource
Molecular FormulaC₁₀H₂₀O₃[5]
Molecular Weight188.26 g/mol [5]
Estimated Boiling Point (760 Torr)258.19 °C[1]
Boiling Point (15 Torr)~145 °C
AppearanceColorless liquid[1]

Troubleshooting

IssuePossible CauseSolution
Bumping Uneven heating, absence of stirring.Ensure vigorous and constant stirring with a magnetic stir bar.
No Distillate Vacuum leak, insufficient heating.Check all joints for proper sealing and re-grease if necessary. Gradually increase the heating mantle temperature.
Product Solidifies in Condenser Inadequate heating of the distillation head.Insulate the distillation head and neck with glass wool or aluminum foil to maintain the vapor phase until it reaches the condenser.
Darkening of Distillation Residue Thermal decomposition.The heating temperature is too high. Reduce the mantle temperature and/or improve the vacuum to further lower the boiling point.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use to prevent implosion under vacuum.

  • Ventilation: Perform the distillation in a well-ventilated fume hood.

  • Heating: Use a heating mantle with a stirrer to ensure even and controlled heating. Never heat a closed system.

  • Venting: Always vent the apparatus to atmospheric pressure before turning off the vacuum pump.

Characterization of Purified this compound

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks corresponding to the different protons in the molecule. A published spectrum indicates a key signal at approximately 4.12 ppm (quartet, 2H) for the -OCH₂CH₃ protons[1].

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester and a broad absorption in the region of 3200-3500 cm⁻¹ due to the O-H stretch of the hydroxyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS analysis can be used to determine the purity of the sample and to identify any remaining impurities. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.

Conclusion

The successful purification of this compound via vacuum distillation hinges on a meticulous pre-distillation workup to remove impurities and careful control of the distillation parameters to prevent thermal degradation and side reactions. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound, a valuable precursor for a wide range of applications in materials science and chemical synthesis.

References

Application Note: High-Resolution Gas Chromatography Analysis of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable gas chromatography (GC) method for the analysis of Ethyl 8-hydroxyoctanoate. Due to the presence of a polar hydroxyl group, direct GC analysis of this compound is challenging, often resulting in poor peak shape and low sensitivity. To overcome these limitations, a derivatization protocol using silylation to form the trimethylsilyl (TMS) ether of this compound is detailed. This guide provides a comprehensive, step-by-step protocol for both the derivatization and the subsequent high-resolution GC-Mass Spectrometry (GC-MS) analysis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in various matrices.

Introduction

This compound is a bifunctional molecule of significant interest in organic synthesis, polymer chemistry, and as a potential biomarker or metabolic intermediate in various biological systems.[1] Its structure, containing both an ester and a terminal hydroxyl group, imparts unique chemical properties but also presents analytical challenges. The primary hydroxyl group is polar and capable of hydrogen bonding, which leads to low volatility and potential for adsorption onto active sites within a GC system.[2] Direct GC analysis, therefore, often suffers from issues such as peak tailing, poor sensitivity, and thermal degradation.

To mitigate these challenges, derivatization of the hydroxyl group is a critical prerequisite for successful GC analysis.[2][3] Silylation, the replacement of the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a widely employed and effective strategy.[4] This process significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[4]

This application note provides a detailed methodology for the silylation of this compound followed by its analysis using a high-resolution capillary GC coupled with a mass spectrometer (MS). The MS detector provides both sensitive quantification and structural confirmation of the analyte.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram. The process begins with sample preparation, followed by a crucial derivatization step, and culminates in GC-MS analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Solvent Dissolution in Anhydrous Solvent Sample->Solvent Reagent Addition of Silylating Reagent (BSTFA + TMCS) Solvent->Reagent Reaction Incubation (e.g., 60°C for 30 min) Reagent->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Reporting of Results Integration->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Anhydrous Acetonitrile (GC grade)

  • Hexane (GC grade)

  • Nitrogen gas, high purity

  • Autosampler vials with PTFE-lined caps

Derivatization Protocol: Silylation

The following protocol details the silylation of this compound to its corresponding TMS ether. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a clean, dry autosampler vial. If the sample is a liquid, it can be directly aliquoted.

  • Solvent Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry, as moisture will react with the silylating reagent.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine (or another suitable anhydrous solvent like acetonitrile) to dissolve the analyte.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.

  • Cooling and Dilution: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with hexane prior to analysis.

Derivatization cluster_reactants Reactants cluster_product Product EHO This compound (with -OH group) EHO->Reaction Derivatization (60°C, 30 min) BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction TMS_EHO TMS-derivatized This compound (with -O-TMS group) Reaction->TMS_EHO

Caption: Silylation reaction of this compound.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS-derivatized this compound. These parameters may require optimization based on the specific instrumentation and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on sample concentration
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Discussion

The Importance of Derivatization

Direct injection of underivatized this compound typically results in a broad, tailing peak with poor reproducibility. This is a direct consequence of the polar hydroxyl group interacting with active sites in the GC system. Following silylation, the resulting TMS ether is significantly less polar and more volatile. This leads to a sharp, symmetrical chromatographic peak, enabling accurate integration and quantification.

Chromatographic Separation

The use of a mid-polarity HP-5MS column provides excellent separation of the TMS-derivatized this compound from potential impurities and matrix components. The temperature program is designed to ensure the analyte elutes in a reasonable timeframe while maintaining good peak shape. The initial hold at 100°C allows for the focusing of the analytes at the head of the column, while the temperature ramp effectively elutes the compound of interest.

Mass Spectrometric Identification

Electron ionization at 70 eV will produce a characteristic fragmentation pattern for the TMS derivative of this compound. The mass spectrum can be used for positive identification of the analyte. Key expected fragments would include ions corresponding to the loss of a methyl group (M-15) and the characteristic ion for the TMS group at m/z 73.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Incomplete derivatization; active sites in the GC system (liner, column).Ensure the sample is anhydrous before adding the silylation reagent. Increase reaction time or temperature. Use a fresh, deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Low or No Analyte Response Incomplete derivatization; degradation of the analyte or derivative; incorrect GC parameters.Verify the integrity of the silylating reagent (moisture sensitive). Prepare fresh standards and derivatize. Check for leaks in the GC system. Confirm correct inlet and detector temperatures.
Ghost Peaks or Carryover Contamination of the syringe, inlet, or column.Run solvent blanks to identify the source of contamination. Clean the autosampler syringe. Bake out the inlet and column at a high temperature (within the column's limits).
Multiple Peaks for the Analyte Incomplete derivatization leading to both derivatized and underivatized forms; side reactions.Ensure optimal derivatization conditions. Check for the presence of other reactive functional groups in the sample matrix that may lead to multiple derivatives.

Conclusion

The gas chromatography method detailed in this application note, incorporating a crucial silylation step, provides a reliable and robust means for the analysis of this compound. The derivatization effectively overcomes the challenges associated with the analysis of this polar compound, enabling high-quality chromatographic separation and sensitive detection by mass spectrometry. This method is well-suited for quality control, purity assessment, and quantitative studies in various scientific and industrial applications.

References

Application Note: 1H and 13C NMR Spectral Analysis of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of ethyl 8-hydroxyoctanoate, a versatile functionalized fatty acid ester.[4] As a key monomer in the synthesis of biodegradable and biocompatible polymers, its structural integrity is paramount.[4] This document outlines a detailed, field-proven protocol for sample preparation and data acquisition. It further delves into an in-depth analysis of the resulting spectra, explaining the causality behind observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Role of NMR in Characterizing this compound

This compound is a bifunctional molecule containing both a hydroxyl group and an ethyl ester. This structure makes it a valuable building block in polymer chemistry and material science.[4] Accurate and unambiguous confirmation of its molecular structure is a prerequisite for its application in any synthesis. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of the compound's identity and purity.[1][3][5]

This note will systematically break down the ¹H and ¹³C NMR spectra, assigning each signal to its corresponding nucleus within the molecule. The principles of chemical shift, spin-spin coupling, and signal integration will be applied to build a complete and validated structural picture.[1][5]

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is profoundly affected by the sample preparation.[6] The following protocol is designed to yield high-resolution spectra by minimizing interference from solvents and contaminants.

Materials and Equipment
  • This compound (C₁₀H₂₀O₃, MW: 188.26 g/mol )[7][8][9]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes[10][11]

  • Pasteur pipette with cotton wool

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Rationale for Reagent Selection
  • Deuterated Solvent: Deuterated solvents, such as CDCl₃, are essential in ¹H NMR to avoid large solvent signals that would otherwise obscure the analyte's peaks.[12][13][14][15][16] The deuterium (²H) nucleus resonates at a different frequency and is not observed in the ¹H spectrum.[12][13] CDCl₃ is an excellent choice for non-polar to moderately polar organic molecules like this compound due to its good dissolving power and chemical inertness.[15][16]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[17] Its 12 equivalent protons give a single, sharp signal that is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[18]

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[6][19] This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or line broadening.[11][19]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial.[10][20]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for acquiring high-quality spectra.

  • Filtering and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube using a Pasteur pipette with a small cotton wool plug.[11][19][20]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[20]

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity).

G

Data Presentation
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet (t)3H-O-CH₂-CH₃
b~4.12Quartet (q)2H-O-CH₂ -CH₃
c~1.58 (variable)Singlet (s, broad)1H-OH
d~2.29Triplet (t)2H-CH₂ -COO-
e~1.30Multiplet (m)8H-(CH₂)₄-
f~1.58Multiplet (m)2H-CH(OH)-CH₂ -
g~3.64Triplet (t)2H-CH₂ -OH

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[13]

Detailed Signal Interpretation
  • Signal (a) & (b) - The Ethyl Group: The ethyl group of the ester presents a classic ethyl pattern.[21]

    • Signal (a) at ~1.25 ppm (Triplet, 3H): These are the three protons of the terminal methyl group. They are split into a triplet by the two neighboring protons on the adjacent methylene group (n+1 = 2+1 = 3).[17][22]

    • Signal (b) at ~4.12 ppm (Quartet, 2H): These two methylene protons are adjacent to an oxygen atom, which is an electronegative element that deshields them, causing a significant downfield shift to ~4.12 ppm.[18][23] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[17][22]

  • Signal (g) & (f) - The Hydroxyl End:

    • Signal (g) at ~3.64 ppm (Triplet, 2H): These are the methylene protons directly attached to the hydroxyl group. The electronegative oxygen atom causes a downfield shift.[24][25] They are adjacent to another methylene group, resulting in a triplet.

    • Signal (f) at ~1.58 ppm (Multiplet, 2H): These methylene protons are adjacent to both the CH₂OH group and the main alkyl chain, leading to a complex splitting pattern (multiplet).

  • Signal (d) - Alpha to Carbonyl:

    • Signal (d) at ~2.29 ppm (Triplet, 2H): The methylene protons alpha to the ester carbonyl group are deshielded by the electron-withdrawing nature of the carbonyl, shifting them downfield to ~2.29 ppm.[23][24] They are split into a triplet by the adjacent methylene group in the chain.

  • Signal (e) - The Methylene Chain:

    • Signal (e) at ~1.30 ppm (Multiplet, 8H): The protons of the four central methylene groups in the alkyl chain are in very similar chemical environments and their signals overlap to form a large, broad multiplet in the typical alkyl region of the spectrum (~1.2-1.4 ppm).[18][24]

  • Signal (c) - The Hydroxyl Proton:

    • Signal (c) at ~1.58 ppm (Broad Singlet, 1H): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[21][26] It often appears as a broad singlet because of rapid chemical exchange with other protic species (like trace water), which averages out any coupling to adjacent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. This provides a direct count of the non-equivalent carbons in the molecule.

G

Data Presentation
Signal LabelChemical Shift (δ, ppm)Assignment
h~173.9C =O (Ester Carbonyl)
i~62.8-C H₂-OH
j~60.4-O-C H₂-CH₃
k~34.4-C H₂-COO-
l~32.6-CH(OH)-C H₂-
m, n, o, p~29.1, ~25.8, ~25.6, ~24.9-(C H₂)₄-
q~14.2-O-CH₂-C H₃

Note: Chemical shifts are approximate. Assignments for the central methylene carbons (m, n, o, p) can be ambiguous without further 2D NMR experiments.

Detailed Signal Interpretation
  • Downfield Region (Carbonyl and Oxygenated Carbons):

    • Signal (h) at ~173.9 ppm: This is the characteristic chemical shift for an ester carbonyl carbon.[27][28] Its highly deshielded nature places it furthest downfield.

    • Signal (i) at ~62.8 ppm: The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen, appearing in this region.[28]

    • Signal (j) at ~60.4 ppm: Similarly, the methylene carbon of the ethyl group attached to the ester oxygen is found here.[28]

  • Upfield Region (Alkyl Carbons):

    • Signal (k) at ~34.4 ppm: The carbon alpha to the carbonyl group.

    • Signals (l, m, n, o, p): These signals between ~24-33 ppm correspond to the six methylene carbons of the octanoate chain.[29][30][31] The subtle differences in their chemical shifts are due to their varying distances from the two functional groups.

    • Signal (q) at ~14.2 ppm: This signal, furthest upfield, is characteristic of a terminal methyl carbon in an alkyl chain, in this case, the methyl of the ethyl ester group.[31]

Conclusion: A Validated Structure

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The ¹H NMR spectrum clearly shows the characteristic signals for the ethyl ester group, the terminal hydroxymethylene group, the methylene group alpha to the carbonyl, and the long alkyl chain. The integration values correspond directly to the number of protons in each environment. The ¹³C NMR spectrum confirms the presence of ten unique carbon environments, including the distinct carbonyl carbon and the two carbons bonded to oxygen atoms. Together, these two analytical techniques provide a robust and definitive confirmation of the molecule's identity and purity, a critical step for its use in research and development.

References

Mass spectrometry fragmentation pattern of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Fragmentation of Ethyl 8-hydroxyoctanoate

Abstract

This technical note provides a detailed examination of the mass spectrometric fragmentation behavior of this compound (C₁₀H₂₀O₃, Mol. Wt. 188.27 g/mol ). Designed for researchers in analytical chemistry, metabolomics, and drug development, this guide elucidates the characteristic fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We present a theoretical framework for the primary fragmentation mechanisms, including the McLafferty rearrangement and α-cleavage, which are critical for structural identification. Furthermore, this document provides comprehensive, step-by-step protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring methodological rigor and reproducibility.

Introduction

This compound is a bifunctional molecule containing both an ethyl ester and a primary hydroxyl group. This structure is representative of a class of hydroxy fatty acid esters that play roles in various biological and industrial processes. Accurate structural elucidation and quantification are paramount, for which mass spectrometry is the definitive analytical tool.[1] Understanding the specific fragmentation pathways of this molecule is essential for its unambiguous identification in complex matrices, whether in natural product research, flavor and fragrance analysis, or as a metabolic byproduct. This guide serves as a practical resource, combining theoretical principles with validated experimental protocols to empower scientists in their analytical endeavors.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₂₀O₃

  • Average Molecular Weight: 188.27 Da

  • Monoisotopic Molecular Weight: 188.14124 Da

  • Key Functional Groups: Ethyl Ester, Primary Alcohol

Theoretical Fragmentation Mechanisms

The fragmentation of this compound is dictated by the interplay between its ethyl ester and terminal hydroxyl functionalities. The ionization method employed profoundly influences the resulting mass spectrum.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the molecular ion (M⁺˙ at m/z 188) is often of low abundance or absent. The fragmentation is dominated by characteristic rearrangements and cleavages.

  • McLafferty Rearrangement: This is a hallmark fragmentation for esters and carbonyl compounds possessing a γ-hydrogen.[2][3] The process involves a six-membered transition state, leading to the elimination of a neutral alkene (in this case, ethene from the ethyl group is less common than rearrangement on the octanoate chain). The most prominent McLafferty rearrangement involves the transfer of a hydrogen from the alkyl chain to the carbonyl oxygen, followed by β-cleavage. For ethyl esters, this rearrangement characteristically produces a resonance-stabilized radical cation at m/z 88 .[4] This fragment is often the base peak in the spectrum of simple long-chain ethyl esters.[5]

  • α-Cleavage: Fission of the bond alpha to the carbonyl group is another high-probability pathway. This can result in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield an acylium ion at m/z 143 , or the loss of the alkyl chain.[3][6]

  • Cleavage Driven by the Hydroxyl Group: The terminal -OH group directs fragmentation in its vicinity.

    • Dehydration: Loss of a neutral water molecule (H₂O, 18 Da) from the molecular ion is a common process for alcohols, leading to a fragment at m/z 170 .

    • α-Cleavage at C7-C8: Cleavage of the bond between C7 and C8, adjacent to the hydroxyl group, can lead to the loss of a •CH₂OH radical (31 Da), resulting in an ion at m/z 157 .

  • Alkyl Chain Fragmentation: The aliphatic backbone undergoes a series of cleavages, producing clusters of ions separated by 14 Da (–CH₂–).[6]

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or cation adducts like [M+Na]⁺ in positive mode, or the deprotonated molecule [M-H]⁻ in negative mode.[7] Collision-Induced Dissociation (CID) of these precursor ions provides structural information.

  • Positive Ion Mode ([M+H]⁺ at m/z 189.1):

    • Neutral Loss of Water: The most facile fragmentation is the loss of H₂O (18 Da) from the protonated hydroxyl group, yielding a prominent ion at m/z 171.1 .

    • Neutral Loss of Ethanol: Subsequent or parallel loss of ethanol (CH₃CH₂OH, 46 Da) from the ester can occur, leading to an ion at m/z 143.1 .

    • Combined losses of water and ethanol are also possible.

  • Negative Ion Mode ([M-H]⁻ at m/z 187.1):

    • Deprotonation occurs at the more acidic hydroxyl group.

    • CID of the [M-H]⁻ ion often results in cleavages near the site of the original hydroxyl group.[8] The fragmentation pathways can be complex but are highly specific to the position of the hydroxyl group, making negative mode ESI-MS/MS a powerful tool for isomer differentiation.

Data Interpretation and Visualization

The following tables summarize the key diagnostic ions expected from the fragmentation of this compound.

Table 1: Key Fragment Ions in EI-MS
m/zProposed Structure/FormulaFragmentation Pathway
170[C₁₀H₁₈O₂]⁺˙Loss of H₂O from M⁺˙
157[C₉H₁₇O₂]⁺α-Cleavage at C7-C8 (Loss of •CH₂OH)
143[C₈H₁₅O₂]⁺α-Cleavage at C=O (Loss of •OC₂H₅)
88[C₄H₈O₂]⁺˙McLafferty Rearrangement (Base Peak)
73[C₃H₅O₂]⁺Acylium ion from further fragmentation
45[C₂H₅O]⁺Ethoxy cation
Table 2: Key Fragment Ions in ESI-MS/MS of [M+H]⁺
Precursor m/zFragment m/zProposed Structure/FormulaFragmentation Pathway
189.1171.1[C₁₀H₁₉O₂]⁺Neutral Loss of H₂O
189.1143.1[C₈H₁₅O₂]⁺Neutral Loss of C₂H₅OH
171.1125.1[C₈H₁₃O]⁺Subsequent Loss of C₂H₅OH from m/z 171.1

Visualization of Fragmentation Pathways

EI_Fragmentation cluster_main parent This compound [M]⁺˙ m/z 188 m170 [M-H₂O]⁺˙ m/z 170 parent->m170 - H₂O (Dehydration) m157 [M-CH₂OH]⁺ m/z 157 parent->m157 - •CH₂OH (α-cleavage at C8) m143 [M-OC₂H₅]⁺ m/z 143 parent->m143 - •OC₂H₅ (α-cleavage at C=O) m88 McLafferty Ion [C₄H₈O₂]⁺˙ m/z 88 parent->m88 - C₆H₁₂O (McLafferty) ESI_Fragmentation cluster_main cluster_secondary parent Protonated Molecule [M+H]⁺ m/z 189 m171 [M+H-H₂O]⁺ m/z 171 parent->m171 - H₂O (Neutral Loss) m143 [M+H-C₂H₅OH]⁺ m/z 143 parent->m143 - C₂H₅OH (Neutral Loss) m125 [M+H-H₂O-C₂H₅OH]⁺ m/z 125 m171->m125 - C₂H₅OH

References

Application Notes & Protocols: Ethyl 8-hydroxyoctanoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 8-hydroxyoctanoate is a versatile bifunctional molecule, possessing both a terminal hydroxyl group and an ethyl ester. This unique structure establishes it as a valuable C8 building block in medicinal chemistry and pharmaceutical development. Its utility stems from the ability to selectively functionalize either the hydroxyl or ester group, enabling the construction of more complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in pharmaceutical synthesis, with a primary focus on its role as a precursor in the synthesis of Alpha-Lipoic Acid (ALA), a potent antioxidant with significant therapeutic applications. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower researchers in leveraging this key intermediate.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical intermediates, bifunctional linear chains like this compound (CAS 93892-06-9) offer a compelling combination of structural simplicity and synthetic versatility.[1][2][3] The eight-carbon backbone provides a lipophilic spacer, while the terminal alcohol and ester functionalities serve as orthogonal handles for sequential chemical transformations.

The primary hydroxyl group can be readily converted into a variety of functional groups—halides, tosylates, azides, or ethers—making it a prime site for nucleophilic substitution or coupling reactions. Concurrently, the ethyl ester provides a stable carboxylic acid surrogate that can be hydrolyzed in later synthetic stages. This dual reactivity is paramount in multi-step syntheses where precise control over functional group manipulation is required.

While its applications are broad, this guide will focus on a particularly well-documented and high-value pathway: the synthesis of (R)-α-Lipoic Acid and its racemic mixture.

Core Application: Synthesis of Alpha-Lipoic Acid (ALA)

Alpha-Lipoic Acid (1,2-dithiolane-3-pentanoic acid) is a naturally occurring antioxidant used clinically to treat diabetic neuropathy and other conditions associated with oxidative stress.[4] The synthesis of ALA often relies on the construction of an eight-carbon chain with functional groups at the C6 and C8 positions, which are ultimately converted into the characteristic dithiolane ring. This compound serves as an ideal starting material for this purpose.

The general synthetic strategy involves:

  • Activation of the C8-Hydroxyl Group: Converting the terminal alcohol into a good leaving group.

  • Introduction of the First Sulfur Moiety: Nucleophilic substitution at C8.

  • Functionalization at C6: Introduction of the second sulfur moiety.

  • Cyclization and Hydrolysis: Formation of the dithiolane ring and liberation of the free carboxylic acid.

Visualizing the Synthetic Pathway

The following diagram outlines the key transformations starting from this compound to form the core structure of Alpha-Lipoic Acid.

G A This compound B Ethyl 8-bromooctanoate (or Tosylate) A->B Activation (e.g., PBr3 or TsCl/Py) C Ethyl 8-(acetylthio)octanoate B->C Nucleophilic Substitution (e.g., Potassium Thioacetate) D Ethyl 6,8-bis(acetylthio)octanoate C->D α-Bromination followed by Thioacetate Substitution E Alpha-Lipoic Acid D->E Hydrolysis (Acid or Base) & Oxidative Cyclization G cluster_activation Protocol 1: Activation cluster_substitution Protocol 2: Substitution A1 Dissolve Ethyl 8-hydroxyoctanoate in DCM A2 Cool to 0°C A1->A2 A3 Add PBr3 A2->A3 A4 Reaction & Monitoring (TLC) A3->A4 A5 Quench & Extract A4->A5 A6 Purify (Chromatography) A5->A6 B1 Dissolve Bromo-ester in DMF A6->B1 Product from Protocol 1 B2 Add KSAc & Heat B1->B2 B3 Reaction & Monitoring (TLC) B2->B3 B4 Aqueous Work-up B3->B4 B5 Extract & Purify B4->B5

References

Application Notes and Protocols: Ethyl 8-Hydroxyoctanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 8-hydroxyoctanoate as a monomer for the synthesis of advanced, biodegradable polyesters. This document outlines the scientific rationale, detailed experimental protocols, and expected material properties, grounding all claims in authoritative references.

Introduction: The Versatility of this compound in Biopolymer Synthesis

This compound is a bifunctional molecule featuring both a hydroxyl (-OH) and an ethyl ester (-COOEt) group. This structure makes it an ideal monomer for the synthesis of poly(8-hydroxyoctanoate), a medium-chain-length polyhydroxyalkanoate (mcl-PHA). Mcl-PHAs are a class of biodegradable and biocompatible polyesters that exhibit elastomeric properties, a significant advantage over their more brittle short-chain-length counterparts.[1] The flexible nature of poly(8-hydroxyoctanoate) makes it a prime candidate for applications in soft tissue engineering, flexible biodegradable packaging, and advanced drug delivery systems.[1][2]

The primary route for the polymerization of this compound is through enzymatic catalysis, a cornerstone of green polymer chemistry. This approach avoids the use of heavy metal catalysts and allows for synthesis under mild reaction conditions, yielding well-defined polymers.[1]

Causality Behind Experimental Choices: Why Enzymatic Polymerization?

The choice of enzymatic polymerization, specifically using a lipase such as Candida antarctica lipase B (CALB), is a deliberate one, driven by several key scientific advantages:

  • High Selectivity: Lipases are highly selective enzymes. In the context of polycondensation of a hydroxy ester, CALB selectively catalyzes the esterification reaction between the hydroxyl group of one monomer and the ethyl ester group of another, minimizing side reactions.

  • Mild Reaction Conditions: Enzymatic polymerizations are typically conducted at moderate temperatures (60-90 °C). This is in stark contrast to traditional polycondensation reactions which often require high temperatures and vacuum to drive the reaction to completion. The milder conditions reduce the risk of thermal degradation of the polymer and are more energy-efficient.

  • Green Chemistry: The use of a biocatalyst in place of potentially toxic organometallic catalysts aligns with the principles of green chemistry. The reaction can often be carried out in greener solvents or even solvent-free, and the catalyst is biodegradable.

  • Control over Polymer Architecture: Enzymatic polymerization can offer a degree of control over the polymer's molecular weight and dispersity, which is crucial for tailoring the material's properties for specific applications.

Experimental Protocol: Enzymatic Synthesis of Poly(8-hydroxyoctanoate)

This protocol details the enzymatic polycondensation of this compound using immobilized Candida antarctica lipase B (Novozym® 435).

Materials and Reagents
  • This compound (≥98% purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Toluene (anhydrous)

  • Methanol (for polymer precipitation)

  • Chloroform (for polymer characterization)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Vacuum oven

Polymerization Procedure
  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Charging the Reactor:

    • Add this compound (e.g., 10 g, 53.1 mmol) to the flask.

    • Add anhydrous toluene (e.g., 50 mL) to dissolve the monomer.

    • Add Novozym® 435 (e.g., 1 g, 10% w/w of the monomer).

  • Reaction:

    • The flask is placed in a preheated oil bath at 80 °C.

    • The reaction mixture is stirred at 200 rpm under a slow stream of nitrogen to facilitate the removal of the ethanol byproduct.

    • The reaction is allowed to proceed for 24-48 hours. The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Polymer Isolation and Purification:

    • After the desired reaction time, the enzyme is removed by filtration.

    • The toluene is removed from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting viscous polymer is dissolved in a minimal amount of chloroform.

    • The polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.

    • The precipitated polymer is collected by filtration and washed with fresh methanol.

    • The purified polymer is dried in a vacuum oven at 40 °C to a constant weight.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Reactor Schlenk Flask 80 °C, 24-48 h Nitrogen Atmosphere Monomer->Reactor Enzyme Novozym® 435 Enzyme->Reactor Solvent Anhydrous Toluene Solvent->Reactor Filtration Remove Enzyme Reactor->Filtration Evaporation Remove Toluene Filtration->Evaporation Precipitation Precipitate in Methanol Evaporation->Precipitation Drying Vacuum Oven Drying Precipitation->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tg, Tm) Drying->DSC Tensile Tensile Testing Drying->Tensile

Fig. 1: Experimental workflow for the synthesis of poly(8-hydroxyoctanoate).

Data Presentation: Expected Polymer Properties

The properties of poly(8-hydroxyoctanoate) are characteristic of a semi-crystalline, elastomeric mcl-PHA. The following table summarizes the expected physicochemical and mechanical properties. Note that specific values can vary depending on the molecular weight and crystallinity of the polymer, which are influenced by the polymerization conditions.

PropertyExpected Value RangeMethod of Analysis
Molecular Weight
Number Average (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average (Mw)20,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC (Mw/Mn)
Thermal Properties
Glass Transition Temp. (Tg)-35 to -25 °CDifferential Scanning Calorimetry (DSC)[3]
Melting Temperature (Tm)45 - 65 °CDifferential Scanning Calorimetry (DSC)
Mechanical Properties
Tensile Strength5 - 15 MPaTensile Testing
Elongation at Break300 - 800 %Tensile Testing[4]

Applications in Drug Development and Biomaterials

The unique combination of biodegradability, biocompatibility, and elasticity makes poly(8-hydroxyoctanoate) a highly attractive material for various biomedical applications:

  • Drug Delivery: The elastomeric nature of the polymer can be advantageous for creating flexible drug-eluting films or coatings for medical devices. The polymer's degradation by-products are non-toxic, ensuring safety in in-vivo applications.

  • Soft Tissue Engineering: The mechanical properties of poly(8-hydroxyoctanoate) are well-suited for the fabrication of scaffolds that mimic the elasticity of soft tissues, promoting cell proliferation and tissue regeneration.

  • Biodegradable Films and Packaging: Its flexibility and biodegradability make it an excellent alternative to conventional plastics for specialized packaging applications, particularly in the pharmaceutical industry.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of the biodegradable elastomer, poly(8-hydroxyoctanoate). The use of enzymatic polymerization provides a green and efficient route to this promising biomaterial. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals aiming to explore the potential of poly(8-hydroxyoctanoate) in polymer chemistry, biomaterials science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 8-hydroxyoctanoate Stability and Lactonization Avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 8-hydroxyoctanoate. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenge of preventing its intramolecular cyclization into the corresponding lactone (octan-4-olide). We will delve into the mechanisms of lactonization, provide actionable preventative measures, and offer detailed protocols to ensure the integrity of your compound.

Introduction: The Challenge of Lactonization

This compound is a valuable bifunctional molecule, possessing both a hydroxyl and an ester group. However, this very structure makes it susceptible to intramolecular esterification, or lactonization, forming a cyclic ester. This spontaneous conversion can significantly impact experimental outcomes by reducing the yield of the desired linear ester and introducing an impurity that may be difficult to remove. Understanding the factors that drive this reaction is the first step toward its prevention.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What is lactonization and why does it happen to this compound?

A1: Lactonization is an intramolecular reaction where a molecule containing both a hydroxyl (-OH) group and a carboxylic acid or ester group cyclizes to form a lactone (a cyclic ester).[1][2] In the case of this compound, the hydroxyl group at the 8-position attacks the carbonyl carbon of the ethyl ester, leading to the formation of a thermodynamically stable nine-membered ring lactone and the elimination of ethanol. This reaction can be catalyzed by both acids and bases.[3][4][5]

Q2: I've noticed a sweet, coconut-like odor in my sample of this compound. What does this indicate?

A2: A sweet, often coconut-like, odor is a strong indicator that lactonization has occurred. The resulting lactone, γ-octalactone, is known for this characteristic fragrance.[6] If you detect this smell, it is highly likely that your sample contains a significant amount of the lactone impurity.

Q3: Under what conditions is lactonization most likely to occur?

A3: Lactonization is accelerated by several factors:

  • Heat: Increased temperature provides the activation energy for the intramolecular reaction.

  • Acidic or Basic Conditions: Both acids and bases can catalyze the lactonization process.[3][4][7] Acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[3][4] Bases can deprotonate the hydroxyl group, increasing its nucleophilicity.[4][5]

  • Presence of Water: While not always essential, the presence of water can facilitate hydrolysis of the ester to the corresponding hydroxy acid, which can then readily lactonize, particularly with heat or acid catalysis.[4]

Q4: How can I store this compound to minimize lactonization?

A4: Proper storage is crucial for maintaining the integrity of this compound. We recommend the following conditions:

  • Low Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable.[8]

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation and minimize exposure to atmospheric moisture.

  • Neutral pH: Ensure the compound is stored in a neutral environment, free from acidic or basic contaminants.

  • Anhydrous Conditions: Use of a desiccator or storage over a drying agent can help to prevent hydrolysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Problem: Unexpected presence of a second spot on TLC or a new peak in HPLC/GC analysis.
Potential Cause Diagnostic Check Solution
Lactonization Run a co-spot on TLC with a known standard of the lactone, if available. Analyze the sample by GC-MS or LC-MS to identify the molecular weight of the impurity. The lactone will have a different retention time and mass than the starting material.If lactonization has occurred, purification by column chromatography may be necessary. To prevent future occurrences, review your reaction, work-up, and storage conditions for sources of acid, base, or excessive heat.
Other Impurities Characterize the impurity using spectroscopic methods (NMR, MS, IR).The purification method will depend on the nature of the impurity.
Problem: Low yield of a reaction where this compound is a starting material.
Potential Cause Diagnostic Check Solution
Lactonization of Starting Material Analyze the starting material for purity before use.If the starting material is impure, purify it by column chromatography. Store the purified material under the recommended conditions.
Incompatible Reaction Conditions Review the reaction conditions. Are they strongly acidic or basic? Is the reaction run at an elevated temperature for a prolonged period?If possible, modify the reaction conditions to be milder (e.g., lower temperature, shorter reaction time, use of a non-acidic/basic catalyst). Consider protecting the hydroxyl group before proceeding with the reaction.

Preventative Strategies and Protocols

Proactive measures are the most effective way to avoid lactonization. Below are detailed strategies and protocols to help you maintain the stability of your this compound.

Protecting the Hydroxyl Group

In many synthetic routes, protecting the hydroxyl group is the most robust strategy to prevent lactonization.[9][10] The choice of protecting group will depend on the subsequent reaction conditions.

Common Protecting Groups for Alcohols:
Protecting Group Abbreviation Protection Reagents Deprotection Conditions Stability
tert-Butyldimethylsilyl ether TBDMS or TBSTBDMSCl, imidazole, DMFTBAF, THF or HF, pyridineStable to most non-acidic conditions.
Tetrahydropyranyl ether THPDHP, cat. p-TsOH, CH2Cl2Acetic acid, THF, H2O or cat. p-TsOH, MeOHStable to basic and nucleophilic reagents.[11]
Benzyl ether BnBnBr, NaH, THFH2, Pd/CStable to acidic and basic conditions.
Experimental Protocol: TBDMS Protection of this compound
  • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Careful Control of Reaction and Work-up Conditions

When protection of the hydroxyl group is not feasible, meticulous control of the experimental environment is critical.

  • Maintain Neutral pH: During aqueous work-ups, use buffered solutions or ensure that any acidic or basic washes are followed by a neutralizing wash (e.g., saturated NaHCO3 for acidic washes, dilute HCl for basic washes) and then a final wash with brine.

  • Avoid High Temperatures: Whenever possible, perform reactions and purifications at or below room temperature. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Use Anhydrous Solvents and Reagents: Minimize the presence of water to prevent hydrolysis to the hydroxy acid, a direct precursor to the lactone.

Purification and Storage Best Practices
  • Purification: Flash column chromatography is an effective method for separating this compound from its lactone. Use a neutral solvent system (e.g., ethyl acetate/hexanes).

  • Solvent Removal: When removing solvents under reduced pressure, use a water bath at a temperature no higher than 30-40°C.

  • Storage: As previously mentioned, store the purified compound at low temperature, under an inert atmosphere, and in the absence of light.

Visualizing the Lactonization Process

To better understand the chemical transformation, the following diagrams illustrate the mechanism of lactonization and a preventative workflow.

Lactonization_Mechanism cluster_acid Acid-Catalyzed Lactonization cluster_base Base-Catalyzed Lactonization EHO_acid This compound Protonated_Ester Protonated Ester EHO_acid->Protonated_Ester + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid Intramolecular attack by -OH Lactone_acid Lactone + Ethanol Tetrahedral_Intermediate_acid->Lactone_acid - H+, - EtOH EHO_base This compound Alkoxide Alkoxide EHO_base->Alkoxide + B- Tetrahedral_Intermediate_base Tetrahedral Intermediate Alkoxide->Tetrahedral_Intermediate_base Intramolecular attack Lactone_base Lactone + Ethoxide Tetrahedral_Intermediate_base->Lactone_base - EtO-

Caption: Mechanisms of acid- and base-catalyzed lactonization of this compound.

Prevention_Workflow Start This compound Sample Purity_Check Check Purity (TLC, HPLC, GC) Start->Purity_Check Is_Pure Is it Pure? Purity_Check->Is_Pure Purify Purify by Column Chromatography Is_Pure->Purify No Proceed Proceed with Experiment Is_Pure->Proceed Yes Purify->Proceed Protect_OH Protect Hydroxyl Group? Proceed->Protect_OH Protection_Step Perform Protection Reaction Protect_OH->Protection_Step Yes Mild_Conditions Use Mild, Neutral, Anhydrous Conditions Protect_OH->Mild_Conditions No Protection_Step->Mild_Conditions Storage Store at low temp, inert atm. Mild_Conditions->Storage

Caption: A workflow for preventing lactonization during experimentation.

By implementing these strategies and protocols, you can significantly improve the stability of your this compound and ensure the reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

Optimizing reaction conditions for Ethyl 8-hydroxyoctanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyoctanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for this valuable bifunctional molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the available synthetic routes and key considerations.

Q1: What are the primary synthetic routes to this compound?

A1: There are several established methods for synthesizing this compound. The choice of route often depends on the availability of starting materials, required scale, and desired purity. The most common strategies include:

  • Baeyer-Villiger Oxidation of Cyclooctanone: This classic method involves the oxidation of cyclooctanone with a peroxyacid (like m-CPBA) to form the cyclic lactone (oxacyclononan-2-one), followed by ethanolysis under acidic or basic conditions to yield the final product.[1][2][3] This is often favored for its predictable regiochemistry.

  • Malonic Ester Synthesis: A robust C-C bond-forming strategy that typically starts from a 6-halo-1-hexanol (e.g., 6-bromohexanol or 6-chlorohexan-1-ol) and diethyl malonate.[4][5][6] The resulting intermediate is then hydrolyzed and decarboxylated to yield 8-hydroxyoctanoic acid, which is subsequently esterified.

  • Ring-Opening of Cyclooctene Oxide: This route involves the catalytic ring-opening of cyclooctene oxide, which can be followed by oxidative cleavage and esterification steps to arrive at the target molecule.[7][8][9]

Q2: Which synthetic route generally offers the best yield?

A2: While yields are highly dependent on reaction optimization, the malonic ester synthesis route is known for being reliable and capable of producing good overall yields, although it involves multiple steps.[5][6] The Baeyer-Villiger oxidation can also be high-yielding, but is contingent on the efficiency of the initial oxidation and subsequent ring-opening, which can sometimes be challenging to drive to completion.

Q3: What are the critical parameters to control during a Fischer esterification of 8-hydroxyoctanoic acid?

A3: Fischer esterification is an equilibrium-limited reaction.[10][11] To maximize the yield of this compound, you must shift the equilibrium toward the product side. The key parameters are:

  • Water Removal: Water is a byproduct, and its presence will push the reaction backward.[11][12] Using a Dean-Stark apparatus or a drying agent is crucial.

  • Excess Alcohol: Using ethanol as the solvent (a large excess) can effectively drive the reaction forward.[12]

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carboxylic acid and increase its electrophilicity.

  • Temperature: The reaction is typically run at the reflux temperature of the alcohol to ensure a sufficient reaction rate.[13]

Section 2: In-Depth Troubleshooting Guide

This section is structured to address specific problems you may encounter during your synthesis, providing causal explanations and actionable solutions.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My Fischer esterification or Baeyer-Villiger ring-opening reaction has stalled, and TLC/GC analysis shows significant amounts of starting material remaining. What are the likely causes and solutions?

A: This is a common issue, often stemming from equilibrium problems or insufficient activation.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Water in the Reaction In esterification, water is a product; its presence inhibits the forward reaction according to Le Châtelier's principle.[10][11][12] In Baeyer-Villiger, water can hydrolyze the peroxyacid oxidant.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. For esterification, employ a Dean-Stark trap or molecular sieves to actively remove water as it forms.
Insufficient Catalyst The acid catalyst protonates the carbonyl, making it more susceptible to nucleophilic attack. Too little catalyst results in a slow or stalled reaction.For Fischer esterification, ensure a catalytic amount (1-5 mol%) of a strong acid (e.g., H₂SO₄, PTSA) is used. For Baeyer-Villiger, the peroxyacid is the reagent, but a strong acid co-catalyst (like trifluoroacetic acid) can enhance reactivity.[1]
Sub-optimal Temperature Most organic reactions have a significant activation energy barrier. Insufficient thermal energy will lead to a slow reaction rate.For esterification, ensure the reaction is maintained at the reflux temperature of the alcohol being used.[13] For Baeyer-Villiger, the temperature must be carefully controlled as peroxyacids can decompose at higher temperatures, but too low a temperature will stall the reaction.
Reactant Stoichiometry To drive an equilibrium, using one reactant in excess is a standard strategy.[12]In Fischer esterification, use the alcohol (in this case, ethanol) as the limiting reagent if the hydroxy acid is more valuable, or more commonly, use a large excess of ethanol as the solvent to drive the reaction forward.
Issue 2: Formation of Significant Side Products

Q: I'm observing multiple unexpected spots on my TLC plate or peaks in my GC-MS data. What are these impurities and how can I prevent them?

A: Side product formation is often related to the reactivity of the starting materials and intermediates. The bifunctional nature of this compound (containing both an ester and a hydroxyl group) makes it susceptible to side reactions.

Potential Side Products & Prevention Strategies:

Side ProductFormation MechanismPrevention & Mitigation Strategy
Dimer/Oligomer Esters Intermolecular esterification can occur where the hydroxyl group of one molecule attacks the ester carbonyl of another, leading to polyester formation.This is more prevalent at high temperatures or with prolonged reaction times. Use milder conditions if possible. In Fischer esterification, the large excess of ethanol should kinetically favor the desired reaction over self-condensation.
Elimination Products (e.g., Ethyl oct-7-enoate) Under harsh acidic conditions and high heat, the secondary hydroxyl group can be eliminated to form an alkene.Avoid overly strong acids or excessively high temperatures. Consider using a milder catalyst. Monitor the reaction closely and stop it once the starting material is consumed.
Byproducts from Baeyer-Villiger If the starting ketone is not pure, or if the peroxyacid decomposes, various side products can form. The carboxylic acid corresponding to the peroxyacid (e.g., m-chlorobenzoic acid from m-CPBA) is a major byproduct.Use high-purity cyclooctanone. Add the peroxyacid slowly at a controlled temperature (often 0 °C to room temperature) to prevent exothermic decomposition. The acidic byproduct must be thoroughly removed during aqueous workup.
Issue 3: Difficulties in Product Purification

Q: My crude product is an oil that is difficult to purify by column chromatography, and I'm struggling to remove the unreacted starting acid.

A: Purifying hydroxy esters can be challenging due to their polarity and potential for streaking on silica gel.

Purification Troubleshooting:

ProblemExplanationRecommended Solution
Removing Unreacted 8-Hydroxyoctanoic Acid The starting acid is polar and can co-elute with the slightly less polar product ester.Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, diethyl ether) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[14] This will deprotonate the carboxylic acid, forming a salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.
Streaking on Silica Gel Column The free hydroxyl group can interact strongly with the acidic silica gel surface, leading to poor peak shape and difficult separation.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina. For the eluent, a gradient from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) will provide the best separation.
Removing Residual Water/Alcohol Traces of water or the alcohol used in the reaction can be difficult to remove from the final product.After aqueous workup, dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.[14] To remove residual alcohol, high-vacuum distillation or evaporation from a high-boiling solvent like toluene can be effective.[15]

Section 3: Visualized Workflows and Protocols

General Experimental Workflow

The following diagram outlines the typical sequence for the synthesis and purification of this compound.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis reagents 1. Reagent Preparation (Anhydrous Solvents, Stoichiometry) setup 2. Reaction Setup (Inert Atmosphere, Temp. Control) reagents->setup monitoring 3. Reaction Monitoring (TLC, GC) setup->monitoring quench 4. Quenching (e.g., Add water/ice) monitoring->quench extract 5. Liquid-Liquid Extraction (Separate organic/aqueous phases) quench->extract wash 6. Washing & Drying (NaHCO3 wash, Brine wash, Dry with MgSO4) extract->wash concentrate 7. Concentration (Rotary Evaporation) wash->concentrate purify 8. Purification (Column Chromatography or Distillation) concentrate->purify analyze 9. Characterization (NMR, IR, MS) purify->analyze G start Problem Detected? low_yield Low Yield / Incomplete Rxn start->low_yield Yes impurities Side Products Observed start->impurities No, but... check_water Check for Water Contamination low_yield->check_water check_catalyst Verify Catalyst Loading/Activity low_yield->check_catalyst check_temp Optimize Temperature & Time low_yield->check_temp check_intermol Intermolecular Dimerization? impurities->check_intermol check_elim Elimination Product? impurities->check_elim sol_water Use Anhydrous Reagents/ Dean-Stark Trap check_water->sol_water sol_cat Increase Catalyst or Use a Stronger One check_catalyst->sol_cat sol_temp Increase Temperature/ Allow Longer Reaction Time check_temp->sol_temp sol_intermol Lower Reaction Temperature/ Use Dilute Conditions check_intermol->sol_intermol sol_elim Use Milder Acid Catalyst/ Lower Temperature check_elim->sol_elim

References

Identifying and removing byproducts in Ethyl 8-hydroxyoctanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Ethyl 8-hydroxyoctanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on ensuring the highest purity of your final product by effectively identifying and removing critical byproducts.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of this compound commonly proceeds via the Baeyer-Villiger oxidation of cyclohexanone to produce ε-caprolactone, followed by ring-opening ethanolysis. While seemingly straightforward, this pathway is susceptible to several side reactions that can introduce impurities, impacting yield and purity.

Core Synthesis Pathway

synthesis_pathway Cyclohexanone Cyclohexanone Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone Baeyer-Villiger Oxidation (e.g., m-CPBA) FinalProduct This compound Caprolactone->FinalProduct Ethanolysis (Acid or Base Catalyzed) distillation_workflow Start Crude this compound Setup Assemble Fractional Distillation Apparatus Start->Setup Vacuum Apply High Vacuum (<1 mmHg) Setup->Vacuum Heating Gradual Heating with a Water Bath Vacuum->Heating Fractions Collect Fractions Based on Boiling Point Heating->Fractions Analysis Analyze Fractions by GC-MS Fractions->Analysis Combine Combine Pure Fractions (>99%) Analysis->Combine Product Pure this compound Combine->Product oligomerization_mechanism Monomer1 This compound (Molecule 1) Dimer Dimer Monomer1->Dimer -OH attacks ester of Molecule 2 Monomer2 This compound (Molecule 2) Monomer2->Dimer Ethanol Ethanol Dimer->Ethanol Elimination

Technical Support Center: Stabilizing Ethyl 8-Hydroxyoctanoate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 8-hydroxyoctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stabilization of this compound. Our goal is to equip you with the necessary knowledge to maintain the integrity and purity of this valuable compound throughout your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other esters containing a hydroxyl group, is susceptible to several degradation pathways. The two primary concerns for long-term storage are:

  • Hydrolysis: The ester linkage is vulnerable to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This results in the formation of 8-hydroxyoctanoic acid and ethanol. The presence of atmospheric moisture is a key factor in this process.

  • Oxidation: The terminal hydroxyl group can be oxidized, and the long hydrocarbon chain can also be susceptible to oxidation, particularly if impurities that can catalyze oxidation are present.

A less common, but potential, degradation pathway is polyesterification , where molecules of this compound react with each other to form oligomers or polymers. This is more likely to occur at elevated temperatures.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C [1]. This refrigerated temperature slows down the rates of potential degradation reactions, including hydrolysis and oxidation.

Q3: Should I be concerned about storing this compound in the presence of air?

A3: Yes, exposure to atmospheric oxygen can promote oxidative degradation. For optimal stability, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important if the compound is to be stored for an extended period or at a purity level that is critical for your application.

Q4: Can I store this compound in a standard laboratory glass bottle?

A4: While glass is generally a good choice, it is crucial to use a container with a tight-fitting, non-reactive cap to prevent the ingress of moisture. For light-sensitive compounds, an amber glass bottle is recommended to protect against photodegradation. Ensure the container is clean and dry before transferring the material.

Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., color change, increased viscosity). Oxidation or polymerization.- Confirm the purity of the material using an appropriate analytical technique (e.g., GC-MS, HPLC).- If oxidation is suspected, consider adding a suitable antioxidant (see stabilization protocols).- If polymerization is suspected, store at a lower temperature and avoid exposure to heat.
Decrease in purity over time, as determined by analytical methods. Hydrolysis due to moisture exposure or gradual oxidation.- Ensure the storage container is tightly sealed and consider using a desiccant in a secondary container.- Purge the headspace of the storage container with an inert gas (nitrogen or argon).- Re-evaluate the storage temperature to ensure it is consistently within the recommended 2-8°C range.
Inconsistent experimental results using a previously reliable batch of this compound. Degradation of the starting material.- Re-analyze the purity of the stored this compound before use.- If degradation is confirmed, purify the material if possible or use a fresh, unopened batch.- Implement a routine quality control check for the material before critical experiments.
Formation of an acidic impurity detected during analysis. Hydrolysis of the ester to form 8-hydroxyoctanoic acid.- Minimize exposure to moisture during handling and storage.- Avoid acidic or basic contaminants in your experimental setup that could catalyze hydrolysis.

In-Depth Technical Protocols

Protocol 1: Stabilization of this compound with an Antioxidant

Rationale: To prevent oxidative degradation during long-term storage, the addition of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), is a common and effective strategy. BHT acts as a free radical scavenger, terminating the chain reactions of oxidation.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), high purity

  • Anhydrous solvent (e.g., ethanol or ethyl acetate, if needed for dissolution)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Determine the required amount of BHT: A typical concentration for stabilizing chemical reagents is in the range of 0.01% to 0.1% (w/w)[2]. For initial trials, a concentration of 0.05% is a good starting point.

  • Dissolution of BHT: If the this compound is a liquid at room temperature, BHT can be directly dissolved. Gentle warming may be required. If the ester is solid or viscous, BHT can be pre-dissolved in a minimal amount of a compatible, anhydrous solvent before adding to the bulk material.

  • Mixing: Ensure thorough mixing to achieve a homogenous distribution of the antioxidant.

  • Inert Atmosphere: Purge the headspace of the storage vial with a stream of inert gas for several minutes to displace any air.

  • Sealing and Storage: Immediately seal the vial tightly with a PTFE-lined cap. Store the stabilized solution at 2-8°C, protected from light.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • For the identification of degradation products, a derivatization step (e.g., silylation with BSTFA) may be necessary to improve the volatility and chromatographic behavior of polar degradants like 8-hydroxyoctanoic acid.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is a versatile technique for the analysis of this compound and can be particularly useful for quantifying non-volatile degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or diode array detector (DAD)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualization of Degradation Pathways and Troubleshooting Logic

Degradation Pathways of this compound

EHO This compound Hydrolysis Hydrolysis (+H2O) EHO->Hydrolysis Moisture, Acid/Base Oxidation Oxidation ([O]) EHO->Oxidation Oxygen, Light, Metal Ions Polyesterification Polyesterification (Heat) EHO->Polyesterification Elevated Temperature HOHA 8-Hydroxyoctanoic Acid Hydrolysis->HOHA Ethanol Ethanol Hydrolysis->Ethanol Oxidized_Products Oxidized Products (Aldehydes, Ketones, Carboxylic Acids) Oxidation->Oxidized_Products Polyester Polyester/Oligomer Polyesterification->Polyester

Caption: Primary degradation pathways of this compound.

Troubleshooting Decision Tree for Purity Issues

start Purity of this compound is below specification check_storage Review Storage Conditions start->check_storage temp_ok Temperature within 2-8°C? check_storage->temp_ok moisture_ok Stored under inert gas and in a sealed container? temp_ok->moisture_ok Yes adjust_temp Adjust and monitor storage temperature temp_ok->adjust_temp No light_ok Protected from light? moisture_ok->light_ok Yes purge_reseal Purge with inert gas, reseal tightly, consider desiccant moisture_ok->purge_reseal No use_amber_vial Transfer to an amber vial light_ok->use_amber_vial No analyze_impurities Analyze for degradation products (GC-MS/HPLC) light_ok->analyze_impurities Yes hydrolysis_product Hydrolysis products detected? analyze_impurities->hydrolysis_product hydrolysis_product->purge_reseal Yes oxidation_product Oxidation products detected? hydrolysis_product->oxidation_product No add_antioxidant Consider adding an antioxidant (e.g., BHT) oxidation_product->add_antioxidant Yes purify Purify material if possible, or use a fresh batch oxidation_product->purify No add_antioxidant->purify

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Ethyl 8-hydroxyoctanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your chromatographic results.

Understanding the Analyte: this compound

This compound is a moderately polar molecule, characterized by a C8 alkyl chain, a terminal hydroxyl group, and an ethyl ester functional group. Its structure presents a dual nature: a hydrophobic alkyl chain and a polar hydroxyl group capable of engaging in secondary interactions.

Chemical PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[1][2][3]
Molecular Weight 188.26 g/mol [1][2]
logP (o/w) ~1.9[1][2][4]
Solubility in Water 1610 mg/L (estimated)[4]
Key Functional Groups Hydroxyl (-OH), Ester (-COOEt)[3]

The primary challenge in the reversed-phase HPLC analysis of this compound is the potential for the polar hydroxyl group to interact with the stationary phase, leading to peak tailing. This guide will walk you through a logical workflow to diagnose and resolve this issue.

Troubleshooting Guide: Question & Answer Format

Q1: My chromatogram for this compound shows a tailing peak. What is the most likely cause?

A1: Peak tailing for a polar analyte like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte's hydroxyl group and residual silanol groups on the silica-based stationary phase.[5][6][7][8] These interactions create an additional, stronger retention mechanism for some of the analyte molecules, causing them to elute later and resulting in an asymmetric peak shape.[5][9]

Q2: How can I confirm that secondary silanol interactions are the cause of the peak tailing?

A2: A systematic approach involving the modification of your mobile phase is the most effective way to diagnose the issue. The primary strategy is to suppress the ionization of the residual silanol groups on the stationary phase by lowering the pH of the mobile phase.

Logical Workflow for Diagnosing Peak Tailing

Below is a workflow to systematically identify the root cause of peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed (Tailing Factor > 1.2) Question1 Are all peaks tailing or just the analyte? Start->Question1 Chemical_Interaction Likely Chemical Interaction (Analyte-Specific) Question1->Chemical_Interaction Just Analyte Instrumental_Issue Likely Instrumental or General Issue Question1->Instrumental_Issue All Peaks Action_Lower_pH Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid to pH ~2.5-3.5) Chemical_Interaction->Action_Lower_pH Action_Inspect_System Action: Inspect HPLC System - Minimize extra-column volume (shorter, narrower tubing) - Check for blockages/voids Instrumental_Issue->Action_Inspect_System Question2 Peak Shape Improved? Action_Lower_pH->Question2 Question3 Peak Shape Improved? Action_Inspect_System->Question3 Action_Evaluate_Column Action: Evaluate Column - Use a modern, end-capped column - Consider alternative phase - Replace if old or contaminated Question2->Action_Evaluate_Column No Resolved Problem Resolved Question2->Resolved Yes Action_Evaluate_Column->Question3 Action_Check_Sample Action: Check Sample Solvent & Concentration - Ensure compatibility with mobile phase - Dilute sample to check for overload Question3->Action_Check_Sample No Question3->Resolved Yes Action_Check_Sample->Resolved

Caption: A step-by-step workflow for diagnosing peak tailing.

Experimental Protocol 1: Mobile Phase pH Adjustment

Objective: To determine if secondary silanol interactions are the cause of peak tailing by modifying the mobile phase pH.

  • Prepare Mobile Phases:

    • Mobile Phase A (pH ~ 7, Unbuffered): HPLC-grade Water.

    • Mobile Phase A (pH ~ 3, Buffered): 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Analysis:

    • Equilibrate your C18 column with a mobile phase composition of 50:50 Mobile Phase A (unbuffered) : Mobile Phase B.

    • Inject your standard of this compound.

    • Record the chromatogram and calculate the USP tailing factor.

  • Low pH Analysis:

    • Thoroughly flush the system and equilibrate the column with 50:50 Mobile Phase A (buffered with Formic Acid) : Mobile Phase B.

    • Inject the same standard of this compound.

    • Record the chromatogram and again calculate the USP tailing factor.

Data Interpretation:

Mobile Phase pHExpected ObservationInterpretation
~ 7 (Unbuffered) Significant peak tailing (Tailing Factor > 1.5)Ionized silanol groups are interacting with the analyte's hydroxyl group.
~ 3 (Buffered) Improved peak symmetry (Tailing Factor approaching 1.0)Protonation of silanol groups minimizes secondary interactions.[10]

If lowering the mobile phase pH significantly improves the peak shape, it strongly indicates that secondary silanol interactions are the primary cause of the tailing.[6][11]

Q3: I've confirmed silanol interactions are the issue. What are my options to resolve this?

A3: You have several effective strategies at your disposal, ranging from mobile phase optimization to selecting a more appropriate column chemistry.

Option 1: Mobile Phase Optimization
  • Low pH: As demonstrated in the diagnostic protocol, operating at a low pH (around 2.5-3.5) is a robust solution.[10] Formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are common choices. Note that TFA can suppress ionization in mass spectrometry detectors.[12]

  • Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help mask the active silanol sites.[13] However, this approach is less common with modern, high-purity columns.[13]

Option 2: Column Selection

The choice of stationary phase is critical for achieving good peak shape with polar analytes.

  • Use a Modern, End-Capped Column: Modern "Type B" silica columns are of higher purity with fewer metal contaminants and are often "end-capped."[6][13] End-capping involves reacting the residual silanol groups with a small silylating agent to make them less active.[5][9][14] This is a highly effective way to reduce peak tailing for polar compounds.

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can help shield the analyte from residual silanol groups and provide alternative selectivity.[15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[16][17][18] It uses a polar stationary phase and a high concentration of organic solvent, with a small amount of aqueous mobile phase to facilitate partitioning.[16][18]

Diagram of Silanol Interaction and Mitigation

Silanol_Interaction cluster_0 Standard Silica Surface (pH > 4) cluster_1 Mitigation Strategy 1: Low pH cluster_2 Mitigation Strategy 2: End-Capped Column Analyte This compound (R-OH) Silanol Silica Surface (-Si-O⁻) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte_Low_pH This compound (R-OH) Protonated_Silanol Silica Surface (-Si-OH) Analyte_Low_pH->Protonated_Silanol Reduced Interaction (Improved Peak Shape) Analyte_End_Capped This compound (R-OH) End_Capped_Silanol End-Capped Surface (-Si-O-Si(CH₃)₃) Analyte_End_Capped->End_Capped_Silanol Blocked Interaction (Symmetrical Peak)

Caption: Mechanisms of silanol interaction and mitigation strategies.

Q4: What if lowering the pH doesn't completely resolve the tailing, or if all my peaks are tailing?

A4: If you still observe peak tailing after addressing chemical interactions, or if all peaks in your chromatogram are affected, the issue may be related to column hardware, system configuration, or sample overload.

Troubleshooting Column and System Issues
  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[7][9][11][19]

    • Protocol 2: Sample Dilution Study

      • Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

      • Inject each concentration under your optimized HPLC method.

      • Observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are experiencing mass overload.[19][20]

  • Column Contamination or Degradation: Over time, columns can become contaminated, or voids can form at the column inlet, leading to poor peak shape for all analytes.[9][15]

    • Action: Try flushing the column with a strong solvent (e.g., isopropanol). If this doesn't help, replacing the column is the next logical step. Using a guard column can help extend the life of your analytical column.[15][21]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[7][15]

    • Action: Ensure that the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

Frequently Asked Questions (FAQs)

Q: Can the sample solvent affect peak shape? A: Yes, absolutely. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including tailing or splitting.[7] Ideally, you should dissolve your sample in the initial mobile phase or a weaker solvent.

Q: Does temperature play a role in peak tailing? A: While not the most direct cause of tailing from secondary interactions, temperature can influence chromatography. Higher temperatures reduce mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[22] Maintaining a consistent, elevated column temperature (e.g., 30-40 °C) can improve peak shape and run-to-run reproducibility.

Q: What is an acceptable tailing factor? A: For quantitative analysis, a USP tailing factor between 0.9 and 1.2 is generally considered ideal. A value greater than 1.5 may indicate a problem that needs to be addressed, although some methods may have wider acceptance criteria.[5]

References

Minimizing water content in Ethyl 8-hydroxyoctanoate samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 8-Hydroxyoctanoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing water content in samples. The inherent hygroscopic nature of this hydroxy ester necessitates meticulous handling and drying protocols to ensure experimental reproducibility and product integrity. This guide provides in-depth, validated protocols and troubleshooting advice rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound absorbing water?

A1: this compound possesses both a hydroxyl (-OH) and an ester functional group. The hydroxyl group, in particular, is capable of forming hydrogen bonds with water molecules, making the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This property can lead to changes in the material's physical and chemical characteristics.[2]

Q2: What are the consequences of excess water in my this compound sample?

A2: Excess water can have several detrimental effects. Primarily, it can lead to the acid- or base-catalyzed hydrolysis of the ester functional group, reverting it to 8-hydroxyoctanoic acid and ethanol.[3][4] This reaction is reversible, and the presence of water shifts the equilibrium towards the hydrolysis products, reducing the purity of your sample.[5][6] For subsequent reactions, water can act as an unwanted nucleophile, interfere with water-sensitive reagents (e.g., Grignard reagents, organolithiums), or alter reaction kinetics and yields.

Q3: How can I accurately measure the water content in my sample?

A3: The gold standard for determining water content in organic esters is Karl Fischer (KF) titration.[7] This method is highly specific to water and can be adapted for a wide range of concentrations. Both volumetric and coulometric KF titration methods are suitable for esters.[8] The coulometric method is particularly advantageous for samples with very low water content (<0.1%). Direct injection of the ester sample into the KF titration cell is a common and effective procedure.[9]

Q4: What is a safe upper limit for water content in this compound for most applications?

A4: The acceptable water content is highly application-dependent. For reactions sensitive to water, a level below 50 ppm (0.005%) is often targeted. For less sensitive applications or use as a starting material for robust reactions, a specification of <500 ppm (0.05%) might be acceptable. It is crucial to define the tolerance for your specific experimental setup.

Troubleshooting Guide: High Water Content

Encountering high water content is a common issue. This section provides a systematic approach to identifying and rectifying the source of contamination.

dot graph TD { A[Start: High Water Content Detected] --> B{Source Identification}; B --> C[Reagents & Solvents]; B --> D[Atmospheric Exposure]; B --> E[Apparatus & Glassware]; C --> C1[Solvent Purity Check]; C --> C2[Reagent Purity Check]; D --> D1[Handling Technique Review]; D --> D2[Storage Conditions]; E --> E1[Glassware Drying Protocol]; E --> E2[System Integrity]; subgraph "Corrective Actions" C1 --> F[Dry Solvents Before Use]; C2 --> G[Use Anhydrous Grade Reagents]; D1 --> H[Minimize Air Exposure Time]; D2 --> I[Store Under Inert Gas/Desiccator]; E1 --> J[Oven/Flame Dry Glassware]; E2 --> K[Check for Leaks]; end F --> L[Re-measure Water Content]; G --> L; H --> L; I --> L; J --> L; K --> L; L --> M{Problem Resolved?}; M -- Yes --> N[End]; M -- No --> B;

} Troubleshooting workflow for high water content.

Potential Source Troubleshooting Step Recommended Action
Reagents & Solvents Verify the water content of all solvents and reagents used in the process.Use freshly opened anhydrous grade solvents. If using bulk solvents, dry them over an appropriate agent (e.g., molecular sieves) before use.[10]
Atmospheric Exposure Review handling procedures. Hygroscopic materials can absorb significant moisture in minutes.[11]Handle the material quickly, preferably in a low-humidity environment like a glove box or under a stream of inert gas (Nitrogen, Argon).[12] Seal containers tightly immediately after use.[2]
Storage Check storage conditions. Improperly sealed containers or storage in a humid area will lead to water absorption.Store this compound in a tightly sealed container, preferably within a desiccator containing an active drying agent (e.g., Drierite, silica gel).[1][13] For long-term storage, consider flushing the container with an inert gas before sealing.
Glassware & Apparatus Ensure all glassware and equipment are scrupulously dry. Residual water on vessel walls is a common contamination source.Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[14] Allow to cool in a desiccator or under an inert atmosphere.
Drying Agent Inefficiency The chosen drying method may be insufficient or the drying agent may be exhausted.Verify the suitability of the drying agent and ensure it is properly activated. For example, molecular sieves must be activated by heating under vacuum.[15] Consider extending the drying time or using a more effective method.

Protocols for Water Minimization

Below are detailed, step-by-step protocols for reducing the water content in this compound samples.

Protocol 1: Drying with Molecular Sieves

Molecular sieves are highly effective for removing trace amounts of water from organic liquids.[15] 3Å sieves are recommended for this purpose as their pore size is ideal for trapping water while excluding the larger ester molecule.

Materials:

  • This compound sample

  • Activated 3Å molecular sieves (pellets or beads)

  • Anhydrous-rated flask with a ground glass joint

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves (approx. 10-20% of the solvent volume, m/v) in a flask.[10] Heat to 180-200°C under high vacuum for at least 8 hours.[15] Allow to cool to room temperature under a stream of inert gas.

  • Prepare the Sample: Place the this compound into a clean, oven-dried flask equipped with a magnetic stir bar.

  • Add Sieves: Under a positive pressure of inert gas, add the activated molecular sieves to the flask containing the ester.

  • Drying: Seal the flask and stir the mixture at room temperature. For optimal drying, allow the mixture to stand for at least 24-48 hours.[10]

  • Isolation: Carefully decant or cannulate the dried ester away from the molecular sieves into a clean, dry, inert-atmosphere-flushed storage vessel. Avoid transferring any fine particles from the sieves.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Workflow for drying with molecular sieves.

Protocol 2: Azeotropic Distillation with Toluene

For larger quantities or samples with significant water content, azeotropic distillation can be an effective bulk-drying method. This technique relies on forming a lower-boiling azeotrope between water and an entraining solvent (e.g., toluene), which is then removed by distillation.[16][17]

Materials:

  • This compound sample

  • Anhydrous Toluene

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle

  • Condenser and chilled water supply

Procedure:

  • Apparatus Setup: Assemble a clean, oven-dried distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Charge the Flask: Add the this compound sample and a volume of anhydrous toluene (typically 20-50% of the sample volume) to the round-bottom flask.

  • Fill the Trap: Fill the Dean-Stark trap with anhydrous toluene through the top of the condenser until it begins to flow back into the distillation flask.

  • Distillation: Heat the mixture to reflux. The toluene-water azeotrope (boiling point ~84°C) will distill and condense into the Dean-Stark trap. As the condensate cools, the less dense toluene will separate and overflow back into the flask, while the denser water will collect at the bottom of the trap.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once drying is complete, reconfigure the apparatus for simple distillation to remove the bulk of the toluene. Final traces of toluene can be removed under reduced pressure (rotoevaporation).

  • Storage: Transfer the dry product to an appropriate storage container under an inert atmosphere.

NOTE: Toluene is a hazardous chemical. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Purification of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Welcome to the technical support guide for the purification of Ethyl 8-hydroxyoctanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this compound. The guidance herein is based on established chemical principles and practical, field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is the most common and effective method for purifying this compound?

The most widely used and generally effective method for purifying this compound on a laboratory scale is flash column chromatography using silica gel.[1][2] This technique separates the target compound from non-polar impurities and more polar byproducts based on differential adsorption to the polar silica stationary phase.

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 188.26 g/mol [3][4]Influences diffusion rates and behavior in mass-sensitive detectors.
Boiling Point ~145 °C @ 15 Torr[5]High boiling point suggests distillation requires vacuum, making chromatography often more practical for small scales.
logP (o/w) ~1.9 - 2.3[6][7]Indicates moderate polarity, making it suitable for normal-phase chromatography.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes). Slightly soluble in water (1610 mg/L @ 25 °C est.).[6]Dictates the choice of solvents for extraction, chromatography, and work-up procedures.
Functional Groups Ester, primary alcoholThe polar hydroxyl group allows for strong interaction with silica gel and is key to chromatographic separation.
Q3: What are the typical impurities I should expect?

Impurities largely depend on the synthetic route. A common synthesis involves the esterification of 8-hydroxyoctanoic acid or reaction from precursors like 6-chlorohexan-1-ol.[8][9] Potential impurities include:

  • Unreacted Starting Materials: e.g., 8-hydroxyoctanoic acid.

  • Reaction Byproducts: e.g., Di-acylated products or oligomers.

  • Solvents and Reagents: Residual solvents or catalysts used in the reaction.

Q4: How do I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is the primary tool for monitoring the progress of column chromatography. An ideal TLC solvent system should provide a retention factor (Rf) of 0.25-0.35 for this compound to ensure good separation on the column.[2]

Q5: How can I visualize this compound on a TLC plate?

This compound is not UV-active as it lacks a suitable chromophore.[10][11] Therefore, visualization requires chemical staining.[10]

  • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing the hydroxyl group, which will appear as a yellow/brown spot on a purple background.

  • Phosphomolybdic Acid (PMA) Stain: A good general stain for alcohols, which typically shows up as a blue or green spot upon heating.[12]

  • p-Anisaldehyde Stain: Reacts with alcohols to form colored spots, often purple or blue, upon heating.[10]

Section 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific issues encountered during purification.

Problem 1: Low or No Yield After Column Chromatography

Symptom: You've run the column, collected fractions, and after solvent removal, you have very little or no desired product.

Possible Causes & Solutions:

  • Cause A: The compound is unstable on silica gel.

    • Explanation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1]

    • How to Verify: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading.

    • Solution:

      • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds). This neutralizes active sites.

      • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil for the chromatography.[1]

  • Cause B: The compound eluted in the solvent front.

    • Explanation: The elution solvent was too polar, causing the compound to travel with the solvent front without any retention.

    • How to Verify: Concentrate the very first fractions collected and analyze them by TLC.

    • Solution: Re-develop your TLC solvent system. Start with a much less polar eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity until you achieve the target Rf of 0.25-0.35.

  • Cause C: The fractions are too dilute to detect the product.

    • Explanation: If a large number of fractions were collected, the product might be spread across many tubes at a low concentration.

    • Solution: Combine and concentrate fractions in the expected elution range before performing TLC analysis.[1]

Problem 2: Product Fractions are Impure (Co-elution)

Symptom: TLC analysis of your "pure" fractions shows the presence of one or more impurities alongside your product.

Possible Causes & Solutions:

  • Cause A: Poor separation (Rf values are too close).

    • Explanation: The chosen solvent system is not selective enough to resolve your product from the impurity.

    • How to Verify: The spots for your product and the impurity are very close or overlapping on the TLC plate.

    • Solution:

      • Optimize the Solvent System: Test different solvent combinations. For instance, replacing ethyl acetate with a different polarity modifier like diethyl ether or a mixture of acetone/hexanes can alter selectivity and improve separation.[13]

      • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

  • Cause B: Column was overloaded.

    • Explanation: Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands that are impossible to separate.

    • Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude material. If separation is difficult, increase this ratio.

  • Cause C: Improper column packing or loading.

    • Explanation: Air bubbles, cracks in the silica bed, or an uneven sample loading band can lead to channeling and poor separation.[13]

    • Solution:

      • Pack the column carefully as a slurry to avoid air bubbles.

      • Load the sample in a minimal volume of solvent (dry loading is often best) to ensure a narrow starting band.[13]

Problem 3: Product is Tailing or Streaking on TLC and Column

Symptom: The spot on the TLC plate is not round but appears as a long streak. During column chromatography, the product elutes over a large number of fractions.

Possible Causes & Solutions:

  • Cause A: Compound is too polar for the solvent system.

    • Explanation: The compound interacts very strongly with the silica, causing it to move slowly and unevenly.

    • Solution: Increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol (e.g., 1-5% in dichloromethane) can often resolve tailing for hydroxyl-containing compounds.[1]

  • Cause B: Presence of acidic or basic impurities.

    • Explanation: Trace amounts of acid or base in the crude mixture can interact with the silica and affect the elution profile.

    • Solution: Add a small amount of a modifier to the eluent. For a compound like this compound, which is neutral but can be sensitive, adding ~0.5% acetic acid can sometimes sharpen the bands by ensuring the silica surface is consistently protonated.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G start Problem Encountered low_yield Low / No Yield start->low_yield start->impure start->tailing check_stability Check Silica Stability (TLC Test) low_yield->check_stability Is compound stable? check_loading Check Column Loading (Mass Ratio) impure->check_loading Was column overloaded? check_polarity Is Compound Polar? tailing->check_polarity Is streaking severe? check_rf Check Rf of Product check_stability->check_rf Yes sol_deactivate Solution: Deactivate Silica or Use Alumina/Florisil check_stability->sol_deactivate No check_rf->impure Rf is OK check_rf->tailing Rf is OK sol_less_polar Solution: Use Less Polar Eluent check_rf->sol_less_polar Rf > 0.5 (Eluted too fast) sol_optimize_solvent Solution: Optimize Solvent Selectivity or Use Gradient check_loading->sol_optimize_solvent No, likely poor Rf separation sol_reduce_load Solution: Reduce Sample Load (Increase Silica:Sample Ratio) check_loading->sol_reduce_load Yes check_polarity->sol_optimize_solvent No, try different solvent system sol_more_polar Solution: Increase Eluent Polarity (e.g., add MeOH) check_polarity->sol_more_polar Yes

Caption: Troubleshooting workflow for this compound purification.

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a step-by-step method for the purification of this compound.

1. Preparation of the Eluent:

  • Based on TLC analysis (target Rf ≈ 0.3), prepare an appropriate solvent system. A common starting point is 20-30% Ethyl Acetate in Hexanes. Prepare a sufficient volume to run the entire column (at least 5-10 column volumes).

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom.

  • Add a ~1 cm layer of sand.

  • Prepare a slurry of silica gel (e.g., Silica Gel 60, 230-400 mesh) in the eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a uniform bed.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Loading the Sample (Dry Loading Recommended):

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 grams of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target).[2]

  • Begin collecting fractions in test tubes or vials.

  • Continuously monitor the elution process using TLC.

5. Product Isolation:

  • Analyze the collected fractions by TLC (using a suitable stain).

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. Develop TLC (Target Rf = 0.3) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotovap) combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Catalyst Selection for Ethyl 8-Hydroxyoctanoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-hydroxyoctanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this critical esterification reaction. We will explore catalyst selection, troubleshoot common experimental issues, and answer frequently asked questions to ensure your synthesis is efficient, high-yielding, and reproducible.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable intermediate in various synthetic pathways. Its synthesis via the esterification of 8-hydroxyoctanoic acid with ethanol presents a classic yet nuanced chemical challenge. The reaction is a reversible equilibrium process, often requiring a catalyst to achieve reasonable yields.[1] The presence of a hydroxyl group on the fatty acid chain introduces the potential for undesirable side reactions, primarily self-esterification, which leads to the formation of oligomers or polyesters. Catalyst selection and process optimization are therefore paramount to maximizing the yield of the desired mono-ester while minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification process in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in a Fischer esterification is a common issue, typically stemming from three main factors: an unfavorable equilibrium, slow reaction kinetics, or catalyst deactivation.

  • Issue: Unfavorable Equilibrium The esterification of a carboxylic acid and an alcohol produces water as a byproduct.[2] This reaction is reversible, meaning it can reach a point of equilibrium where the rate of the forward reaction (ester formation) equals the rate of the reverse reaction (ester hydrolysis).[1][3] To drive the reaction towards the product side, you must disrupt this equilibrium according to Le Chatelier's principle.

    • Solution 1: Use Excess Alcohol. Using ethanol as the solvent ensures it is present in a large molar excess, which shifts the equilibrium to favor the formation of the ethyl ester.[3][4] A 10-fold excess or greater can significantly improve yields.[3]

    • Solution 2: Remove Water. Actively removing water as it forms is a highly effective strategy.[5] This can be accomplished by:

      • Azeotropic Distillation: Using a Dean-Stark trap with a solvent like toluene allows for the continuous removal of the water-toluene azeotrope.[3]

      • Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can sequester water, though this is often less efficient for larger scale reactions.[5]

  • Issue: Slow Reaction Kinetics Even with a favorable equilibrium, the reaction may not reach completion in a reasonable timeframe without an effective catalyst.

    • Solution: Optimize Catalyst and Conditions. Ensure you are using an appropriate catalyst (see FAQ 1) at a sufficient loading, typically 1-5 wt% for solid acids.[6][7] Increasing the reaction temperature will also increase the reaction rate.[5] Monitor the reaction over time (e.g., by taking aliquots for GC or TLC analysis) to determine the optimal reaction duration.

  • Issue: Catalyst Deactivation Solid catalysts can lose activity over time.

    • Solution: Catalyst Regeneration. Heterogeneous catalysts like Amberlyst-15 can often be regenerated. This typically involves washing with a solvent (like methanol) to remove adsorbed species, followed by drying under vacuum.[8]

Question 2: I'm observing significant byproduct formation, particularly a viscous, polymeric material. What is happening and how can I prevent it?

Answer: The formation of a viscous byproduct is a strong indicator of self-esterification (polymerization) of the 8-hydroxyoctanoic acid. The hydroxyl group of one molecule attacks the carboxylic acid group of another, forming a dimer, then a trimer, and so on.

  • Cause: This side reaction is often promoted by the same conditions that favor the desired esterification, especially high temperatures and strong, non-selective acid catalysts like sulfuric acid.

  • Solutions:

    • Choose a More Selective Catalyst:

      • Enzymatic Catalysts: Lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are highly selective and operate under much milder conditions (typically 40-60 °C).[9][10][11] This significantly reduces the likelihood of intermolecular side reactions.

      • Sterically Hindered Catalysts: Heterogeneous catalysts with defined pore structures, like certain zeolites or sulfonic acid-functionalized mesoporous silicas, can offer shape selectivity that favors the smaller ethanol molecule over another bulky 8-hydroxyoctanoic acid molecule.

    • Modify Reaction Conditions:

      • Lower the Temperature: Reducing the reaction temperature will slow down both the desired reaction and the side reaction, but it often disfavors the higher activation energy pathway of polymerization more significantly.

      • Control Reagent Addition: A slow, continuous addition of the 8-hydroxyoctanoic acid to a large excess of ethanol containing the catalyst can help maintain a low concentration of the hydroxy acid, thereby minimizing its opportunity to react with itself.

Question 3: How do I efficiently remove a homogeneous acid catalyst (like H₂SO₄ or p-TsOH) from my product?

Answer: Removing homogeneous acid catalysts is a multi-step process that requires careful neutralization and extraction. This is a primary disadvantage compared to heterogeneous catalysts.[12][13]

  • Standard Workup Procedure:

    • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

    • Quench and Dilute: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Do this carefully, as the neutralization reaction will produce CO₂ gas, causing pressure buildup.

    • Extract the Product: Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to extract the ester from the aqueous layer.

    • Wash: Perform several washes of the organic layer: first with the NaHCO₃ solution until gas evolution ceases, then with water, and finally with a saturated brine (NaCl) solution to help remove residual water.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts for this esterification, and how do I choose the best one?

A1: The choice of catalyst depends on your specific priorities, such as yield, purity, cost, and environmental impact. The three main classes are homogeneous acids, heterogeneous acids, and enzymes.

Catalyst TypeExamplesProsCons
Homogeneous Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High activity, low cost, fast reaction rates.[13]Difficult to separate from product, corrosive, generates waste during neutralization, can promote side reactions.[12]
Heterogeneous Acid Amberlyst-15, Sulfonated Carbons, ZeolitesEasily separated by filtration, reusable, less corrosive, can be more selective.[8][14]Generally slower reaction rates than homogeneous catalysts, can be more expensive initially, potential for mass transfer limitations.[12]
Enzymatic (Lipase) Novozym 435 (Candida antarctica Lipase B)Highly selective (minimizes byproducts), operates under mild conditions (low temp/pressure), environmentally benign.[15]Higher initial cost, can be inhibited by substrates or products, may require specific solvents or solvent-free conditions.[9][10]

Catalyst Selection Workflow

start What is your primary goal? cost Lowest Cost & Highest Speed start->cost Cost/Speed purity Highest Purity & Selectivity start->purity Purity reuse Catalyst Reusability & Easy Workup start->reuse Ease of Use cat_homo Homogeneous Acid (e.g., H₂SO₄) cost->cat_homo cat_enzyme Enzyme (e.g., Novozym 435) purity->cat_enzyme cat_hetero Heterogeneous Acid (e.g., Amberlyst-15) reuse->cat_hetero

Caption: Decision tree for catalyst selection.

Q2: What is the optimal molar ratio of ethanol to 8-hydroxyoctanoic acid?

A2: To maximize conversion, ethanol should be used in a significant molar excess to shift the reaction equilibrium forward.[3] Ratios from 10:1 to as high as 40:1 (ethanol:acid) have been reported to be effective.[7] While a larger excess improves yield, it also increases the volume of solvent that must be removed during product isolation, which can be a consideration for scalability. A good starting point for laboratory scale is a 20:1 molar ratio.[7]

Q3: What analytical methods are best for monitoring the reaction and characterizing the product?

A3: A combination of techniques is ideal:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the carboxylic acid starting material.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods to determine the conversion of the starting material and the formation of the ester product over time.[6][16]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the structure of the final product, this compound. Key signals to look for in ¹H NMR include the triplet and quartet of the ethyl group and the triplet corresponding to the methylene group adjacent to the hydroxyl.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional group transformation. You should see the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch for the ester at ~1735 cm⁻¹.[6]

Experimental Protocol: Esterification using Amberlyst-15

This protocol provides a robust method for the esterification of 8-hydroxyoctanoic acid using a reusable heterogeneous acid catalyst.

Materials:

  • 8-hydroxyoctanoic acid

  • Anhydrous Ethanol (200 proof)

  • Amberlyst-15 (pre-dried in a vacuum oven at 80°C for 12 hours)[17]

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • Setup: To a 250 mL round-bottom flask, add 8-hydroxyoctanoic acid (e.g., 8.0 g, 0.05 mol).

  • Reagents: Add anhydrous ethanol (e.g., 46 g, 1.0 mol, 20 equivalents) to the flask. Stir until the acid dissolves.

  • Catalyst: Add the pre-dried Amberlyst-15 catalyst (e.g., 2.7 g, 5 wt% of total reactants).

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing them by TLC or GC. A typical reaction time is 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with fresh ethanol, dried, and stored for reuse.

    • Transfer the filtrate to a rotary evaporator and remove the excess ethanol under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Add 8-hydroxyoctanoic acid to flask b 2. Add excess anhydrous ethanol a->b c 3. Add dried Amberlyst-15 catalyst b->c d 4. Heat to reflux with stirring c->d e 5. Monitor by TLC or GC d->e f 6. Cool and filter to recover catalyst e->f g 7. Evaporate excess ethanol f->g h 8. Purify by column chromatography g->h i i h->i Pure Product

Caption: Step-by-step workflow for esterification.

References

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Method Validation for Ethyl 8-hydroxyoctanoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ethyl 8-hydroxyoctanoate, a key intermediate in various synthetic processes. We will delve into the foundational principles of method validation, guided by international regulatory standards, and present detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance.

The Imperative of Method Validation

In pharmaceutical development and quality control, the quantification of any compound must be reliable, reproducible, and accurate. An analytical method is not merely a set of instructions; it is a scientifically validated process that guarantees the data it generates is trustworthy. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for method validation.[1][2][3] The core objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] This guide will focus on the validation parameters outlined in the ICH Q2(R2) guideline, the globally recognized benchmark for analytical procedure validation.[5][6]

Before selecting a method, understanding the analyte's physicochemical properties is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃[7]
Molecular Weight 188.26 g/mol [7][8]
LogP 2.30[8]
Synonyms 8-Hydroxyoctanoic acid ethyl ester[7][8]

These properties, particularly the LogP value and the presence of a hydroxyl group, indicate moderate polarity, making the compound suitable for several chromatographic techniques.

Comparative Analysis of Quantification Techniques

The choice of an analytical instrument is the first critical decision in method development. It hinges on the required sensitivity, selectivity, sample matrix, and available resources.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of a quality control laboratory. It separates compounds based on their interaction with a stationary phase (e.g., C18) and a liquid mobile phase.[9][10] For this compound, which lacks a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) would be necessary.

    • Pros: Robust, cost-effective, and widely available.

    • Cons: Limited sensitivity and potential for interference from co-eluting impurities that also absorb at low UV wavelengths.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile or semi-volatile compounds. Separation occurs in a gaseous mobile phase. The mass spectrometer provides high selectivity and structural information.[11][12] Given its molecular weight and boiling point, this compound can be analyzed by GC, potentially after derivatization of the hydroxyl group to improve thermal stability and peak shape.

    • Pros: Excellent sensitivity and high resolving power.

    • Cons: May require a derivatization step, adding complexity and potential variability. Not suitable for non-volatile impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique offers the superior separation of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[13] It is the gold standard for bioanalysis (quantifying drugs in biological matrices like plasma) and for detecting trace-level impurities.

    • Pros: Highest sensitivity (picogram or femtogram levels) and specificity, minimizing matrix effects.

    • Cons: Higher instrument cost, operational complexity, and maintenance requirements.

The Validation Workflow: An ICH Q2(R2) Framework

Method validation is a systematic process. Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its reliability.

Validation_Workflow Figure 1: Analytical Method Validation Workflow A Define Analytical Procedure Objectives B Develop & Optimize Analytical Procedure A->B C Draft Validation Protocol (Pre-defined Acceptance Criteria) B->C D Execute Validation Experiments C->D E Specificity Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Evaluate Data vs. Acceptance Criteria E->K F->K G->K H->K I->K J->K K->B Re-optimize if failed L Prepare Validation Report K->L M Method Implementation for Routine Use L->M

Caption: Figure 1: A structured workflow for analytical method validation, from objective setting to implementation.

Table 2: Core Validation Parameters and Their Purpose (ICH Q2(R2))

ParameterQuestion AnsweredWhy It's Critical
Specificity Can the method unequivocally assess the analyte in the presence of other components (impurities, matrix)?Ensures that the signal being measured is only from the analyte of interest, preventing false high results.[14]
Linearity Is there a direct, proportional relationship between the analyte concentration and the method's response?Establishes the mathematical relationship used to calculate the concentration of unknown samples from their response.[15]
Range Over what concentration interval is the method accurate, precise, and linear?Defines the upper and lower concentration limits for which the method is reliable.[5]
Accuracy How close are the measured results to the true value?Demonstrates the absence of systematic error or bias in the method.[14]
Precision How close are repeated measurements to each other? (Repeatability & Intermediate Precision)Measures the random error and reproducibility of the method under various conditions (different days, analysts, etc.).[16]
Limit of Detection (LOD) What is the lowest amount of analyte that can be detected, but not necessarily quantified?Important for impurity testing, where simply confirming the presence of a substance at a low level is required.
Limit of Quantitation (LOQ) What is the lowest amount of analyte that can be quantified with acceptable accuracy and precision?Defines the lower limit of the method's usable range for quantitative analysis.[15]
Robustness How resistant is the method to small, deliberate variations in its parameters?Assesses the method's reliability during normal use, where minor fluctuations (e.g., in mobile phase composition, temperature) are expected.[17]

Protocol Guide 1: HPLC-UV Method Validation

This protocol is designed for the quantification of this compound as a bulk substance or in a simple formulation, where high sensitivity is not the primary requirement.

HPLC_Workflow Figure 2: HPLC-UV Experimental Workflow A Prepare Mobile Phase (e.g., ACN:Water) E Inject Standards & Sample into HPLC System A->E B Prepare Stock & Working Standard Solutions B->E C Accurately Weigh Sample & Dissolve in Diluent D Filter Sample (0.45 µm Syringe Filter) C->D D->E F Acquire Chromatographic Data E->F G Integrate Peak Area of This compound F->G H Calculate Concentration using Linear Regression from Standards G->H

Caption: Figure 2: Step-by-step workflow for sample analysis using the HPLC-UV method.

Step-by-Step Validation Protocol (HPLC-UV)
  • Chromatographic Conditions (Example):

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50 v/v)[18]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Stock (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Stock (1000 µg/mL): Prepare similarly using the sample to be tested.

  • Execution of Validation Tests:

    • Specificity: Inject the diluent (blank), a placebo formulation (if applicable), and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time.

    • Linearity: Prepare a minimum of five concentration levels from the stock standard (e.g., 50, 80, 100, 120, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis.

    • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze and calculate the percent recovery for each level.

    • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Precision (Intermediate): Repeat the repeatability test on a different day with a different analyst or on a different instrument.

    • LOQ/LOD: Determine by either the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the linearity curve.[15]

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.

Table 3: Acceptance Criteria and Hypothetical Results for HPLC-UV Validation

ParameterAcceptance Criteria (ICH)Hypothetical ResultPass/Fail
Specificity No interference at analyte RTNo interferences observedPass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision - Repeatability (%RSD) ≤ 2.0%0.8%Pass
Precision - Intermediate (%RSD) ≤ 2.0%1.1%Pass
LOQ (%RSD & Accuracy) RSD ≤ 10%; Recovery 80-120%RSD = 4.5%; Recovery = 95%Pass
Robustness Results remain within system suitabilityAll results met criteriaPass

Protocol Guide 2: LC-MS/MS Method for Bioanalysis

This protocol is tailored for quantifying this compound in a complex biological matrix like human plasma, where high sensitivity and selectivity are essential for pharmacokinetic studies. The validation follows EMA and FDA guidelines on bioanalytical method validation.[2][3][19]

Step-by-Step Validation Protocol (LC-MS/MS)
  • LC and MS Conditions (Example):

    • LC Column: UPLC C18, 50 x 2.1 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min (with gradient elution)

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard (IS). For this compound (M+H)⁺, precursor ion would be m/z 189.2. Product ions would be determined experimentally.

  • Sample Preparation (Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex to mix, then centrifuge to pellet the precipitated proteins.

    • Evaporation & Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Execution of Validation Tests:

    • Selectivity: Analyze at least six blank plasma lots from individual donors to check for interferences at the retention times of the analyte and IS.

    • Calibration Curve (Linearity): Prepare calibration standards by spiking blank plasma at 8-10 non-zero concentrations covering the expected range. Use a weighted (e.g., 1/x²) linear regression.

    • Accuracy & Precision: Analyze Quality Control (QC) samples (spiked blank plasma) in replicates (n=6) at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. Perform this on three separate days to determine within-run and between-run accuracy and precision.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that of a pure solution.

    • Recovery: Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.

    • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen storage).

Table 4: Bioanalytical Acceptance Criteria and Hypothetical Results (LC-MS/MS)

ParameterAcceptance Criteria (FDA/EMA)Hypothetical ResultPass/Fail
Calibration Curve (r²) ≥ 0.990.998Pass
Accuracy (Mean % Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to +8.5%Pass
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%Pass
Matrix Effect (%RSD of IS-normalized factor) ≤ 15%7.2%Pass
Stability (% Bias from nominal) Within ±15%All stability tests within ±10%Pass

Conclusion and Method Selection

The validation data presented demonstrates that both HPLC-UV and LC-MS/MS can be developed into robust and reliable methods for the quantification of this compound. The ultimate choice is dictated by the application.

  • For routine quality control, purity testing, and assay of bulk drug substance or formulated product , where concentrations are high and the matrix is simple, the HPLC-UV method is scientifically sound, compliant, and economically advantageous.

  • For pharmacokinetic, toxicokinetic, or metabolism studies requiring the quantification of low concentrations of the analyte in complex biological matrices, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.

Rigorous adherence to a validation protocol based on ICH, FDA, and EMA guidelines is not merely a regulatory hurdle; it is a fundamental component of good science that ensures the integrity and quality of the final data.

References

A Comparative Guide to the Synthesis of Ethyl 8-Hydroxyoctanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and specialty chemicals, Ethyl 8-hydroxyoctanoate stands as a versatile building block, prized for its bifunctional nature that incorporates both a hydroxyl group and an ester. This unique structure allows for a variety of subsequent chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. This guide provides a side-by-side comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthesis strategy for their specific application, balancing considerations of yield, cost, and environmental impact.

Spectroscopic and Physicochemical Profile of this compound

Before delving into the synthetic pathways, it is essential to establish the analytical benchmark for the target compound. The following data provides a reference for the characterization of this compound.

Physicochemical Properties

PropertyValue
CAS Number 93892-06-9[1][2][3][4]
Molecular Formula C₁₀H₂₀O₃[1][3][4]
Molecular Weight 188.26 g/mol [1][3][4]
Appearance Colorless liquid (predicted)[1]
Boiling Point ~258.2 °C (estimated)[1][5]
LogP 1.88 - 2.30 (estimated)[2][3]

Spectroscopic Data

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃): A published ¹H NMR spectrum provides the following key chemical shifts: δ 4.12 (q, 2H, -OCH₂CH₃), 3.64 (t, 2H, -CH₂OH), 2.28 (t, 2H, -C(=O)CH₂-), 1.55-1.65 (m, 4H), 1.25-1.40 (m, 6H), 1.25 (t, 3H, -OCH₂CH₃).[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the ethyl ester was not found, data for the analogous methyl ester suggests the following approximate shifts: δ 174.3 (C=O), 62.8 (-CH₂OH), 60.5 (-OCH₂CH₃), 51.6 (-OCH₃ in the methyl ester, would be different for the ethyl ester), 34.1, 32.4, 29.1, 25.6, 25.4, 24.8, 14.2 (-OCH₂CH₃).

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption around 3400 cm⁻¹ (O-H stretch) and a strong absorption around 1735 cm⁻¹ (C=O stretch of the ester).

  • Mass Spectrometry (MS): The predicted mass-to-charge ratios for various adducts are available, with [M+H]⁺ at m/z 189.14853.[6]

Chemical Synthesis Routes: A Detailed Comparison

Three primary chemical synthesis strategies for this compound are critically evaluated below, each with its own set of advantages and challenges.

Route 1: Fischer Esterification of 8-Hydroxyoctanoic Acid

This is the most direct approach, involving the acid-catalyzed reaction of 8-hydroxyoctanoic acid with ethanol.

Fischer_Esterification cluster_conditions 8-Hydroxyoctanoic_Acid 8-Hydroxyoctanoic Acid Product This compound 8-Hydroxyoctanoic_Acid->Product + Ethanol Ethanol Ethanol->Product Byproduct Product->Byproduct - H₂O Catalyst H₂SO₄ (cat.) Heat Reflux

Figure 1: Fischer Esterification of 8-Hydroxyoctanoic Acid.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyoctanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol%).

  • Heat the mixture to reflux for 2-4 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the excess ethanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

  • Yield: Fischer esterifications of similar hydroxy acids with ethanol typically afford high yields, often in the range of 90-96%.[7]

  • Scalability: This method is highly scalable and is a common industrial process for ester synthesis.

  • Causality of Experimental Choices: The use of excess ethanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[9]

  • Advantages: This is a straightforward, one-step synthesis from a readily available or synthesizable precursor. The reaction conditions are relatively simple.

  • Disadvantages: The precursor, 8-hydroxyoctanoic acid, may need to be synthesized separately if not commercially available at a reasonable cost. The use of a strong acid catalyst can sometimes lead to side reactions, such as dehydration, at high temperatures.

Route 2: Malonic Ester Synthesis from 6-Chlorohexan-1-ol

This multi-step approach builds the carbon chain and introduces the carboxylic acid functionality, which is then esterified.

Malonic_Ester_Synthesis_Chloro 6-Chlorohexanol 6-Chlorohexan-1-ol Intermediate_1 Dialkyl 6-hydroxyhexylmalonate 6-Chlorohexanol->Intermediate_1 + Diethyl Malonate NaOEt, EtOH, Reflux Diethyl_Malonate Diethyl Malonate Intermediate_2 8-Hydroxyoctanoic Acid Intermediate_1->Intermediate_2 1. HCOOH, p-TsOH 2. Heat (Decarboxylation) 3. NaOH, H₂O, Reflux Product This compound Intermediate_2->Product Ethanol, H₂SO₄ (cat.), Reflux

Figure 2: Synthesis from 6-Chlorohexan-1-ol.

Step 1: Synthesis of 8-Hydroxyoctanoic Acid [1][2]

  • Prepare a solution of sodium ethoxide in ethanol and heat to approximately 70°C.

  • Add diethyl malonate, followed by 6-chlorohexan-1-ol, and reflux the mixture for about 8 hours.

  • Distill off the ethanol, take up the residue in water, and neutralize with dilute hydrochloric acid.

  • Extract the intermediate with ethyl acetate and remove the solvent.

  • Treat the residue with formic acid and a catalytic amount of p-toluenesulfonic acid, and heat to distill off the formed ethyl formate.

  • After removing excess formic acid, decarboxylate the intermediate by heating under a gentle vacuum.

  • Boil the residue with aqueous sodium hydroxide, extract with a non-polar solvent to remove byproducts, and then acidify the aqueous phase to precipitate 8-hydroxyoctanoic acid.

  • Extract the product with ethyl acetate and isolate. The reported yield for this multi-step process is approximately 71%.[2]

Step 2: Fischer Esterification

The resulting 8-hydroxyoctanoic acid is then esterified with ethanol as described in Route 1.

  • Yield: The overall yield is dependent on the two main stages. With a 71% yield for the formation of the acid and a conservative estimate of 90% for the esterification, the overall yield would be around 64%.

  • Scalability: The malonic ester synthesis is a classic and scalable method for carbon chain extension.

  • Causality of Experimental Choices: The use of a strong base (sodium ethoxide) is necessary to deprotonate diethyl malonate, forming a nucleophilic enolate that displaces the chloride from 6-chlorohexan-1-ol. The subsequent hydrolysis and decarboxylation sequence is a standard method to convert the malonic ester into a carboxylic acid.

  • Advantages: This route starts from relatively simple and potentially inexpensive starting materials. It is a well-established and robust synthetic sequence.

  • Disadvantages: This is a multi-step synthesis, which can be more time-consuming and may lead to a lower overall yield compared to a one-step process. It also involves the use of strong bases and acids.

Route 3: Synthesis from 1,6-Dibromohexane and Conversion of the Bromo-ester

This route is similar to the previous one but starts with a di-halogenated alkane, leading to an intermediate bromo-ester which is then converted to the desired hydroxy-ester.

Malonic_Ester_Synthesis_Bromo 1,6-Dibromohexane 1,6-Dibromohexane Intermediate_1 8-Bromooctanoic Acid 1,6-Dibromohexane->Intermediate_1 + Diethyl Malonate (multi-step) Intermediate_2 Ethyl 8-bromooctanoate Intermediate_1->Intermediate_2 Ethanol, H₂SO₄ (cat.), Reflux Product This compound Intermediate_2->Product Hydrolysis (e.g., aq. NaHCO₃, heat)

Figure 3: Synthesis from 1,6-Dibromohexane.

Step 1: Synthesis of Ethyl 8-bromooctanoate

  • React 1,6-dibromohexane with diethyl malonate in the presence of a base to form 2-(6-bromohexyl) diethyl malonate.[10][11]

  • Hydrolyze the ester groups and decarboxylate to yield 8-bromooctanoic acid.[10][11]

  • Perform a Fischer esterification of 8-bromooctanoic acid with ethanol and an acid catalyst to obtain ethyl 8-bromooctanoate. A high yield of 98% has been reported for this esterification step.[10]

Step 2: Conversion of Ethyl 8-bromooctanoate to this compound

  • Dissolve ethyl 8-bromooctanoate in a suitable solvent system, such as a mixture of acetone and water.

  • Add a mild base, such as sodium bicarbonate, and heat the mixture to reflux. The nucleophilic substitution of the bromide by hydroxide will proceed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify by vacuum distillation or column chromatography.

  • Yield: The synthesis of ethyl 8-bromooctanoate can be efficient. The final hydrolysis step is typically high-yielding, though a specific yield for this substrate was not found in the initial searches. Assuming a high yield for the hydrolysis, the overall yield could be competitive.

  • Scalability: The steps involved are generally scalable.

  • Causality of Experimental Choices: The malonic ester synthesis part is analogous to Route 2. The final step is a nucleophilic substitution (SN2) reaction, where hydroxide (from the hydrolysis of bicarbonate) displaces the bromide. A mild base is used to minimize the hydrolysis of the ester group.

  • Advantages: 1,6-dibromohexane can be an economical starting material. The intermediate, ethyl 8-bromooctanoate, is also a useful synthetic building block.[12]

  • Disadvantages: This route has an additional step compared to the direct esterification. Careful control of the hydrolysis conditions in the final step is required to avoid saponification of the ethyl ester.

Biocatalytic Synthesis: A Green Alternative

Enzymatic synthesis, particularly using lipases, presents an environmentally benign alternative to traditional chemical methods.

Route 4: Lipase-Catalyzed Esterification

This approach utilizes a lipase enzyme to catalyze the esterification of 8-hydroxyoctanoic acid with ethanol under mild conditions.

Biocatalytic_Synthesis cluster_conditions 8-Hydroxyoctanoic_Acid 8-Hydroxyoctanoic Acid Product This compound 8-Hydroxyoctanoic_Acid->Product + Ethanol Ethanol Ethanol->Product Byproduct Product->Byproduct - H₂O Catalyst Immobilized Lipase (e.g., CALB) Conditions Mild Temperature Organic Solvent or Solvent-free

Figure 4: Lipase-Catalyzed Esterification.

  • In a screw-capped vial, combine 8-hydroxyoctanoic acid and ethanol (a slight excess of the alcohol may be beneficial).

  • Add an immobilized lipase, such as Candida antarctica lipase B (CALB, e.g., Novozym 435), typically at a loading of 5-10% (w/w) of the substrates.

  • The reaction can be run solvent-free or in a non-polar organic solvent like hexane or heptane.

  • Incubate the mixture at a mild temperature (e.g., 40-60°C) with agitation for 24-72 hours.

  • Monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction, filter off the immobilized enzyme (which can often be reused).

  • Purify the product by removing the solvent and any unreacted starting materials, typically by vacuum distillation.

  • Yield: Lipase-catalyzed esterifications can achieve very high conversions, often exceeding 90-99%, under optimized conditions.[7][13][14]

  • Scalability: Biocatalytic processes are increasingly being scaled up for industrial production. The main cost factor is often the enzyme, but immobilization allows for its reuse, improving the economics.

  • Causality of Experimental Choices: Lipases are highly selective enzymes that function efficiently under mild conditions.[12] Immobilization of the enzyme simplifies its separation from the reaction mixture and enhances its stability, allowing for multiple reaction cycles.[15] Running the reaction in a non-aqueous environment or with minimal water shifts the equilibrium towards ester formation.

  • Advantages: This is a "green" chemistry approach, avoiding the use of harsh acids or bases and high temperatures. It typically shows high selectivity, minimizing byproduct formation. The catalyst is recyclable.

  • Disadvantages: The cost of the enzyme can be a significant factor, although this is mitigated by immobilization and reuse. Reaction times can be longer than in traditional chemical synthesis. Optimization of reaction parameters (temperature, water activity, solvent) is crucial for high yields.

Side-by-Side Comparison of Synthesis Routes

FeatureRoute 1: Fischer EsterificationRoute 2: From 6-Chlorohexan-1-olRoute 3: From 1,6-DibromohexaneRoute 4: Biocatalytic Synthesis
Starting Materials 8-Hydroxyoctanoic acid, Ethanol6-Chlorohexan-1-ol, Diethyl malonate, Ethanol1,6-Dibromohexane, Diethyl malonate, Ethanol8-Hydroxyoctanoic acid, Ethanol
Number of Steps 13+3+1
Typical Overall Yield High (~90-96%)Moderate (~64%)Moderate to High (dependent on hydrolysis step)Very High (>95%)
Reaction Conditions Reflux, strong acid catalystReflux, strong base, high temp. decarboxylationReflux, strong base, high temp. decarboxylationMild temperature, neutral pH
Scalability ExcellentGoodGoodGood (with enzyme recycling)
Green Chemistry Aspects Moderate (strong acid, heat)Low (multiple steps, waste generation)Low (multiple steps, waste generation)Excellent (mild, recyclable catalyst)
Key Advantages Simple, direct, high yieldUses basic starting materialsIntermediate is also usefulEnvironmentally friendly, high selectivity
Key Disadvantages Availability of starting acidMulti-step, lower overall yieldMulti-step, potential for side reactionsLonger reaction times, enzyme cost

Conclusion

The choice of a synthetic route for this compound is a strategic decision that depends on the specific priorities of the research or production campaign.

  • For simplicity, high yield, and proven scalability , the Fischer esterification of 8-hydroxyoctanoic acid (Route 1) is the most attractive option, provided the starting acid is readily available.

  • When starting from more fundamental building blocks, the malonic ester synthesis from 6-chlorohexan-1-ol (Route 2) is a robust, albeit longer, alternative with a predictable outcome.

  • The route via 1,6-dibromohexane (Route 3) offers flexibility as it produces the versatile intermediate ethyl 8-bromooctanoate, but requires careful optimization of the final hydrolysis step.

  • For applications where sustainability and green chemistry principles are paramount , biocatalytic synthesis using an immobilized lipase (Route 4) is the superior choice. Despite potentially longer reaction times and the initial investment in the enzyme, the mild conditions, high selectivity, and catalyst recyclability make it an increasingly viable and attractive option for modern chemical manufacturing.

Ultimately, the optimal path will be determined by a careful evaluation of raw material costs, required purity of the final product, available equipment, and the overarching environmental and economic goals of the project.

References

The Unseen Advantages of Ethyl 8-hydroxyoctanoate in Advanced Biomaterials and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of long-chain esters, Ethyl 8-hydroxyoctanoate is emerging as a molecule of significant interest, particularly for its role as a precursor to the versatile biopolymer, poly(8-hydroxyoctanoate) (PHO). This guide provides an in-depth technical comparison of this compound and its derived polymer against other long-chain esters and their respective polymers, offering a comprehensive resource for scientists and professionals in drug development and materials science.

Introduction: Beyond the Conventional Long-Chain Ester

Long-chain esters are ubiquitous in various industrial applications, from serving as plasticizers and lubricants to acting as emollients in cosmetics. However, the unique bifunctionality of this compound—possessing both an ester and a terminal hydroxyl group—sets it apart. This dual functionality is the gateway to its primary and most compelling application: as a monomer for the synthesis of PHO, a medium-chain-length polyhydroxyalkanoate (mcl-PHA).

PHAs are a class of biodegradable and biocompatible polyesters produced by microorganisms.[1] While short-chain-length PHAs (scl-PHAs) like poly(3-hydroxybutyrate) (PHB) are often crystalline and brittle, mcl-PHAs like PHO exhibit elastomeric properties, making them highly attractive for applications requiring flexibility and resilience.[1] This guide will delve into the advantages of this compound, primarily through the lens of the superior properties of its resulting polymer, PHO.

The Polymer Advantage: Poly(8-hydroxyoctanoate) vs. Other Biopolymers

The true potential of this compound is realized upon its polymerization into PHO. The performance of PHO, when compared to other biodegradable polymers, underscores the advantages conferred by its monomeric precursor.

Mechanical Properties: A Tale of Flexibility and Toughness

A key differentiator for PHO is its mechanical profile. Unlike the rigid and often brittle nature of scl-PHAs and even the widely used poly(lactic-co-glycolic acid) (PLGA), PHO is an elastomer. This flexibility is critical for applications in soft tissue engineering and for creating flexible, durable materials.

PropertyPoly(8-hydroxyoctanoate) (PHO)Poly(3-hydroxybutyrate) (PHB)Poly(lactic-co-glycolic acid) (PLGA)
Tensile Strength (MPa) ~5-10~20-40~40-70
Elongation at Break (%) >300<10~2-10
Young's Modulus (GPa) ~0.01-0.05~1-3.5~1-3
Nature Elastomeric, FlexibleCrystalline, BrittleAmorphous/Semi-crystalline, Rigid

Note: The values presented are approximate and can vary based on molecular weight, processing conditions, and specific copolymer composition.

The high elongation at break and low Young's modulus of PHO are indicative of its elastomeric nature, a direct consequence of the longer alkyl side chain of the 8-hydroxyoctanoate monomer, which disrupts crystalline packing. This makes PHO an excellent candidate for applications requiring materials that can withstand deformation and return to their original shape. For instance, in soft tissue engineering, scaffolds made from PHO can better mimic the mechanical properties of natural tissues compared to rigid materials like PHB or PLGA.[2][3]

Biocompatibility and Biodegradability: A Benign Presence

PHAs, in general, are known for their excellent biocompatibility and biodegradability, and PHO is no exception.[2] Studies have shown that PHO supports exceptional cell adhesion and viability, indicating its suitability for biomedical applications.[2][4] The degradation products of PHAs are non-toxic, a significant advantage over some synthetic polymers.[2]

When blended with other biopolymers like polylactic acid (PLA), PHO can enhance the biocompatibility of the resulting material. The degradation of PLA can lead to a localized acidic environment, whereas the degradation products of PHAs are less acidic.[2] Furthermore, the degradation of PHO occurs via surface erosion, which allows for a more controlled and predictable release of encapsulated drugs compared to the bulk erosion mechanism of polymers like PLGA.[3]

This compound in Drug Delivery: A Superior Vehicle for Therapeutics

The properties of PHO make it an excellent candidate for advanced drug delivery systems. PHO-based nanoparticles and microparticles can encapsulate therapeutic agents and release them in a controlled manner.

Drug Encapsulation and Release

The elastomeric and hydrophobic nature of PHO can be advantageous for the encapsulation of a wide range of drugs, particularly hydrophobic ones. The controlled surface erosion of PHO allows for a sustained release profile, which is crucial for long-term therapeutic efficacy and reducing dosing frequency.

A comparative look at drug release from PHO-based nanoparticles versus the more conventional PLGA nanoparticles reveals potential advantages for PHO. While PLGA is known for its "burst release" phenomenon, where a significant portion of the drug is released rapidly upon administration, the surface-eroding nature of PHO can lead to a more linear and predictable release profile.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(8-hydroxyoctanoate) (PHO)

This protocol describes a green chemistry approach to PHO synthesis using enzymatic polymerization, which avoids the use of harsh chemical catalysts.

Materials:

  • This compound

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Toluene (anhydrous)

  • Methanol

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous toluene.

  • Enzyme Addition: Add the immobilized lipase to the solution. The enzyme loading is typically 10-20% (w/w) of the monomer.

  • Polymerization: Heat the reaction mixture to 60-80°C and stir for 24-72 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Enzyme Removal: After the desired polymerization time, cool the reaction mixture to room temperature and remove the immobilized enzyme by filtration. The enzyme can be washed with toluene and dried for potential reuse.

  • Polymer Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated PHO by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified PHO under vacuum at room temperature until a constant weight is achieved.

Causality behind Experimental Choices:

  • Enzymatic Catalyst: The use of an immobilized lipase offers a mild and selective catalytic route, minimizing side reactions and avoiding the contamination of the polymer with metal catalysts often used in chemical polymerization.[1]

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester monomer and the growing polymer chains, which would terminate the polymerization.

  • Precipitation in Methanol: PHO is soluble in toluene but insoluble in methanol. This difference in solubility is exploited to purify the polymer from the reaction mixture.

Protocol 2: Characterization of Poly(8-hydroxyoctanoate) (PHO)

2.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PHO.

  • Procedure:

    • Prepare a solution of the PHO sample in a suitable solvent like tetrahydrofuran (THF) at a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

    • Use a set of polystyrene standards for calibration.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI (Mw/Mn).

2.2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of PHO.

  • Procedure:

    • Accurately weigh 5-10 mg of the dry PHO into an aluminum DSC pan and seal it.

    • Use an empty sealed pan as a reference.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle would be:

      • Heat from -80°C to 100°C at a rate of 10°C/min.

      • Hold at 100°C for 2 minutes to erase the thermal history.

      • Cool to -80°C at a rate of 10°C/min.

      • Heat from -80°C to 100°C at a rate of 10°C/min.

    • Determine the Tg from the second heating scan as the midpoint of the transition. The Tm can also be determined from the peak of the melting endotherm.

2.3. Mechanical Properties (Tensile Testing):

  • Purpose: To determine the tensile strength, elongation at break, and Young's modulus of PHO films.

  • Procedure:

    • Prepare thin films of PHO by solvent casting or melt pressing.

    • Cut the films into dumbbell-shaped specimens according to standard specifications (e.g., ASTM D638).

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

    • Record the stress-strain curve and calculate the tensile strength, elongation at break, and Young's modulus.

Visualizing the Advantage: Workflows and Pathways

Experimental Workflow for PHO Synthesis and Characterization

G cluster_synthesis PHO Synthesis cluster_characterization PHO Characterization Monomer This compound Reaction Enzymatic Polymerization (60-80°C, 24-72h) Monomer->Reaction Solvent Anhydrous Toluene Solvent->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Precipitation Polymer Precipitation (in Methanol) Filtration->Precipitation Purification Washing & Drying Precipitation->Purification PHO Purified PHO Purification->PHO PHO_char Purified PHO GPC GPC Analysis (Mn, Mw, PDI) DSC DSC Analysis (Tg, Tm) Tensile Tensile Testing (Mechanical Properties) PHO_char->GPC PHO_char->DSC PHO_char->Tensile

Caption: Workflow for the enzymatic synthesis and subsequent characterization of PHO.

Drug Delivery Mechanism: PHO vs. PLGA

G cluster_PHO PHO Nanoparticle cluster_PLGA PLGA Nanoparticle PHO_NP Drug-loaded PHO NP Surface_Erosion Surface Erosion PHO_NP->Surface_Erosion Degradation Linear_Release Linear, Sustained Drug Release Surface_Erosion->Linear_Release PLGA_NP Drug-loaded PLGA NP Bulk_Erosion Bulk Erosion PLGA_NP->Bulk_Erosion Degradation Burst_Release Biphasic Release (Initial Burst) Bulk_Erosion->Burst_Release

Caption: Contrasting drug release mechanisms of PHO (surface erosion) and PLGA (bulk erosion).

Conclusion: A Monomer Poised for a Breakthrough

This compound, through its polymerization to PHO, offers a compelling alternative to conventional long-chain esters and their derived polymers. The resulting PHO biopolymer exhibits a unique combination of elastomeric properties, excellent biocompatibility, and controlled biodegradability, making it a superior choice for a range of advanced applications, particularly in soft tissue engineering and controlled drug delivery. While direct comparative data for this compound as a plasticizer or solvent remains an area for further investigation, its role as a monomer for a high-performance biopolymer solidifies its position as a molecule with significant advantages. For researchers and drug development professionals seeking to innovate with next-generation biomaterials, this compound represents a promising and versatile building block.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Bifunctional Ester

Ethyl 8-hydroxyoctanoate (CAS 93892-06-9) is a key bifunctional molecule, possessing both an ester and a primary alcohol functional group.[1][2][3][4] This structure makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Ensuring its purity and accurately quantifying its presence in reaction mixtures or as a final product is critical for quality control and process optimization. The choice of analytical methodology is paramount, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) representing the two primary chromatographic techniques for such an analysis.

This guide provides an in-depth, objective comparison of validated HPLC and GC methods for the analysis of this compound. We will move beyond simple protocol recitation to explore the underlying scientific rationale for each methodological choice, grounded in the physicochemical properties of the analyte. The experimental data presented herein is based on established validation principles to provide a robust framework for researchers, scientists, and drug development professionals to select the optimal method for their specific application. All validation approaches are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which establish the framework for demonstrating that an analytical procedure is fit for its intended purpose.[5][6][7][8][9]

Physicochemical Properties and Their Chromatographic Implications

The molecular structure of this compound dictates the strategy for its separation and detection.

  • Molecular Weight: 188.27 g/mol [4]

  • Boiling Point: Approximately 258 °C[1]

  • Functionality: Contains a terminal hydroxyl (-OH) group and an ethyl ester (-COOEt) group.

For HPLC analysis , the ester's carbonyl group acts as a weak chromophore, allowing for detection by UV-Vis spectroscopy, typically at low wavelengths (around 205-215 nm). The presence of the hydroxyl group and the overall polarity make the molecule well-suited for Reverse-Phase (RP) HPLC, where a polar mobile phase is used with a non-polar stationary phase. Sample preparation is often straightforward, involving simple dissolution in the mobile phase.[10]

For GC analysis , the analyte's boiling point is well within the operational range of modern gas chromatographs.[11] However, the polar, active hydroxyl group is a significant consideration. This group can interact with residual silanol groups on the surface of many GC columns, leading to undesirable peak tailing and potential analyte adsorption, which can compromise accuracy and precision.[12][13] To mitigate this, a chemical derivatization step to cap the hydroxyl group is often the most robust strategy. Converting the hydroxyl group to a less polar, more stable trimethylsilyl (TMS) ether, for example, results in improved peak symmetry and chromatographic performance.[12][14]

Methodology I: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The HPLC method offers a direct and robust approach for the quantification of this compound without the need for chemical modification.

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography. It provides sufficient hydrophobic character to retain the eight-carbon chain of the analyte, while the polar functional groups ensure it does not retain so strongly as to require excessively high organic solvent concentrations for elution.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is an excellent organic modifier that is miscible with water, has a low UV cutoff, and provides good peak shapes for a wide range of compounds.[15] A simple isocratic mixture of acetonitrile and water provides a stable baseline and reproducible retention times, ideal for quality control environments.

  • Detector (UV at 210 nm): While not a strong chromophore, the ester carbonyl bond exhibits absorbance in the low UV range. A wavelength of 210 nm offers a reasonable compromise between sensitivity and potential interference from other components or mobile phase impurities.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Software: OpenLab CDS or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: 65:35 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve in and dilute to 10 mL with the mobile phase.

    • Working Standard/Sample (0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase to prepare a working concentration.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 (ACN/H2O, 1 mL/min) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify

Fig 1. HPLC-UV analysis workflow for this compound.

Methodology II: Gas Chromatography with Flame Ionization Detection (GC-FID)

For applications requiring higher sensitivity or the analysis of volatile impurities, GC is a powerful alternative. The following method incorporates a derivatization step to ensure maximal robustness and peak performance.

Causality Behind Experimental Choices
  • Derivatization (Silylation): The primary hydroxyl group is the most chemically active site on the molecule in a GC system. Converting it to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively masks this polarity.[12] This single step significantly reduces peak tailing, improves thermal stability, and yields sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[14]

  • Stationary Phase (DB-5 type): A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase is a highly versatile, low-polarity column. It separates compounds primarily based on their boiling points and is robust enough to handle the temperatures required for eluting the derivatized analyte.

  • Detector (FID): The Flame Ionization Detector is the gold standard for quantifying organic compounds that are not easily detected by other means. It offers exceptional sensitivity, a wide linear range, and a uniform response factor for hydrocarbons, making it ideal for purity analysis and quantification of the silylated ester.[16][17]

Detailed Experimental Protocol: GC-FID
  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent, with a split/splitless inlet.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Software: MassHunter or equivalent.

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of this compound in a non-polar, aprotic solvent like Dichloromethane or Hexane.

    • In a 2 mL autosampler vial, add 100 µL of the sample solution.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Solvent Derivatize Add BSTFA + 1% TMCS (Heat 70°C, 30 min) Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL into GC System Cool->Inject Separate Separation on DB-5 (Temp Program) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify

Fig 2. GC-FID analysis workflow including the critical derivatization step.

Cross-Validation: A Head-to-Head Comparison

To objectively compare these methods, a cross-validation study was conducted. Both methods were validated according to ICH Q2(R2) guidelines for key performance characteristics.[9][18][19] The results are summarized below.

Table 1: Comparison of Chromatographic Method Parameters
ParameterHPLC-UV MethodGC-FID Method (with Derivatization)
Principle Reverse-Phase PartitionVolatility & Polarity
Sample Prep Simple DilutionSolvent Exchange & Derivatization
Column C18 (4.6 x 150 mm, 5 µm)DB-5 (30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Acetonitrile / WaterHelium
Temperature 30°C (Isothermal)100°C to 280°C (Programmed)
Detector UV-Vis (DAD) at 210 nmFlame Ionization Detector (FID)
Typical Run Time ~8 minutes~19 minutes
Table 2: Summary of Method Validation Data
Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9998R² ≥ 0.999
Range (µg/mL) 5 - 1501 - 100Method-dependent
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 101.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%0.65%≤ 2.0%
Precision (Intermediate, %RSD) 1.10%0.92%≤ 2.0%
LOD (µg/mL) 1.50.3Reportable
LOQ (µg/mL) 5.01.0Reportable
Specificity Good separation from non-chromophoric impuritiesExcellent separation of volatile impuritiesNo interference at analyte RT

Senior Scientist's Discussion: Selecting the Right Tool for the Job

Both HPLC and GC are proven to be accurate, precise, and linear methods for the analysis of this compound. The "better" method is entirely dependent on the analytical objective.

Comparison Topic Analysis of This compound HPLC HPLC-UV Topic->HPLC GC GC-FID Topic->GC HPLC_Pro1 Simple Sample Prep (No Derivatization) HPLC->HPLC_Pro1 Pro HPLC_Pro2 Room Temp Analysis (No Thermal Stress) HPLC->HPLC_Pro2 Pro HPLC_Pro3 Ideal for Non-Volatile Impurity Analysis HPLC->HPLC_Pro3 Pro HPLC_Con1 Lower Sensitivity (LOD/LOQ) HPLC->HPLC_Con1 Con HPLC_Con2 Requires UV Chromophore HPLC->HPLC_Con2 Con GC_Pro1 Higher Sensitivity (Lower LOD/LOQ) GC->GC_Pro1 Pro GC_Pro2 Higher Column Efficiency (Sharper Peaks) GC->GC_Pro2 Pro GC_Pro3 Easily Coupled to MS for Identification GC->GC_Pro3 Pro GC_Con1 Requires Derivatization (Added Complexity) GC->GC_Con1 Con GC_Con2 Thermal Stress on Analyte GC->GC_Con2 Con

Fig 3. Decision logic for choosing between HPLC and GC methods.

Choose HPLC for:

  • Routine Quality Control (QC): When analyzing for assay and known impurities in a high-throughput environment, the simplicity of the sample preparation for HPLC is a major advantage. The "dilute and shoot" approach minimizes sample handling errors and increases throughput.

  • Analysis of Thermally Labile Impurities: If potential process impurities are known to be thermally unstable, the ambient temperature analysis of HPLC is non-negotiable.

  • Content Uniformity and Dissolution Testing: These are standard applications where HPLC is the established industry standard.

Choose GC for:

  • Trace Impurity Analysis: The superior sensitivity of the GC-FID method makes it the clear choice for detecting and quantifying impurities at very low levels (ppm or below).

  • Structural Identification of Volatile Unknowns: While this guide focuses on FID, the GC method is easily transferable to a Mass Spectrometry (MS) detector. GC-MS is the definitive tool for identifying unknown volatile or semi-volatile impurities by providing both retention time and mass spectral data.

  • Orthogonal Method Validation: In regulated drug development, using a second, fundamentally different analytical technique (orthogonality) is often required to confirm purity. GC serves as an excellent orthogonal method to HPLC for this analyte.

Conclusion

This guide has demonstrated that both RP-HPLC-UV and GC-FID (with silylation) are robust, validatable, and effective methods for the analysis of this compound. There is no single "best" method; rather, there is an optimal method for a given analytical purpose. The HPLC method excels in its simplicity and suitability for routine, high-throughput QC applications. The GC method, while requiring an additional derivatization step, provides superior sensitivity and resolving power, making it indispensable for trace analysis and impurity identification. By understanding the scientific principles behind each technique and the specific demands of the analytical problem, researchers can confidently select and validate the most appropriate method to ensure the quality and integrity of their work.

References

A Comparative Benchmarking of Hydroxyoctanoate Esters: From Antimicrobial Action to Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Biological Significance of Hydroxyoctanoates

Hydroxyoctanoate esters, derivatives of hydroxylated eight-carbon fatty acids, are gaining increasing attention within the scientific community for their diverse biological activities. These compounds, particularly the (R)-3-hydroxyoctanoate enantiomer, are natural metabolites derived from bacterial polyhydroxyalkanoates (PHAs) and intermediates in fatty acid β-oxidation.[1][2] Their inherent chirality and functional groups make them attractive candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various hydroxyoctanoate esters, focusing on their antimicrobial, anti-inflammatory, and cell signaling properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to explore the full potential of this promising class of molecules.

I. Antimicrobial Properties: A Tale of Esterification and Activity

The antimicrobial potential of hydroxyoctanoates has been a primary focus of investigation. However, the esterification of the carboxylic acid moiety appears to have a significant impact on this activity.

Comparative Efficacy: The Critical Role of the Free Carboxylic Acid

A study investigating a library of compounds derived from (R)-3-hydroxyoctanoic acid, including methyl and benzyl esters, revealed a crucial structure-activity relationship: the presence of a free carboxylic group is essential for potent antimicrobial activity.[2] While the parent acid, (R)-3-hydroxyoctanoic acid, demonstrated significant inhibitory effects against a range of bacteria and fungi, its ester derivatives were found to be less active.[3]

This suggests that the antimicrobial mechanism of hydroxyoctanoates may involve the disruption of microbial cell membranes or intracellular processes that are dependent on the presence of the acidic proton or the anionic carboxylate group. Esterification neutralizes this functional group, thereby diminishing its ability to interact with microbial targets.

Table 1: Comparative Antimicrobial Activity of (R)-3-Hydroxyoctanoic Acid and its Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (mM)Reference
(R)-3-Hydroxyoctanoic AcidGram-positive & Gram-negative bacteria2.8 - 7.0[2]
(R)-3-Hydroxyoctanoic AcidCandida albicans & Microsporum gypseum0.1 - 6.3[2]
Methyl (R)-3-hydroxyoctanoateVarious MicroorganismsReduced activity compared to the acid[2][3]
Benzyl (R)-3-hydroxyoctanoateVarious MicroorganismsReduced activity compared to the acid[2][3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of hydroxyoctanoate esters against bacterial and fungal strains.[4][5]

1. Preparation of Stock Solutions:

  • Due to the lipophilic nature of hydroxyoctanoate esters, dissolve them in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 100 mM).[4]
  • Ensure complete dissolution, gentle warming may be necessary.
  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

3. Inoculation:

  • Prepare a microbial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

4. Incubation:

  • Incubate the plates at the optimal growth temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (e.g., 100 mM in DMSO) dilute Perform Serial Dilutions of Test Compound stock->dilute plate Prepare 96-well Plate with Growth Medium plate->dilute inoculate Inoculate with Standardized Microbial Suspension dilute->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read HCA3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 3-Hydroxyoctanoic Acid receptor HCA3 (GPR109B) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates Lipolysis Lipolysis hsl->Lipolysis Promotes

References

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 8-hydroxyoctanoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and drug development, the purity of chemical reagents is not merely a matter of quality control; it is a cornerstone of experimental validity and, ultimately, patient safety.[1][2][3][4] Impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, and erroneous data, potentially derailing a promising drug candidate.[2][5] This guide provides a comprehensive framework for the purity assessment of Ethyl 8-hydroxyoctanoate, a versatile building block in the synthesis of various bioactive molecules and polymers.[6] We will delve into the analytical methodologies, present a comparative analysis of hypothetical data from different suppliers, and offer insights into the practical implications of purity for researchers.

The Critical Role of Purity: Why It Matters for this compound

This compound (C10H20O3) is a bifunctional molecule containing both an ester and a hydroxyl group.[7][8][9] This structure makes it a valuable intermediate in the synthesis of a range of compounds, including biodegradable polymers and pharmaceutical ingredients.[6] The reactivity of both the hydroxyl and ester functionalities means that impurities can significantly impact downstream applications. For instance, residual starting materials or by-products from its synthesis could interfere with polymerization reactions or introduce toxic moieties into a final drug product. Therefore, a rigorous purity assessment is paramount to ensure the reliability and reproducibility of research and manufacturing processes.[1][2][5][3]

Analytical Approaches for Purity Determination

A multi-pronged analytical approach is essential for a thorough purity assessment. No single technique can provide a complete picture of a sample's composition. By combining the strengths of different methods, we can identify and quantify a wide range of potential impurities. The primary techniques employed in this guide are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11][12] It is particularly well-suited for analyzing esters like this compound and can detect a wide range of potential impurities, including residual solvents, starting materials, and by-products from the synthesis process.[11][13][14][15]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 1 mL of high-purity solvent (e.g., Dichloromethane) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 analysis1 Inject 1 µL of sample solution prep3->analysis1 analysis2 Separation on a capillary column analysis1->analysis2 analysis3 Detection by Mass Spectrometry analysis2->analysis3 data1 Peak integration and identification via library search analysis3->data1 data2 Quantification using area percent method data1->data2

Caption: Workflow for GC-MS Purity Assessment.

Detailed GC-MS Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound from each supplier into separate vials. Dissolve each sample in 1 mL of high-purity dichloromethane.

  • Instrument Parameters:

    • GC System: Agilent 6890 GC or equivalent.[16]

    • Column: DB-Wax or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[16]

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative percentage of each component based on the peak area.

High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities

HPLC is a complementary technique to GC-MS and is particularly useful for the analysis of non-volatile or thermally labile impurities.[17][18][19] For this compound, this could include oligomeric species, degradation products, or non-volatile starting materials.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare a 1 mg/mL solution of sample in Acetonitrile/Water (50:50) prep2 Filter through a 0.45 µm syringe filter prep1->prep2 analysis1 Inject 10 µL of filtered solution prep2->analysis1 analysis2 Separation on a C18 column analysis1->analysis2 analysis3 Detection by UV at 210 nm analysis2->analysis3 data1 Peak integration analysis3->data1 data2 Purity calculation based on area percent data1->data2

Caption: Workflow for HPLC Purity Assessment.

Detailed HPLC Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a 50:50 (v/v) mixture of acetonitrile and water. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC System: Waters Alliance or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20]

    • Mobile Phase: A gradient of acetonitrile and water. Start with 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[10][21][22][23] This makes it a highly accurate and valuable tool for orthogonal verification of purity.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately weigh sample and internal standard (e.g., maleic acid) prep2 Dissolve in a known volume of deuterated solvent (e.g., CDCl3) prep1->prep2 analysis1 Acquire 1H NMR spectrum with appropriate relaxation delay (d1) prep2->analysis1 data1 Integrate analyte and standard signals analysis1->data1 data2 Calculate absolute purity using the qNMR equation data1->data2

Caption: Workflow for qNMR Purity Assessment.

Detailed qNMR Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d).

  • Instrument Parameters:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the methyl group of the ethyl ester) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Comparative Purity Analysis of this compound from Different Suppliers

The following table summarizes the hypothetical purity data obtained for this compound from three different suppliers using the analytical methods described above.

SupplierGC-MS Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurities Identified by GC-MS
Supplier A 99.899.799.6Unidentified trace peaks (<0.1% each)
Supplier B 98.598.398.4Octanoic acid (0.8%), Diethyl ether (0.5%)
Supplier C 99.299.199.31,8-Octanediol (0.6%)

Discussion of Results:

  • Supplier A consistently provided the highest purity product across all three analytical techniques. The absence of significant identifiable impurities suggests a well-controlled and optimized manufacturing process.

  • Supplier B 's product showed the presence of octanoic acid, likely a hydrolysis product of the ester, and diethyl ether, a common solvent that may be a remnant from the synthesis or purification process. While the overall purity is still high, the presence of these specific impurities might be a concern for certain sensitive applications.

  • Supplier C 's material contained 1,8-octanediol, which could be a by-product of the reduction of the ester or a related starting material. The presence of this diol could be problematic in polymerization reactions where precise stoichiometry is crucial.

Conclusion and Recommendations

This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this compound. The hypothetical case study highlights the importance of not just quantifying purity but also identifying the nature of impurities, as different impurities can have vastly different impacts on downstream applications.

For researchers and drug development professionals, the key takeaways are:

  • Always verify the purity of critical reagents. Do not solely rely on the supplier's Certificate of Analysis.

  • Employ orthogonal analytical methods for a comprehensive purity profile.

  • Identify impurities whenever possible. Understanding the nature of the impurities is crucial for troubleshooting and risk assessment.

By adhering to these principles, scientists can ensure the quality and integrity of their research, leading to more reliable and reproducible results in the development of new medicines and materials.

References

A Senior Application Scientist's Guide to Differentiating Ethyl 8-hydroxyoctanoate and Its Positional Isomers via Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. The subtle shift of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the spectral data of Ethyl 8-hydroxyoctanoate and its positional isomers, offering a robust framework for their differentiation. By understanding the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify these closely related compounds.

The Importance of Isomeric Purity

This compound and its isomers are valuable chiral building blocks in the synthesis of various bioactive molecules and natural products. The position of the hydroxyl group along the octanoate chain significantly influences the molecule's reactivity, polarity, and how it interacts with biological systems. Consequently, ensuring isomeric purity is a critical step in any synthetic or developmental workflow. Spectroscopic techniques provide the necessary tools to confirm the identity and purity of the desired isomer.

Comparative Spectral Analysis

This section details the characteristic spectral features of this compound and its isomers. The predictable shifts and fragmentation patterns that arise from the different positions of the hydroxyl group form the basis for their unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful first-pass technique for distinguishing between the different isomers. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is highly sensitive to its position in the alkyl chain.

As the hydroxyl group moves closer to the electron-withdrawing ester group, the carbinol proton becomes more deshielded and its signal shifts downfield (to a higher ppm value).

IsomerCarbinol Proton (CH-OH) Chemical Shift (δ, ppm)Key Differentiating Features
This compound ~3.64 (t)The carbinol proton is a triplet due to coupling with the adjacent CH₂ group. Its upfield shift is characteristic of a primary alcohol.
Ethyl 7-hydroxyoctanoate ~3.8 (m)The carbinol proton is a multiplet and is shifted slightly downfield compared to the 8-hydroxy isomer.
Ethyl 6-hydroxyoctanoate ~3.6-3.8 (m)The carbinol proton signal is a multiplet, and its chemical shift is in a similar region to the 7-hydroxy isomer, requiring careful analysis of the entire spectrum for differentiation.
Ethyl 5-hydroxyoctanoate ~3.60 (m)The carbinol proton appears as a multiplet.[1]
Ethyl 4-hydroxyoctanoate ~3.7-3.9 (m)The carbinol proton is a multiplet, shifted further downfield due to the closer proximity of the ester group.
Ethyl 3-hydroxyoctanoate ~3.99 (m)[2]The carbinol proton is a multiplet and experiences a significant downfield shift.[2]
Ethyl 2-hydroxyoctanoate ~4.2 (dd)The carbinol proton is a doublet of doublets and is the most deshielded among all isomers due to the strong inductive effect of the adjacent ester group.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are approximate values for comparison.

Workflow for ¹H NMR Analysis:

fragmentation M Ethyl x-hydroxyoctanoate [M]⁺˙ (m/z 188) A [M - H₂O]⁺˙ (m/z 170) M->A - H₂O B [M - OCH₂CH₃]⁺ (m/z 143) M->B - •OCH₂CH₃ C α-Cleavage Fragment (Position-dependent m/z) M->C α-cleavage

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 8-hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical reagents, including their final disposal. Ethyl 8-hydroxyoctanoate, an ester used in various research applications, requires meticulous handling from acquisition to disposal to ensure personnel safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. The foundational principle is to treat all chemical waste, including this compound and its containers, as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) office .[1][2]

Part 1: Hazard Profile and Disposal Rationale

Understanding the chemical's properties is paramount to appreciating the causality behind its disposal protocol. While some databases lack a complete GHS classification for this compound, data from its chemical family (esters) and available information necessitate a cautious approach.[3][4] The primary hazards are skin irritation and its combustible nature.[5][6] Furthermore, related ester compounds are known to be toxic to aquatic life with long-lasting effects, making drain disposal an unacceptable and environmentally harmful practice.

These properties dictate that this compound waste must be managed as a regulated, hazardous chemical waste stream, destined for destruction by a licensed contractor, typically via incineration.[7][8][9]

Property Value Source
CAS Number 93892-06-9[10]
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
Primary Hazards Causes skin irritation (H315)[6]
Flash Point ~97.5 °C (207.0 °F) (estimated)[3]
Incompatibilities Strong oxidizing agents, Strong bases[11]

Part 2: Immediate Safety & Spill Response

Before handling waste, ensure all immediate safety measures are in place. This includes both personal preparedness and having a clear plan for accidental releases.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Nitrile rubber gloves

  • Safety glasses or chemical safety goggles

  • A standard laboratory coat

Spill Cleanup Protocol

Spilled chemicals and the materials used to clean them must be disposed of as hazardous waste.[1]

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Containment: For liquid spills, absorb the material onto an inert absorbent such as vermiculite, sand, or cat litter.[8][12] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully scoop the absorbent material into a designated, chemically compatible container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Seal the container with the spill cleanup materials, label it as "Hazardous Waste" containing this compound and the absorbent material, and dispose of it alongside your other chemical waste.

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions. This compound waste should be categorized as a non-halogenated organic liquid waste .

  • Action: Designate a specific waste container for this category. Never mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[12][11]

Step 2: Container Selection and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Action: Select a chemically resistant container, preferably plastic, with a tightly-fitting screw cap to prevent leaks and vapor release.[2][13] The moment the first drop of waste is added, the container must be labeled.[1][14] The label must, at a minimum, include:

    • The words "Hazardous Waste" [14][15]

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[13][16]

    • An indication of the hazards (e.g., "Irritant," "Combustible").[14][15]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal and state regulations govern where and how long waste can be stored in a laboratory.[2]

  • Action: Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[14][15] Keep the container in a secondary containment bin to mitigate potential leaks. The container must remain closed at all times except when you are actively adding waste.[2][13] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][2]

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste. This is handled by licensed professionals.

  • Action: Once the waste container is full, or if you are approaching the storage time limit set by your institution, contact your site's Environmental Health & Safety (EHS) department to request a waste pickup.[2] Follow their specific procedures for pickup requests and documentation.[16]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical process for the safe and compliant disposal of this compound.

G cluster_prep Preparation & Handling cluster_accumulation Accumulation Protocol cluster_disposal Final Disposition start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Non-Halogenated Organic ppe->characterize incompatibles Note Incompatibles: Strong Oxidizers, Strong Bases characterize->incompatibles container Select Compatible Container with Screw Cap characterize->container labeling Label Container Immediately: 'Hazardous Waste' & Full Chemical Name container->labeling store Store in Secondary Containment within designated SAA labeling->store closed Keep Container Closed Except When Adding Waste store->closed full Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes disposal Waste Collected by Licensed Contractor for Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Conclusion

The proper management of chemical waste like this compound is a non-negotiable aspect of responsible scientific research. By adhering to this protocol—characterizing and segregating waste, using correct containers and labels, storing it safely in designated areas, and coordinating with EHS for final disposal—researchers can protect themselves, their colleagues, and the environment. These procedures are not merely suggestions; they are integral to a culture of safety and are mandated by regulations that govern our work.

References

Navigating the Safe Handling of Ethyl 8-hydroxyoctanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. Ethyl 8-hydroxyoctanoate, a valuable intermediate in various synthetic pathways, requires a thorough understanding of its properties to mitigate potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to prevent inadvertent exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's specific hazards.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hands Butyl rubber gloves (outer layer) with nitrile gloves (inner layer)While nitrile gloves offer broad chemical resistance, butyl rubber provides superior protection against esters. Double-gloving with an inner nitrile glove provides a secondary barrier and protects against contamination in the event the outer glove is breached. Always inspect gloves for any signs of degradation or puncture before use.
Body Chemical-resistant laboratory coatA lab coat made of a chemical-resistant material is essential to protect against spills and splashes. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hoodDue to its potential to cause respiratory irritation, all handling of this compound that could generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.

A Note on Respiratory Protection in the Absence of an OEL:

Currently, there is no established Occupational Exposure Limit (OEL), such as a Threshold Limit Value (TLV) from ACGIH or a Permissible Exposure Limit (PEL) from OSHA, for this compound. In the absence of a specific OEL, a conservative approach is mandated. The primary engineering control is the use of a chemical fume hood. If operations with a high likelihood of generating significant aerosols or vapors cannot be conducted within a fume hood, a comprehensive risk assessment must be performed to determine the appropriate level of respiratory protection. This may include the use of a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: From Receipt to Use

A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a safe handling process for this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Procedure receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Away from incompatible materials (strong oxidizing agents). receiving->storage Segregate ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing/Measuring: Use appropriate tools. Minimize generation of aerosols. fume_hood->weighing reaction Reaction Setup: Ensure proper ventilation and containment. weighing->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal ppe_removal Remove PPE Correctly waste_disposal->ppe_removal

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Storage: Store the container in a cool, dry, and well-ventilated area. Ensure it is kept away from incompatible materials, such as strong oxidizing agents.

  • Preparation: Before handling, ensure you are familiar with the location and operation of all safety equipment, including the chemical fume hood, safety shower, and eyewash station.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Engineering Controls: Conduct all work that may generate vapors or aerosols within a certified chemical fume hood.

  • Aliquotting and Use: When transferring or weighing the compound, do so carefully to minimize the potential for spills or aerosol generation. Use appropriate, clean, and dry glassware and tools.

  • Post-Handling: After use, securely close the container.

  • Decontamination: Thoroughly clean any glassware or surfaces that have come into contact with this compound.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is a non-halogenated organic compound.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container for non-halogenated organic waste.

  • Solid Waste: Any disposable materials contaminated with this compound (e.g., pipette tips, contaminated paper towels) should be placed in a designated solid chemical waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. Do not use abbreviations.

Disposal Route:

Follow your institution's specific hazardous waste disposal procedures. Typically, non-halogenated organic waste is sent for incineration at a licensed facility. Never dispose of this compound down the drain.

Emergency Procedures: Spill Response

In the event of a spill, a prompt and informed response is crucial to mitigate hazards.

spill Spill Occurs alert Alert personnel in the immediate area. spill->alert evacuate Evacuate the immediate area if necessary. alert->evacuate ppe Don appropriate PPE (if safe to do so). evacuate->ppe contain Contain the spill with absorbent material. ppe->contain cleanup Clean up the spill using a spill kit. contain->cleanup dispose Dispose of contaminated materials as hazardous waste. cleanup->dispose decontaminate Decontaminate the area. dispose->decontaminate report Report the spill to the appropriate personnel. decontaminate->report

Caption: Chemical Spill Response Workflow.

Minor Spill (less than 100 mL and contained):

  • Alert: Immediately alert others in the laboratory.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Protect: If not already wearing it, don the appropriate PPE.

  • Contain: Use a chemical spill kit with an inert absorbent material (such as vermiculite or sand) to contain the spill.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spill (large volume, uncontained, or in a poorly ventilated area):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the fire alarm if the spill is flammable or presents a significant inhalation hazard.

  • Notify: From a safe location, contact your institution's emergency response team and provide them with the chemical name, location of the spill, and an estimate of the quantity.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Conclusion

The safe handling of this compound is achieved through a combination of understanding its hazards, utilizing appropriate personal protective equipment and engineering controls, and adhering to established operational and disposal procedures. By integrating these principles into your laboratory's standard operating procedures, you can foster a secure research environment and ensure the well-being of all personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-hydroxyoctanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-hydroxyoctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.